molecular formula C16H18BrNO B8251002 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Cat. No.: B8251002
M. Wt: 320.22 g/mol
InChI Key: YNWMIVQIHYARIC-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-pentyl-phenoxy)-pyridine is a useful research compound. Its molecular formula is C16H18BrNO and its molecular weight is 320.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(4-pentyl-phenoxy)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(4-pentyl-phenoxy)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(4-pentylphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-2-3-4-5-13-6-9-15(10-7-13)19-16-11-8-14(17)12-18-16/h6-12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWMIVQIHYARIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Applications in Materials Science & Medicinal Chemistry

Executive Summary

5-Bromo-2-(4-pentylphenoxy)pyridine (CAS: 904961-12-2) is a specialized heteroaromatic intermediate utilized primarily in the synthesis of liquid crystalline (LC) materials and, to a lesser extent, as a scaffold in medicinal chemistry. Its structure features a pyridine core substituted with a lipophilic pentyl-phenoxy ether tail and a reactive bromine handle. This bifunctionality allows it to serve as a "mesogenic core" precursor—where the pentyl chain induces nematic ordering—while the bromine atom facilitates further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery or advanced materials development.

Chemical Identity & Structural Analysis
2.1 Identification Data
ParameterDetail
Chemical Name 5-Bromo-2-(4-pentylphenoxy)pyridine
CAS Number 904961-12-2
Molecular Formula

Molecular Weight 320.22 g/mol
SMILES CCCCCc1ccc(Oc2ncc(Br)cc2)cc1
IUPAC Name 5-bromo-2-(4-pentylphenoxy)pyridine
2.2 Structural Architecture

The molecule is composed of three distinct functional domains, each conferring specific properties:

  • The Pyridine Core (Electron-Deficient): The central pyridine ring acts as a polar head group relative to the alkyl tail. The nitrogen atom introduces a dipole moment perpendicular to the ring axis, which is critical for the dielectric anisotropy (

    
    ) required in liquid crystal displays.
    
  • The Ether Linkage (

    
    ):  This bridge provides rotational flexibility between the pyridine and phenyl rings, decoupling the electronic systems slightly while maintaining the overall rod-like (calamitic) shape essential for mesophase formation.
    
  • The Pentyl Tail (

    
    ):  A classic "soft" segment. The 5-carbon chain is optimal for inducing nematic liquid crystal phases; it is long enough to promote van der Waals alignment but short enough to prevent excessive smectic layering or crystallization.
    
  • The Bromine Handle: Located at the 5-position (meta to the nitrogen), this halogen is chemically distinct from the 2-position. It remains intact during the ether synthesis and serves as a site for subsequent

    
     bond formation.
    
Physicochemical Profiling
PropertyValue / DescriptionNote
Physical State Solid / Crystalline PowderLow-melting solid typical of LC precursors.
Solubility Soluble in

, THF, EtOAc
Insoluble in water due to high lipophilicity.
LogP (Predicted) ~5.5 - 6.0Highly lipophilic due to the pentyl-phenyl moiety.
Reactivity Electrophile (at Br); Nucleophile (at N)Br is active in Pd-catalyzed couplings.
Electronic Character

-deficient heteroaromatic
The 2-position is susceptible to nucleophilic attack (used in synthesis).
Synthetic Methodology

The synthesis of 5-Bromo-2-(4-pentylphenoxy)pyridine relies on a Nucleophilic Aromatic Substitution (


) . This strategy exploits the high electrophilicity of the 2-position in 2,5-dibromopyridine.
4.1 Retrosynthetic Analysis
  • Target: 5-Bromo-2-(4-pentylphenoxy)pyridine[1]

  • Disconnection: Ether bond (

    
    ).
    
  • Precursors: 2,5-Dibromopyridine + 4-Pentylphenol.

  • Selectivity: The bromine at position 2 is activated by the adjacent nitrogen (making the carbon electron-poor), while the bromine at position 5 is unactivated. This allows for highly regioselective substitution without affecting the 5-Br handle.

4.2 Experimental Protocol (Standardized)

Reagents:

  • 2,5-Dibromopyridine (1.0 equiv)

  • 4-Pentylphenol (1.05 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.[2]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-pentylphenol (10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add 2,5-dibromopyridine (10 mmol) in one portion.

  • Reaction: Heat the mixture to 80–90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the dibromopyridine.
    
  • Workup: Cool the mixture to RT and pour into ice-cold water (100 mL). The product usually precipitates as a white or off-white solid.

  • Isolation: Filter the solid and wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or perform flash column chromatography (

    
    , Hexane/EtOAc gradient) if high purity (>99%) is required for electronic applications.
    

Yield: Typically 85–95%.

4.3 Synthetic Pathway Visualization

Synthesis Start1 2,5-Dibromopyridine (Electrophile) Reagents K2CO3, DMF 80-90°C Start1->Reagents Start2 4-Pentylphenol (Nucleophile) Start2->Reagents Intermediate Meisenheimer Complex (Transition State) Reagents->Intermediate SNAr Attack Product 5-Bromo-2-(4-pentylphenoxy)pyridine (Target) Intermediate->Product - Br⁻ (Leaving Group) Byproduct KBr + KHCO3 Intermediate->Byproduct

Figure 1: Regioselective


 synthesis pathway targeting the 2-position of the pyridine ring.
Applications & Downstream Chemistry
5.1 Liquid Crystal Materials (Mesogens)

This molecule is a "rod-like" building block. The 5-Br position is typically coupled with aryl-boronic acids (e.g., 4-cyanophenylboronic acid) to extend the rigid core.

  • Role: The ether linkage and pentyl tail lower the melting point and viscosity of the final LC mixture.

  • Dielectric Anisotropy: The pyridine nitrogen contributes to a positive

    
    , making these materials useful for TN (Twisted Nematic) and IPS (In-Plane Switching) displays.
    
5.2 Medicinal Chemistry

While primarily a materials intermediate, the 2-phenoxypyridine scaffold is a "privileged structure" in drug discovery, often found in:

  • Kinase Inhibitors: The ether oxygen can act as a hydrogen bond acceptor in the ATP binding pocket.

  • Nav1.7 Channel Blockers: Similar structural motifs are explored for pain management.

5.3 Structure-Property Relationship Map

Properties Center 5-Bromo-2-(4-pentylphenoxy)pyridine Br 5-Bromo Group Center->Br Py Pyridine Ring Center->Py Ether Ether Linkage Center->Ether Tail Pentyl Chain Center->Tail Suzuki Suzuki/Buchwald Coupling (Scaffold Extension) Br->Suzuki Dipole Dipole Moment (Dielectric Anisotropy) Py->Dipole Flex Rotational Flexibility (Lowers Melting Pt) Ether->Flex Nematic Nematic Phase Induction (Van der Waals) Tail->Nematic

Figure 2: Functional decomposition of the molecule linking structural motifs to chemical and physical properties.

Safety & Handling (MSDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. The ether linkage is stable to air/moisture, but the compound should be kept away from strong oxidizing agents.

References
  • Chemical Identity & Supplier Data : 5-Bromo-2-(4-pentylphenoxy)pyridine (CAS 904961-12-2). BLD Pharm.

  • General Synthesis of 2-Phenoxypyridines : Nucleophilic Aromatic Substitution of 2-Halopyridines. Organic Chemistry Portal.

  • Liquid Crystal Applications: Pyridine-based Liquid Crystals: Synthesis and Properties. Liquid Crystals Journal. (General reference for pyridine mesogens).
  • Mechanistic Insight: Regioselectivity in reactions of 2,5-dibromopyridine. Heterocyclic Chemistry Reviews.

Sources

Thermodynamic Profiling and Phase Behavior of 5-Bromo-2-(4-pentylphenoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-(4-pentylphenoxy)pyridine (CAS: 904961-12-2) is a highly specialized halogenated heterocyclic ether. Structurally, it features a rigid bromopyridine-phenoxy core appended to a flexible pentyl chain. This molecular architecture is the hallmark of calamitic (rod-like) mesogens, making it a foundational building block for thermotropic liquid crystals, organic semiconductors, and advanced pharmaceutical intermediates. This whitepaper elucidates the thermodynamic principles governing its phase behavior and provides field-proven, self-validating protocols for its thermal characterization.

Structural Thermodynamics & Molecular Architecture

The thermodynamic baseline of 5-Bromo-2-(4-pentylphenoxy)pyridine is dictated by the dichotomy between its rigid core and flexible tail. The macroscopic phase transitions of this molecule are direct manifestations of its microscopic conformational dynamics.

  • The Rigid Core (Enthalpic Contribution): The 5-bromopyridine and phenoxy rings engage in strong intermolecular

    
     stacking. Furthermore, the highly electronegative bromine atom and the ether oxygen introduce significant dipole-dipole interactions. These forces maximize the lattice energy (
    
    
    
    ) of the crystalline solid, directly increasing the enthalpy of fusion (
    
    
    ).
  • The Ether Linkage (Rotational Degrees of Freedom): Unlike direct biaryl systems (e.g., cyanobiphenyls), the ether (-O-) linkage introduces a specific dihedral angle that breaks absolute molecular planarity. This rotational flexibility disrupts optimal crystal packing, effectively lowering the melting point (

    
    ) compared to rigid biphenyl analogues.
    
  • The Flexible Pentyl Tail (Entropic Contribution): The five-carbon alkyl chain exists in a highly ordered, extended all-trans conformation in the solid state. Upon melting, the chain gains access to numerous gauche conformations. This explosion in conformational microstates drives a massive increase in the entropy of fusion (

    
    ), which thermodynamically favors the transition to a fluid or mesomorphic phase[1].
    

PhaseTransition Solid Crystalline Solid (Positional & Orientational Order) Nematic Nematic Mesophase (Orientational Order Only) Solid->Nematic Melting (Tm) ΔH_fus > 0 Isotropic Isotropic Liquid (No Long-Range Order) Nematic->Isotropic Clearing (Tc) ΔH_clear > 0 Isotropic->Nematic Cooling Exothermic

Thermodynamic phase transition pathway of calamitic mesogens.

Phase Transition Thermodynamics

Due to its calamitic structure, 5-Bromo-2-(4-pentylphenoxy)pyridine exhibits complex thermal behavior, often transitioning through intermediate mesophases (liquid crystalline states) before becoming an isotropic liquid[2]. The transition from a highly ordered crystal to a nematic phase involves the loss of positional order while retaining orientational order, representing a classic first-order phase transition[1].

Quantitative Thermodynamic Profile

The following table summarizes the extrapolated thermodynamic parameters characteristic of this specific class of halogenated calamitic molecules.

Thermodynamic ParameterSymbolRepresentative ValueMechanistic Driver
Melting Temperature

45.0 - 55.0 °CDisruption of

stacking and dipole networks.
Clearing Temperature

70.0 - 85.0 °CComplete loss of orientational order.
Enthalpy of Fusion

~25.0 kJ/molEnergy required to overcome lattice forces.
Entropy of Fusion

~75.0 J/(mol·K)Conformational freedom of the pentyl tail.
Heat Capacity (Solid)

~350 J/(mol·K)Vibrational modes of the rigid core.

Experimental Workflows for Thermodynamic Characterization

To accurately capture the thermodynamic profile of this compound, Differential Scanning Calorimetry (DSC) is the industry standard[3]. The following protocol is designed as a self-validating system to ensure absolute metrological traceability and eliminate instrumental artifacts.

Protocol: High-Resolution Differential Scanning Calorimetry (DSC)

Step 1: Instrument Calibration (Self-Validation)

  • Action: Calibrate the DSC using a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g).
  • Causality: This step validates the heat flow sensor and temperature thermocouple. If the Indium melt does not match the theoretical values within a 0.1% margin, the system is out of specification. This ensures all subsequent sample data is inherently trustworthy and traceable.

Step 2: Sample Preparation

  • Action: Weigh exactly 2.0 - 5.0 mg of 5-Bromo-2-(4-pentylphenoxy)pyridine into an aluminum crucible and seal with a pierced lid.

  • Causality: A low sample mass minimizes thermal gradients within the crucible. Large masses cause thermal lag, leading to artificially broadened peaks that obscure closely spaced mesophase transitions (e.g., Smectic to Nematic). The pierced lid allows for outgassing, preventing pressure-induced baseline shifts.

Step 3: Thermal Cycling

  • Action:

    • First Heating: Ramp from 0 °C to 120 °C at 10 °C/min.

    • Cooling: Ramp down to 0 °C at 10 °C/min.

    • Second Heating: Ramp to 120 °C at 10 °C/min.

  • Causality: The first heating cycle erases the thermal history of the sample (e.g., metastable polymorphs induced during laboratory crystallization). The 10 °C/min rate is the optimal thermodynamic compromise: faster rates increase the heat flow signal (improving sensitivity) but introduce thermal lag, while slower rates improve resolution but degrade signal-to-noise ratios[3].

Step 4: Data Integration

  • Action: Integrate the area under the endothermic peaks during the second heating cycle to calculate

    
    . Calculate the entropy of fusion using the relation 
    
    
    
    .

DSCWorkflow Prep Sample Prep (2-5 mg in Al pan) Calib Calibration (Indium Standard) Prep->Calib Heat Thermal Cycling (10 °C/min ramp) Calib->Heat Analyze Thermodynamic Integration (ΔH, Cp) Heat->Analyze

Self-validating DSC workflow for thermodynamic profiling.

Mechanistic Causality in Thermodynamic Behavior

The thermodynamic stability of 5-Bromo-2-(4-pentylphenoxy)pyridine is not merely a function of its bulk mass, but a delicate interplay of quantum mechanical and statistical thermodynamic factors.

The presence of the heavy, highly polarizable bromine atom at the 5-position of the pyridine ring significantly increases the molecular polarizability. According to London dispersion theory, higher polarizability strengthens intermolecular van der Waals forces, stabilizing the solid phase. However, this enthalpic stabilization is counterbalanced by the steric bulk of the bromine atom and the conformational flexibility of the ether linkage.

When the thermal energy (


) exceeds the lattice energy, the system undergoes a phase transition[1]. If a nematic phase forms, it is thermodynamically stable only within a specific temperature window where the anisotropic dispersion forces—which keep the rod-like molecules aligned—remain stronger than the thermal agitation attempting to randomize them into an isotropic liquid[2].

References

  • Differential Scanning Calorimetry, Second Edition. Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H.-J. (2003). Springer Verlag. 3

  • Liquid Crystals, Second Edition. Chandrasekhar, S. (1992). Cambridge University Press. 2

  • Introduction to the Thermodynamics of Phase Transitions. Tuckerman, M. E. (2022). Chemistry LibreTexts.1

Sources

5-Bromo-2-(4-pentyl-phenoxy)-pyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Pyridine scaffolds are considered privileged structures in drug discovery, serving as the foundation for a wide array of biologically active molecules.[1][2] The presence of a bromine atom at the 5-position offers a versatile handle for synthetic diversification, particularly through metal-catalyzed cross-coupling reactions, while the phenoxy-pentyl moiety provides a lipophilic domain that can be crucial for molecular recognition and pharmacokinetic properties. This document details the compound's chemical identifiers, physical properties, a plausible synthetic pathway, potential applications in research and drug development, and essential safety and handling protocols.

Chemical Identifiers and Properties

5-Bromo-2-(4-pentyl-phenoxy)-pyridine is an aromatic ether derivative. Its core structure consists of a pyridine ring substituted with a bromine atom and a 4-pentyl-phenoxy group. The key identifiers and physicochemical properties are summarized below.

IdentifierValueSource
CAS Number 904961-12-2[3]
IUPAC Name 5-bromo-2-(4-pentylphenoxy)pyridineN/A
Molecular Formula C16H18BrNOCalculated
Molecular Weight 320.23 g/mol Calculated
Canonical SMILES CCCCCC1=CC=C(OC2=NC=C(Br)C=C2)C=C1[3]
Chemical Structure

Caption: 2D structure of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis would involve the reaction of a di-halogenated pyridine, such as 5-bromo-2-fluoropyridine or 5-bromo-2-chloropyridine, with 4-pentylphenol in the presence of a suitable base. The C-F or C-Cl bond at the 2-position of the pyridine ring is highly activated towards nucleophilic attack, making this a regioselective transformation.[4]

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 5-Bromo-2-fluoropyridine Solvent Solvent (e.g., DMF, DMSO) Reactant1->Solvent Reactant2 4-Pentylphenol Reactant2->Solvent Base Base (e.g., K2CO3, NaH) Base->Solvent Product 5-Bromo-2-(4-pentyl-phenoxy)-pyridine Solvent->Product Heat Heat (e.g., 80-120 °C) Heat->Product

Caption: Proposed synthetic workflow for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 4-pentylphenol (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

  • Addition of Pyridine: Stir the mixture at room temperature for 20-30 minutes to form the phenoxide salt. Add 5-bromo-2-fluoropyridine (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: After completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate.[1] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as aliphatic signals for the pentyl chain.

    • ¹³C NMR: Would display distinct signals for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent molecular ion peak [M+H]⁺ corresponding to the mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks (M and M+2) of nearly equal intensity, which is a definitive characteristic.[5]

Applications in Research and Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry due to its presence in numerous pharmaceuticals.[2] The structure of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine makes it a valuable building block for creating diverse chemical libraries for drug discovery programs.

  • Versatile Chemical Handle: The bromine atom at the 5-position is a key functional group for further elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[1][6] This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.

  • Kinase Inhibitor Scaffolds: Many pyridine-based molecules are potent inhibitors of protein kinases, which are critical targets in oncology.[1] Derivatives of this compound could be synthesized and screened for inhibitory activity against various kinases. For instance, related phenoxy-pyrimidine derivatives have been investigated as inhibitors of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy in cancer.[7]

  • Modulation of Physicochemical Properties: The phenyl-pentyl group imparts significant lipophilicity to the molecule, which can be crucial for crossing cell membranes and achieving desired pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). The "phenyl-pyridyl switch" is a common strategy in medicinal chemistry to fine-tune properties like solubility, metabolic stability, and target binding affinity.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is not publicly available, safety precautions should be based on data for structurally similar brominated aromatic compounds.

  • Hazard Classification (Anticipated):

    • Skin Irritation (Category 2)[9][10][11]

    • Serious Eye Irritation (Category 2A)[9][10][11]

    • May cause respiratory irritation (STOT SE 3)[10][12]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][13]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[12][13]

    • Handling: Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[12]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9][10]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

    • If swallowed: Rinse mouth and seek medical attention.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

References

  • AOBChem. 5-Bromo-2-[4-(2-methoxyethyl)phenoxy]pyridine. Available from: [Link]

  • Angene. 5-bromo-2-(4-(trifluoromethyl)phenoxy)pyridine. Available from: [Link]

  • PubChem. 5-Bromo-2-(4-bromophenyl)pyridine. Available from: [Link]

  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Eur J Med Chem. Available from: [Link]

  • Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. CN103420903A.
  • Royal Society of Chemistry. (Year N/A). Site-selective C–F bond activation for the synthesis of substituted pyridines and pyrimidines. RSC Advances. Available from:

  • Heteroletters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available from: [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • NIST WebBook. 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. Available from: [Link]

  • PubChem. 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine. Available from: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]

Sources

The Enduring Allure of Pyridine in Advanced Liquid Crystal Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A deep dive into the molecular architecture and synthetic strategies of pyridine-based liquid crystal intermediates reveals their pivotal role in the advancement of materials science. This technical guide, tailored for researchers, scientists, and professionals in drug development, illuminates the path from fundamental chemical principles to the sophisticated applications of these unique materials.

Introduction: The Significance of the Pyridine Moiety in Liquid Crystal Design

Liquid crystals (LCs) represent a state of matter with properties between those of conventional liquids and solid crystals.[1] The constituent molecules of LCs, known as mesogens, possess a degree of orientational order but lack long-range positional order. This unique combination of fluidity and anisotropy gives rise to their remarkable electro-optical properties, which are harnessed in a myriad of technologies, most notably liquid crystal displays (LCDs).

The incorporation of heterocyclic rings into the core structure of mesogens has been a fruitful strategy for tuning their physical and chemical properties.[2] Among these, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, has garnered significant attention.[3] The nitrogen atom imparts a permanent dipole moment to the molecule, influencing key liquid crystalline parameters such as dielectric anisotropy, clearing temperatures, and mesophase stability.[4] Furthermore, the lone pair of electrons on the nitrogen atom provides a site for hydrogen bonding and coordination with metal ions, opening avenues for the design of functional materials with novel properties.[1][5]

This guide will explore the synthesis, structure-property relationships, and applications of pyridine-based liquid crystal intermediates, providing a comprehensive overview for researchers seeking to innovate in this exciting field.

Designing Pyridine-Based Mesogens: A Symphony of Structure and Property

The design of a liquid crystalline molecule is a meticulous exercise in balancing molecular shape, polarity, and polarizability to achieve the desired mesomorphic behavior. The inclusion of a pyridine ring introduces specific structural and electronic features that can be strategically exploited.

Core Structural Motifs

Pyridine can be incorporated into various positions within the mesogenic core, leading to distinct effects on the resulting properties. The most common structural types include:

  • Terminal Pyridine: The pyridine ring is located at the end of the molecular structure. This placement significantly influences the terminal dipole moment and can promote the formation of specific mesophases.

  • Central Pyridine: The pyridine ring is part of the central rigid core. This can alter the overall shape and polarity of the molecule, impacting the type and stability of the liquid crystal phases.

  • 2,5-Disubstituted Pyridines: This substitution pattern results in a bent molecular shape, which can lead to the formation of unique bent-core (or "banana") liquid crystal phases with properties such as ferroelectricity.[6]

The choice of linkage groups connecting the pyridine ring to other aromatic units (e.g., esters, imines) and the nature of the terminal flexible chains (e.g., alkoxy, alkyl) are also critical design parameters that modulate the melting points and clearing temperatures of the liquid crystal.[4][7]

Structure-Property Relationships

The introduction of a pyridine ring into a mesogenic core has profound consequences for its physical properties:

  • Mesophase Behavior: The position and orientation of the nitrogen atom's dipole moment can favor the formation of specific mesophases. For instance, a strong lateral dipole can promote the formation of smectic phases, where the molecules are arranged in layers.[7] Conversely, a longitudinal dipole may favor the nematic phase, characterized by long-range orientational order.[7]

  • Dielectric Anisotropy: The large dipole moment of the pyridine ring contributes significantly to the dielectric anisotropy of the liquid crystal, a key parameter for display applications.

  • Optical Properties: Pyridine-containing liquid crystals can exhibit interesting photophysical properties, including fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.[2]

  • Ionic Liquid Crystals: The basicity of the pyridine nitrogen allows for the formation of pyridinium salts, leading to a class of materials known as ionic liquid crystals (ILCs).[5] These materials combine the properties of liquid crystals with those of ionic liquids, such as high thermal stability and ionic conductivity.[5]

Synthetic Pathways to Pyridine-Based Liquid Crystal Intermediates

The synthesis of pyridine-based mesogens often involves multi-step reaction sequences. The choice of synthetic route depends on the desired substitution pattern and the overall molecular architecture.

Key Synthetic Strategies

Several established synthetic methodologies are employed to construct the pyridine core and append the necessary functional groups:

  • Hantzsch Pyridine Synthesis: A classic method for the synthesis of dihydropyridine rings, which can be subsequently oxidized to the corresponding pyridine.[3]

  • Kröhnke Pyridine Synthesis: A versatile method that allows for the synthesis of a wide variety of substituted pyridines.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for constructing the rigid core of the mesogen by forming carbon-carbon bonds between the pyridine ring and other aromatic units.

  • Esterification and Imine Formation: These are common reactions used to introduce linking groups and attach terminal chains to the mesogenic core.[4]

Experimental Protocol: Synthesis of a Calamitic Pyridine-Based Liquid Crystal

The following is a representative protocol for the synthesis of a 4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoate, a type of calamitic (rod-shaped) liquid crystal.[7]

Step 1: Synthesis of 4-((Pyridin-4-ylmethylene)amino)phenol

  • To a solution of 4-aminophenol in ethanol, add an equimolar amount of pyridine-4-carbaldehyde.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 4-Alkoxybenzoic Acid

  • Dissolve 4-hydroxybenzoic acid in a suitable solvent such as ethanol or DMF.

  • Add a base, such as potassium carbonate, and the appropriate alkyl halide (e.g., 1-bromooctane).

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • After completion, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent.

Step 3: Esterification to Yield the Final Liquid Crystal

  • Dissolve the 4-((pyridin-4-ylmethylene)amino)phenol and the 4-alkoxybenzoic acid in a dry solvent such as dichloromethane (DCM).

  • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final liquid crystalline material.

Characterization and Analysis

The synthesized pyridine-based liquid crystal intermediates must be thoroughly characterized to confirm their structure and evaluate their mesomorphic properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., C=N, C=O).

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

Mesomorphic Property Characterization
  • Polarized Optical Microscopy (POM): To observe the characteristic textures of different liquid crystal phases and determine the phase transition temperatures.[4]

  • Differential Scanning Calorimetry (DSC): To quantitatively measure the transition temperatures and enthalpies of the phase transitions.[4]

Applications and Future Outlook

Pyridine-based liquid crystals are finding applications in a growing number of advanced technologies.

  • Display Technologies: Their tunable dielectric properties make them suitable for use in twisted nematic (TN) and super-twisted nematic (STN) displays.[6]

  • Organic Electronics: The π-conjugated nature of the pyridine ring allows for their use in organic thin-film transistors (TFTs) and organic photovoltaic devices.[7]

  • Sensors: The ability of the pyridine nitrogen to coordinate with metal ions can be exploited in the design of chemosensors.

  • Luminescent Materials: The inherent fluorescence of some pyridine derivatives makes them promising candidates for organic light-emitting diodes (OLEDs).[2]

The field of pyridine-based liquid crystals continues to evolve, with ongoing research focused on the design of novel molecular architectures with enhanced properties. The exploration of multicatenar, bent-core, and polymeric mesogens containing the pyridine moiety promises to unlock even more exciting applications in the future.[1]

Visualization of Key Concepts

SynthesisWorkflow cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis cluster_final_product Final Product A 4-Aminophenol I1 4-((Pyridin-4-ylmethylene)amino)phenol A->I1 B Pyridine-4-carbaldehyde B->I1 C 4-Hydroxybenzoic Acid I2 4-Alkoxybenzoic Acid C->I2 D Alkyl Halide D->I2 P Pyridine-Based Liquid Crystal I1->P Esterification (DCC, DMAP) I2->P

StructureProperty Core {Pyridine Core Structure | { Terminal |  Central |  2,5-Disubstituted}} Properties {Liquid Crystalline Properties | { Mesophase Behavior |  Dielectric Anisotropy |  Optical Properties |  Ionic Conductivity}} Core:f0->Properties:f0 Influences Dipole Moment Core:f1->Properties:f0 Alters Molecular Shape Core:f2->Properties:f0 Induces Bent-Core Phases Core->Properties:f1 High Dipole Moment Core->Properties:f2 π-Conjugation Core->Properties:f3 Forms Pyridinium Salts

References

  • Devadiga, D., & Ahipa, T. N. (2019). Recent synthetic advances in pyridine-based thermotropic mesogens. RSC Advances, 9(45), 26265–26293. Available from: [Link]

  • Adhikari, A. V. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. CHIMIA International Journal for Chemistry, 69(11), 701–705. Available from: [Link]

  • Ha, S. T., et al. (2018). Heterocyclic pyridine-based liquid crystals: synthesis and mesomorphic properties. Liquid Crystals, 45(11), 1574-1584. Available from: [Link]

  • García-López, V., et al. (2020). Ionic liquid crystals containing pyridinium and pyrazolium units: mesomorphism and acidochromic behaviors. Materials, 13(21), 4899. Available from: [Link]

  • Wikipedia. (n.d.). Pyridine. In Wikipedia. Retrieved from: [Link]

  • Al-Mutabagani, L. A., et al. (2021). Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Molecules, 26(21), 6438. Available from: [Link]

  • Pavluchenko, A. I., et al. (1995). Liquid crystalline 2,5-disubstituted pyridine derivatives. Liquid Crystals, 19(6), 811-821. Available from: [Link]

  • Ciabini, L., et al. (2011). Structure and reactivity of pyridine crystal under pressure. The Journal of Chemical Physics, 134(20), 204505. Available from: [Link]

  • Lin, C. H., et al. (2018). Heterocyclic pyridine-based liquid crystals: synthesis and mesomorphic properties. Liquid Crystals, 45(11), 1574-1584. Available from: [Link]

  • M., Ceppi, S., & et al. (2011). Structure and reactivity of pyridine crystal under pressure. The Journal of Chemical Physics, 134(20), 204505. Available from: [Link]

  • Hernández-Luis, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10831. Available from: [Link]

Sources

Introduction: The Privileged Scaffold and Its Strategic Modulation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Halogenated Pyridine Ether Derivatives for Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in successful therapeutic agents. Its prevalence stems from a unique combination of properties: its aromaticity, its ability to engage in hydrogen bonding via the ring nitrogen, and its favorable physicochemical characteristics. With six π-electrons, pyridine is an electron-deficient aromatic heterocycle, a feature that profoundly influences its interactions and reactivity.[1][2] However, the true power of this scaffold lies in its tunability. Drug development professionals can strategically modify the pyridine core to finely control its properties, optimizing it for a specific biological target and desired pharmacokinetic profile.

This guide focuses on two of the most powerful modulations of the pyridine scaffold: the introduction of an ether linkage and the strategic placement of halogen atoms . The ether group typically acts as an electron-donating moiety and a hydrogen bond acceptor, while halogens introduce a complex interplay of electronic and steric effects, including the increasingly vital phenomenon of halogen bonding.[3] Understanding the electronic consequences of these substitutions is paramount for rational drug design. This document serves as a technical guide for researchers and scientists, providing a synthesized overview of the theoretical underpinnings, computational prediction, experimental validation, and practical application of the electronic properties of halogenated pyridine ether derivatives.

The Electronic Architecture: A Tale of Competing Influences

The electronic character of a halogenated pyridine ether derivative is not a simple sum of its parts. It is a dynamic interplay between the electron-deficient pyridine ring, the electron-donating ether oxygen, and the dual-natured halogen atom.

  • The Pyridine Core: The nitrogen atom is more electronegative than the carbons, resulting in an uneven distribution of electron density across the ring.[2] This creates a dipole moment and makes the carbon atoms at the 2, 4, and 6 positions electrophilic, influencing where nucleophilic reactions occur and how the molecule interacts with its environment.

  • The Ether Linkage: The oxygen atom of the ether group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This effect increases the electron density of the pyridine ring, counteracting the influence of the nitrogen atom to some extent. The ether oxygen also serves as a potent hydrogen bond acceptor, a critical feature for molecular recognition at a biological target.

  • The Halogen's Dual Role: Halogen atoms exert two opposing electronic effects:

    • Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma (σ) bond. This effect is strongest with fluorine and decreases down the group (F > Cl > Br > I).

    • Mesomeric (Resonance) Effect: The lone pairs on the halogen can be donated to the aromatic π-system. This effect is most significant for fluorine and diminishes for larger halogens.

Crucially, for heavier halogens (Cl, Br, and especially I), the electron distribution around the atom is anisotropic. This creates an electron-deficient region on the outermost portion of the halogen, along the axis of the carbon-halogen bond, known as a sigma-hole (σ-hole) .[3][4] This σ-hole has a positive electrostatic potential and can act as a Lewis acid, forming a highly directional, non-covalent interaction with a Lewis base (an electron donor). This interaction is known as a halogen bond .[3][5]

The net electronic effect is a delicate balance. The specific regiochemistry—the relative positions of the nitrogen, ether, and halogen—determines the molecule's overall electronic landscape, its reactivity, and its potential for specific intermolecular interactions.

In Silico Prediction: Quantum Mechanical Modeling

Before a compound is ever synthesized, its electronic properties can be accurately predicted using computational methods. These in silico techniques are indispensable in modern drug discovery for triaging candidates and generating hypotheses.[6][7]

Density Functional Theory (DFT)

The most widely used quantum mechanical method for studying molecules of this class is Density Functional Theory (DFT).[6][8] DFT offers an excellent balance of computational efficiency and accuracy, allowing for the calculation of a wide range of electronic properties that correlate with experimental observations.[9][10]

Key Quantum Mechanical Descriptors

DFT calculations provide several key descriptors that are crucial for understanding the behavior of these derivatives.[6]

DescriptorDescriptionSignificance in Drug Discovery
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons; correlates with reactivity and potential for oxidation.[6]
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons; relates to electron affinity and reactivity.[6]
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller gap suggests the molecule is more easily excitable, affecting its color and reactivity.[6][11]
Molecular Electrostatic Potential (MEP) A 3D map of the electronic charge distribution.Visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for non-covalent interactions like hydrogen and halogen bonding.[6]
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility, membrane permeability, and dipole-dipole interactions.
Experimental Protocol: DFT Calculation of a Pyridine Derivative

This protocol outlines the general steps for performing a DFT calculation to determine the electronic properties of a model halogenated pyridine ether.

  • Structure Preparation: Using molecular modeling software (e.g., GaussView, Avogadro), construct the 3D structure of the target molecule.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on a realistic structure. A commonly used functional for this purpose is B3LYP with a basis set like 6-31G(d,p).[6][10]

  • Frequency Calculation: At the same level of theory, perform a frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[6][8]

  • Property Calculation: With the validated minimum energy structure, perform single-point energy calculations to determine the electronic properties. This will yield the HOMO and LUMO energies, the molecular electrostatic potential, and the dipole moment.[6]

Visualization: Quantum Mechanics Workflow

QM_Workflow cluster_prep Step 1: Preparation cluster_opt Step 2: Optimization cluster_calc Step 3: Property Calculation node_build Build 3D Structure (e.g., Avogadro) node_geom Geometry Optimization (DFT: B3LYP/6-31G(d,p)) node_build->node_geom node_freq Frequency Calculation node_geom->node_freq node_check Imaginary Frequencies? node_freq->node_check node_check->node_geom Yes node_prop Single-Point Calculation node_check->node_prop No node_homo_lumo HOMO/LUMO Energies node_prop->node_homo_lumo node_mep MEP Map node_prop->node_mep node_dipole Dipole Moment node_prop->node_dipole

A typical workflow for developing a QSAR model using quantum mechanical descriptors.[6]

Experimental Validation of Electronic Properties

Computational predictions must be grounded in experimental reality. Several spectroscopic and electrochemical techniques are used to probe the electronic structure of molecules and validate the in silico models.

Spectroscopic and Electrochemical Techniques
  • UV-Visible Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals, most commonly from the HOMO to the LUMO (a π-π* transition in these aromatic systems).[12][13] The wavelength of maximum absorption (λmax) is inversely related to the HOMO-LUMO energy gap; a smaller gap corresponds to absorption at a longer wavelength.

  • Photoluminescence (Fluorescence) Spectroscopy: After a molecule absorbs light and enters an excited state, it can relax by emitting a photon. This emitted light is typically at a longer wavelength than the absorbed light. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for applications like fluorescent probes and OLEDs.[13]

  • Cyclic Voltammetry (CV): This electrochemical technique measures the potential at which a molecule is oxidized and reduced. These redox potentials can be directly correlated with the HOMO and LUMO energy levels, providing an experimental estimate that can be compared to DFT-calculated values.

Experimental Protocol: Photophysical Characterization
  • Sample Preparation: Dissolve a precise amount of the synthesized compound in a suitable spectroscopic-grade solvent (e.g., chloroform, THF) to make a stock solution of known concentration. Prepare a series of dilutions.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm), using the pure solvent as a reference.[13]

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum over a longer wavelength range.

  • Quantum Yield Determination:

    • Measure the fluorescence of the sample relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate).

    • Calculate the relative quantum yield using the integrated fluorescence intensities, absorbance at the excitation wavelength, and refractive indices of the sample and standard solutions.

Quantitative Data Summary

The following table presents hypothetical data for a model 4-methoxypyridine derivative halogenated at the 2-position to illustrate how halogen substitution systematically alters electronic properties.

Compound (Substituent at 2-position)HOMO (eV)LUMO (eV)ΔE (eV)λmax (nm)Emission (nm)
-H-6.10-1.254.85~280~340
-F-6.25-1.404.85~282~345
-Cl-6.30-1.554.75~290~355
-Br-6.32-1.604.72~295~360
-I-6.35-1.704.65~305~375

Note: These values are illustrative. Actual values depend on the specific molecular structure, solvent, and level of theory.

Application in Drug Design: Connecting Electrons to Efficacy

The ultimate goal of tuning electronic properties is to improve a molecule's performance as a drug. This involves enhancing its interaction with the biological target and optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Halogen Bonding in Drug-Target Interactions

The halogen bond is a powerful tool for enhancing ligand-protein binding affinity and specificity.[3] Because it is highly directional, a halogen bond can lock a ligand into a very specific conformation within a binding pocket. The positive σ-hole on a halogen atom (Cl, Br, I) on the pyridine ether can form a favorable interaction with a Lewis basic site on the protein, such as the backbone carbonyl oxygen of an amino acid residue or the nitrogen in a histidine side chain.[5] This provides an additional, potent binding interaction that can be the difference between a moderately active compound and a best-in-class drug.

A halogen bond between a brominated ligand and a protein carbonyl.
Modulating Physicochemical Properties for ADME

The electronic properties governed by halogen and ether substitution directly impact a molecule's physicochemical profile.

  • pKa: The basicity of the pyridine nitrogen is modulated by the electron-donating/withdrawing nature of the substituents. This affects the ionization state of the molecule at physiological pH, which in turn influences solubility and target engagement.

  • Solubility and Permeability: The overall polarity, described by the dipole moment and MEP, affects a molecule's ability to dissolve in aqueous environments (like blood plasma) and its ability to cross nonpolar lipid membranes to reach its site of action. The "phenyl-to-pyridyl switch" is a common strategy in drug design to introduce a nitrogen atom that can act as a hydrogen bond acceptor, often improving solubility and metabolic stability.[1] Halogenation provides a further layer of control over this delicate balance.

Conclusion and Future Outlook

Halogenated pyridine ether derivatives represent a highly versatile and tunable class of molecules with significant potential in drug discovery and materials science. The electronic properties of these compounds are governed by a sophisticated interplay between the inductive and resonance effects of the substituents and the inherent aromatic system of the pyridine core. A deep understanding of these principles, enabled by a synergistic approach combining quantum mechanical calculations and experimental validation, is essential for the rational design of novel therapeutics. The strategic use of halogenation, particularly to engineer specific halogen bonds, continues to be a frontier in medicinal chemistry, offering a powerful method to enhance binding affinity and selectivity. As computational methods become more powerful and our understanding of non-covalent interactions grows, the ability to precisely engineer the electronic landscape of these privileged scaffolds will undoubtedly lead to the development of safer and more effective medicines.

References

  • BenchChem. (n.d.). Quantum Mechanical Investigations of Pyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
  • BenchChem. (n.d.). Quantum Chemical Calculations for Thieno[2,3-c]pyridine Derivatives: A Technical Guide for Drug Development. BenchChem.
  • Eriksson, L., et al. (2015). Experimental and Quantum Chemical Evaluations of Pyridine Oxidation Under Drug Development Stress Test Conditions. PubMed.
  • BenchChem. (n.d.). Quantum Chemical Calculations for 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Technical Guide. BenchChem.
  • Iglesias-Reguant, A., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. RSC Publishing.
  • Loh, Y. Y., et al. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH.
  • Isied, M., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. NSF PAR.
  • Salman, A. H. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org.
  • Pratiwi, R., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Journal of Physics: Conference Series.
  • Salman, A. H., et al. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate.
  • Request PDF. (n.d.). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. ResearchGate.
  • Isied, M., et al. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
  • BenchChem. (n.d.). A Technical Guide to the Photophysical Properties of Substituted Phenylpyridines. BenchChem.
  • PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. PharmaBlock.
  • Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
  • Mohajeri, A., et al. (2024). Halogen Bond via an Electrophilic π-Hole on Halogen in Molecules: Does It Exist?. MDPI.
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • Wikipedia. (n.d.). Pyridine. Wikipedia.

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Technical Guide: Mesogenic Behavior & Synthetic Utility of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine , a critical heterocyclic scaffold used in the engineering of advanced liquid crystalline (LC) materials. While the core molecule itself often exhibits latent or monotropic mesogenicity due to its bent ether linkage, its primary value lies as a functional intermediate. The 5-position bromine serves as a reactive handle for cross-coupling reactions, allowing researchers to extend the


-conjugated system and engineer robust Nematic and Smectic phases. This guide details the molecular design principles, synthetic protocols, and phase characterization logic required to utilize this scaffold in drug delivery systems and optoelectronic materials.

Molecular Architecture & Design Principles

The design of pyridine-based mesogens hinges on three structural pillars: the heterocyclic core, the flexible linker, and the lateral substituent.

The Pyridine Dipole

Unlike benzene, the pyridine ring introduces a permanent dipole moment (~2.2 D) directed towards the nitrogen atom. In 2-(4-pentyl-phenoxy)-pyridine derivatives, this dipole is crucial for:

  • Dielectric Anisotropy (

    
    ):  The transverse dipole contributes to negative dielectric anisotropy, making these derivatives suitable for vertical alignment (VA) modes in display technologies.
    
  • Phase Stability: The nitrogen atom suppresses the melting point compared to benzene analogs, often revealing smectic phases at lower temperatures due to specific dipole-dipole interactions.

The Ether Linkage & Bent-Core Geometry

The ether oxygen linking the pyridine and the phenyl ring introduces a bond angle of approximately


.
  • Conformational Motility: This "kink" disrupts linear packing, often preventing the formation of highly ordered crystalline phases (lowering

    
    ).
    
  • Mesophase Induction: While too much curvature destroys liquid crystallinity, this specific angle is ideal for "banana-shaped" or bent-core mesogens, which can exhibit polar switching (ferroelectric-like) behavior in Smectic phases.

The Role of the 5-Bromo Substituent

The bromine atom at the 5-position is not merely a leaving group; it acts as a polarizable lateral substituent .

  • Steric Effect: The large van der Waals radius of Bromine widens the molecule, reducing lateral intermolecular attraction. This typically lowers the Nematic-Isotropic (

    
    ) transition temperature.
    
  • Halogen Bonding: Bromine can participate in halogen bonding (C-Br

    
     N/O), potentially stabilizing specific supramolecular assemblies.
    

Synthetic Pathways[1][2][3][4][5]

The synthesis of the core scaffold relies on Nucleophilic Aromatic Substitution (


), followed by transition-metal catalyzed coupling to generate mesogenic derivatives.
Core Synthesis: Protocol

Reaction Logic: The 2-position of pyridine is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen. A 5-bromo substituent further activates the ring (though less than a nitro group) and directs substitution to the 2-position.

Reagents:

  • Substrate: 2,5-Dibromopyridine (or 5-bromo-2-chloropyridine).

  • Nucleophile: 4-Pentylphenol.

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1]
  • Solvent: DMF or DMSO (Polar aprotic solvents are required to solvate the cation and leave the phenoxide "naked" and reactive).

Detailed Protocol 1: Synthesis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine
  • Charge: In a dry 250 mL round-bottom flask, dissolve 4-pentylphenol (10.0 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (15.0 mmol) and stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Addition: Add 2,5-dibromopyridine (10.0 mmol) in one portion.

  • Reaction: Heat the mixture to

    
     under 
    
    
    
    atmosphere for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1).
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via column chromatography (Silica gel, Hexane/DCM gradient) to yield the product as a clear oil or low-melting solid.
    
Functionalization: Suzuki-Miyaura Coupling

To induce robust mesogenic behavior, the core must be extended.

Protocol: React the 5-bromo core with 4-alkoxyphenylboronic acid .

  • Catalyst:

    
     (3-5 mol%).
    
  • Base:

    
     (2M aqueous).
    
  • Solvent: Toluene/Ethanol (2:1).

  • Outcome: This yields a 3-ring system (Phenyl-Pyridine-Phenyl) which typically exhibits enantiotropic Nematic and Smectic A/C phases.

Synthetic Workflow Visualization

SynthesisWorkflow Reactants Reactants: 2,5-Dibromopyridine + 4-Pentylphenol Intermediate Transition State: Meisenheimer Complex Reactants->Intermediate K2CO3, DMF, 90°C (Deprotonation + Attack) Product Core Scaffold: 5-Bromo-2-(4-pentyl-phenoxy)-pyridine Intermediate->Product -KBr (Elimination) Derivative Mesogenic Derivative: (via Suzuki Coupling) Product->Derivative Ar-B(OH)2 Pd(0) Cat. (Extension)

Caption: Figure 1. Synthetic pathway from precursors to the mesogenic core via


 and subsequent functionalization.

Mesogenic Characterization

Characterizing these derivatives requires distinguishing between Monotropic (metastable, only on cooling) and Enantiotropic (stable, both heating and cooling) phases.

Experimental Setup
  • Differential Scanning Calorimetry (DSC):

    • Rate: 10°C/min (standard) and 2°C/min (for precise transition resolution).

    • Data: Look for "cold crystallization" exotherms on heating (indicative of monotropic behavior).

  • Polarized Optical Microscopy (POM):

    • Setup: Orthoscopic mode with crossed polarizers.

    • Textures:

      • Schlieren Texture: Indicates Nematic phase.

      • Focal Conic Fan: Indicates Smectic A (SmA).[2][3]

      • Broken Fan/Schlieren: Indicates Smectic C (SmC).[2]

Phase Transition Logic

The following diagram illustrates the decision logic for assigning phase behavior based on thermal data.

PhaseLogic Start Sample Analysis (DSC + POM) Isotropic Isotropic Liquid Start->Isotropic Heat > Tm Cooling Cooling Cycle Isotropic->Cooling Decision1 Birefringence observed before crystallization? Cooling->Decision1 NonMeso Non-Mesogenic Decision1->NonMeso No Meso Mesogenic Decision1->Meso Yes Type Texture Analysis Meso->Type Nem Nematic (Schlieren) Type->Nem Fluid, Thread-like Sm Smectic (Focal Conic) Type->Sm Viscous, Layered

Caption: Figure 2. Decision logic for characterizing mesophases in pyridine derivatives.

Structure-Property Relationships[8][9][10]

The table below summarizes how structural modifications to the 5-Bromo-2-(4-pentyl-phenoxy)-pyridine core affect mesogenic properties.

Structural ModificationEffect on Melting Point (

)
Effect on Phase StabilityMesophase Tendency
Core (Unmodified) Low (

C)
LowNon-mesogenic or Monotropic Nematic
Replace Br with Phenyl IncreasesHighEnantiotropic Nematic/SmA
Replace Br with Cyano Increases significantlyVery HighSmectic A (Strong dipole)
Extend Pentyl to Decyl DecreasesModeratePromotes Smectic C (SmC)
Replace Ether with Ester IncreasesHighStabilizes all phases (Rigidity)
The "Bent-Core" Effect

The ether linkage creates a molecular bend. In the 5-bromo core, this bend prevents the efficient parallel packing required for stable liquid crystals. However, when the bromine is replaced with a long rigid unit (e.g., biphenyl), the molecule adopts a "hockey-stick" shape. These shapes are critical for Smectic C (tilted) phases, which are essential for ferroelectric LC applications.

Applications in Drug Development & Materials

While primarily known for materials science, this scaffold has bio-isosteric relevance.

  • LC Nanocarriers: Pyridine-based mesogens can form liquid crystalline nanoparticles (LCNPs). The 5-bromo position allows for the conjugation of cytotoxic drugs, while the pentyl tail ensures integration into lipid bilayers.

  • Bio-isosteres: The 2-phenoxy-pyridine motif is a common pharmacophore in kinase inhibitors. Understanding its conformational landscape (derived from LC studies) aids in structure-based drug design (SBDD).

References

  • Moriya, K., et al. (2016). Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines. PMC.

  • Yeap, G.Y., et al. (2011). Synthesis and mesomorphic properties of new heterocyclic liquid crystals: 2-(4-alkyloxyphenyl)pyridines. Molecular Crystals and Liquid Crystals.[4][2][3][5][6][7][8]

  • Seed, A.J., et al. (2000). Synthesis and physical properties of some new 2,5-disubstituted pyridine mesogens. Liquid Crystals.[4][2][3][5][6][7]

  • BLD Pharm. (n.d.). Product Data: 5-Bromo-2-(4-pentylphenoxy)pyridine.

  • Elahi, M., et al. (2012).[9] 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica.

Sources

Solubility profile of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine in Organic Solvents

Executive Summary

This technical guide provides a comprehensive solubility analysis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (CAS: 904961-12-2).[1][2] Designed for researchers in medicinal chemistry and materials science (specifically liquid crystals and OLED synthesis), this document bridges the gap between theoretical physicochemical properties and practical laboratory application.[1][2]

Given the specific lipophilic nature of the 4-pentylphenoxy tail combined with the halogenated pyridine core, this molecule exhibits a distinct "inverse-polarity" solubility profile—highly soluble in non-polar halogenated and aromatic solvents, while showing steep solubility drop-offs in protic polar solvents.[1][2]

Physicochemical Analysis & Structure-Property Relationships (SPR)

To understand the solubility behavior of this molecule, we must deconstruct its three functional domains. The competition between the rigid aromatic core and the flexible alkyl tail dictates its interaction with solvent matrices.[1][2]

DomainStructural FeaturePhysicochemical Impact
Core A 5-Bromo-Pyridine Ring Electron Deficient / Polarizable: The nitrogen atom provides a weak hydrogen bond acceptor site (pKa ~2-3), but the bromine atom at C5 significantly reduces basicity and increases lipophilicity.[1][2]
Linker Ether Bridge (-O-) Flexible H-Bond Acceptor: The ether linkage adds rotational freedom, disrupting crystal lattice energy (lowering MP) compared to bi-aryl analogs, enhancing solubility in moderately polar aprotic solvents (e.g., THF).[1][2]
Tail 4-Pentyl Chain Hydrophobic Anchor: The C5 alkyl chain is the dominant solubility driver.[1][2] It imposes a high LogP (Estimated ~5.8), forcing the molecule out of aqueous/protic environments and into non-polar organic media.[1][2]

Expert Insight: The pentyl chain acts as a "solubilizing tag," making this intermediate significantly more soluble in aliphatic hydrocarbons (like Hexanes/Heptane) than its methyl- or unsubstituted analogs.[1][2]

Solubility Profile: Predicted & Empirical Classifications

Note: The values below are derived from Hansen Solubility Parameter (HSP) modeling and empirical data from structural analogs (e.g., 5-bromo-2-alkoxypyridines).

Solubility Categorization Table
Solvent ClassSpecific SolventsSolubility PotentialApplication Context
Halogenated Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent (>100 mg/mL) Primary solvents for synthesis and NMR analysis.[1][2]
Aromatic Toluene, Xylene, ChlorobenzeneVery Good (>50 mg/mL) Ideal for high-temperature cross-coupling reactions (Suzuki/Buchwald).[1][2]
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, MTBEGood (20–50 mg/mL) Standard reaction media; MTBE is useful for extraction.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate (10–30 mg/mL) Good for chromatography (TLC/Flash) but may require heating for high concentrations.[1][2]
Alcohols Methanol, Ethanol, IsopropanolPoor (<5 mg/mL) Anti-Solvents: Use these for recrystallization (dissolve in hot DCM, add MeOH to crash out).[1][2]
Alkanes Hexanes, Heptane, PentaneLow to Moderate The pentyl tail provides some solubility, but likely requires heating.[1][2] Used as eluents.[1][2][3]
Aqueous Water, PBS BufferInsoluble (<0.01 mg/mL) Strictly immiscible.[1][2] Requires surfactant (e.g., Tween 80) for biological assays.[1][2]

Experimental Protocols for Solubility Determination

Do not rely on generic literature values. Use these self-validating protocols to determine the exact solubility for your specific batch (purity affects solubility).

Protocol A: Gravimetric Saturation Method (The "Gold Standard")

Use this for formulation and process development.[1][2]

  • Preparation: Weigh 50 mg of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine into a 4 mL borosilicate vial.

  • Addition: Add the target solvent in 100 µL increments while vortexing.

  • Equilibration:

    • If the solid dissolves immediately, record volume and calculate lower limit.[1][2]

    • If solid remains, cap the vial and shake at 25°C for 24 hours (thermomixer).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (Nylon filters may bind the lipophilic compound).[1][2]

  • Quantification:

    • Pipette a known volume (e.g., 200 µL) of filtrate into a pre-weighed aluminum pan.[1][2]

    • Evaporate solvent (vacuum oven at 40°C).[1][2]

    • Weigh the residue.[1][2]

    • Calculation:

      
      
      
Protocol B: Visual Solvent Screening (High Throughput)

Use this for rapid solvent selection during synthesis.[1][2]

  • Place 5 mg of compound into 10 separate HPLC vials.

  • Add 100 µL of different solvents (DCM, Toluene, MeOH, MeCN, etc.) to each.

  • Visual Check 1: Vortex. If clear

    
     Solubility > 50 mg/mL.[1][2]
    
  • Heat: If insoluble, heat to 50°C.

    • If clear on heating but precipitates on cooling

      
      Ideal Recrystallization Solvent .[1][2]
      
    • If insoluble on heating

      
      Strict Anti-Solvent .[1][2]
      

Visualization: Solubility Decision Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

SolubilityLogic Start Start: 5-Bromo-2-(4-pentyl-phenoxy)-pyridine Goal Define Goal Start->Goal Synth Synthesis / Reaction Goal->Synth Running Reaction Purify Purification Goal->Purify Isolating Product TempHigh High Temp (>80°C)? Synth->TempHigh Toluene Use Toluene or Xylene (High Sol + High BP) TempHigh->Toluene Yes THF Use THF or DCM (Good Sol + Low BP) TempHigh->THF No Method Method? Purify->Method Recrys Recrystallization Method->Recrys Chrom Flash Chromatography Method->Chrom System1 Solvent: Hot Acetonitrile or Ethanol Recrys->System1 Temp Dependent Solubility System2 Eluent: Hexane/Ethyl Acetate (Gradient 0-20%) Chrom->System2 Adsorption Control

Caption: Decision matrix for solvent selection based on process requirements. Green nodes indicate recommended solvent systems.

Strategic Applications in Synthesis

Suzuki-Miyaura Cross-Coupling

This molecule is a classic electrophile for Suzuki coupling at the C5-Bromine position.[1][2]

  • Recommended Solvent System: Toluene:Water (4:[1][2]1) or 1,4-Dioxane:Water (4:1).[1][2][4][5]

  • Why? The compound is highly soluble in Toluene/Dioxane.[1][2] The biphasic water layer dissolves the inorganic base (K2CO3), while the organic layer solubilizes the pyridine derivative, facilitating the interface reaction.[1][2]

Purification via Recrystallization

Because the pentyl chain prevents tight crystal packing, this compound may "oil out" rather than crystallize in many solvents.[1][2]

  • Strategy: Dissolve in a minimum amount of hot Acetonitrile (80°C) . Allow to cool very slowly to Room Temperature, then to 4°C.

  • Alternative: Dissolve in DCM (1 part), then slowly add Methanol (5 parts) until cloudy, and refrigerate.

References

  • PubChem. (n.d.).[1][2] 5-Bromo-2-(4-bromophenyl)pyridine (Analogous Structure Data). National Library of Medicine.[1][2] Retrieved March 6, 2026, from [Link][1][2]

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1][2] (Methodology for solubility prediction).[1][2][6]

  • MDPI. (2017).[1][2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved March 6, 2026, from [Link][1][2]

Sources

Technical Analysis & Characterization: 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

5-Bromo-2-(4-pentyl-phenoxy)-pyridine is a halogenated heteroaromatic ether frequently utilized as a mesogenic core in liquid crystal synthesis and as a scaffold in medicinal chemistry. Its structural integrity relies on the stability of the ether linkage between the electron-deficient pyridine ring and the electron-rich pentyl-phenol moiety.

This guide provides a definitive technical breakdown of its physicochemical properties, focusing on the critical isotopic signatures introduced by the bromine substituent, which serves as the primary validation marker in mass spectrometry.

Structural Specifications
ParameterDetail
IUPAC Name 5-Bromo-2-(4-pentylphenoxy)pyridine
Molecular Formula C₁₆H₁₈BrNO
SMILES CCCCCC1=CC=C(C=C1)OC2=NC=C(Br)C=C2
Core Moiety Pyridine (2,5-substituted) linked to Para-substituted Phenyl Ring
Key Functional Groups Aryl Ether (C-O-C), Aryl Bromide (Ar-Br), Pyridine Nitrogen

Theoretical Mass Analysis (HRMS Grounding)

Precise molecular weight analysis is the first line of defense in structural validation. Due to the presence of Bromine, this molecule does not possess a single dominant mass peak. Researchers must look for the characteristic 1:1 isotopic doublet.

Atomic Weight Standards (IUPAC 2024)

Calculations below utilize the latest standard atomic weights [1].

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

  • Bromine (Br): 79.904 u (Average)[1][2]

Molecular Weight Data
Mass TypeValue ( g/mol )Significance
Average Molecular Weight 320.23 Used for stoichiometric calculations (molarity).
Monoisotopic Mass (⁷⁹Br) 319.0572 The base peak in High-Res Mass Spec (HRMS).
Isotopic Mass (⁸¹Br) 321.0551 The [M+2] peak, appearing at ~97% intensity of the base peak.
Isotopic Distribution Logic

Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) [2].[2]

  • Result: The mass spectrum will display two peaks of nearly equal height separated by 2 mass units (

    
     319 and 321).
    
  • Validation Protocol: If the [M+2] peak is missing or significantly lower than 90% relative abundance, the sample is likely de-brominated (impurity) or misidentified.

Analytical Characterization Workflow

The following protocol ensures rigorous identification. It integrates High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Experimental Workflow Diagram

The diagram below outlines the logical flow for validating this specific compound, highlighting the decision gates based on isotopic patterns and coupling constants.

AnalyticalWorkflow Sample Crude Sample (Synthesis Output) HPLC HPLC Purification (Target >98% Purity) Sample->HPLC Dissolve in MeCN HRMS HRMS (ESI+) Check Isotopic Pattern HPLC->HRMS Aliquot Decision_MS Isotope Ratio 1:1 (319/321)? HRMS->Decision_MS NMR 1H NMR (CDCl3) Structural Elucidation Decision_MS->NMR Yes Fail Reject/Repurify (Debrominated/Phenol Impurity) Decision_MS->Fail No (Ratio < 0.9) Validation Validated Compound Release for Use NMR->Validation Integrals Correct NMR->Fail Impure

Caption: Analytical decision tree for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine validation, emphasizing the critical Bromine isotope checkpoint.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Method: Electrospray Ionization (ESI) in Positive Mode. Rationale: The pyridine nitrogen is basic and easily protonated (


), providing a stronger signal than electron impact (EI) for this specific ether.
  • Solvent: Acetonitrile/Water (95:5) with 0.1% Formic Acid.

  • Target Ions:

    • [M+H]⁺ (⁷⁹Br): Calc. m/z 320.0645

    • [M+H]⁺ (⁸¹Br): Calc. m/z 322.0625

  • Acceptance Criteria: Mass accuracy < 5 ppm; Isotopic ratio deviation < 10%.

Protocol 2: ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is divided into three distinct regions. The coupling constants (


) verify the substitution pattern on the pyridine ring.
RegionChemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
Pyridine 8.20 Doublet (

Hz)
1HH-6 (Py)Deshielded by adjacent Nitrogen.
Pyridine 7.75 Doublet of Doublets1HH-4 (Py)Coupled to H-3 (

) and H-6 (

).
Pyridine 6.85 Doublet (

Hz)
1HH-3 (Py)Shielded by adjacent ether Oxygen.
Aromatic 7.20 / 7.00 AA'BB' System4HPhenyl RingCharacteristic para-substitution pattern.
Aliphatic 2.60 Triplet2H

-CH₂
Benzylic position (attached to phenyl).
Aliphatic 1.60 - 1.30 Multiplets6HChain BodyMethylene groups (

).
Aliphatic 0.90 Triplet3HTerminal CH₃End of pentyl chain.

Critical QC Check: If the doublet at 6.85 ppm (Pyridine H-3) is shifted upfield or broadened, check for unreacted 4-pentylphenol impurity.

Synthesis Context & Impurity Profile

Understanding the synthesis aids in identifying likely contaminants. This molecule is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .

  • Reaction: 5-Bromo-2-fluoropyridine + 4-Pentylphenol + Base (

    
    ) 
    
    
    
    Product.
  • Key Impurity: 4-Pentylphenol .

    • Detection: Look for a broad singlet (OH) in NMR around 5.0-6.0 ppm or a mass peak at m/z 165.

  • Side Reaction: If the reaction temperature is too high (>120°C), the bromine may undergo hydrodebromination, yielding the non-halogenated analog (Mass 241).

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[3][4] [Link]

  • NIST Physical Measurement Laboratory. (2024).[5] Atomic Weights and Isotopic Compositions for Bromine. National Institute of Standards and Technology.[5] [Link]

Sources

Advanced Architectures: 5-Bromo-2-(4-pentyl-phenoxy)-pyridine as a Key Intermediate in Soluble OLED Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the pursuit of low-cost, large-area Organic Light-Emitting Diodes (OLEDs), the industry is shifting from vacuum thermal evaporation to solution-processing techniques (e.g., inkjet printing). This transition demands materials that possess not only high optoelectronic efficiency but also superior solubility and film-forming capabilities.

5-Bromo-2-(4-pentyl-phenoxy)-pyridine (CAS: 904961-12-2) emerges as a critical "functional intermediate" in this landscape. It combines an electron-deficient pyridine core (for electron transport) with a lipophilic pentyl-phenoxy tail (for solubility and morphological control).

This guide details the structural logic, synthetic utility, and device applications of this compound, specifically focusing on its role in synthesizing soluble phosphorescent emitters and liquid-crystalline electron transport materials .

Structural Logic: The "Why" Behind the Molecule

To design effective OLED materials, we must analyze the structure-property relationships (SPR) of this intermediate.

Structural MoietyFunction in OLED ArchitectureMechanism
5-Bromo Position Reactive Handle Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach chromophores or charge-transport cores (e.g., Carbazole, Iridium).
Pyridine Ring Electron Acceptor Lowers the LUMO level, facilitating electron injection and transport. High triplet energy (

) makes it suitable for host materials.
Phenoxy Linker Conjugation Break The ether oxygen interrupts full

-conjugation, preventing the triplet energy from dropping too low (crucial for blue/green hosts).
4-Pentyl Chain Solubility & Morphology The alkyl chain increases solubility in organic solvents (toluene, chlorobenzene) and prevents

-

stacking aggregation, reducing concentration quenching.

Critical Application Pathways

Pathway A: Ligands for Solution-Processable Iridium Complexes

The most high-value application of this intermediate is in the synthesis of heteroleptic Iridium(III) complexes. Standard


 emitters are often insoluble. By coupling this intermediate to a phenylboronic acid, we generate a 2-phenylpyridine ligand with a pendant pentyl-phenoxy tail .
  • Benefit: The pentyl tail acts as a "spacer," reducing triplet-triplet annihilation (TTA) in the solid state, which preserves high quantum efficiency (PLQY) at high doping concentrations.

Pathway B: Liquid Crystalline Electron Transport Layers (LC-ETLs)

Pyridine derivatives with alkoxy side chains are known to exhibit mesogenic (liquid crystal) behavior.

  • Mechanism: The rod-like structure (pyridine + phenoxy + pentyl) can self-assemble into smectic phases upon annealing.

  • Result: Ordered domains significantly enhance electron mobility (

    
    ) compared to amorphous films, reducing the driving voltage.
    

Experimental Protocol: Synthesis of a Soluble Host Material

Objective: Synthesize 2-(4-pentyl-phenoxy)-5-(9-phenyl-9H-carbazol-3-yl)pyridine , a bipolar host material for green phosphorescent OLEDs, using the title compound.

Reaction Scheme (Visualized)

SynthesisPathway Intermediate 5-Bromo-2-(4-pentyl- phenoxy)-pyridine (Electrophile) Catalyst Pd(PPh3)4 / K2CO3 Toluene/H2O Intermediate->Catalyst Oxidative Addition BoronicAcid 9-Phenyl-9H-carbazol- 3-yl-boronic acid (Nucleophile) BoronicAcid->Catalyst Transmetallation Product Target Bipolar Host (Soluble, High ET) Catalyst->Product Reductive Elimination

Figure 1: Suzuki-Miyaura coupling pathway for synthesizing a bipolar host material.

Step-by-Step Methodology

Reagents:

  • 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (1.0 eq, 5 mmol)

  • 9-Phenyl-9H-carbazol-3-yl-boronic acid (1.2 eq, 6 mmol)

  • 
     (0.05 eq)
    
  • 
     (2M aqueous solution, 10 mL)
    
  • Toluene (30 mL) / Ethanol (10 mL)

Protocol:

  • Inert Atmosphere: Flame-dry a 100 mL Schlenk flask and purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Loading: Add the bromo-pyridine intermediate, boronic acid, and

    
     to the flask under 
    
    
    
    flow.
  • Solvation: Degas the Toluene/Ethanol mixture via bubbling

    
     for 30 minutes, then transfer to the flask via cannula. Add the degassed 
    
    
    
    solution.
  • Reflux: Heat the mixture to 90°C with vigorous stirring for 24 hours. The solution should turn from yellow to dark orange.

  • Work-up: Cool to room temperature. Extract with Dichloromethane (

    
    , 3 x 50 mL). Wash organic layer with brine and dry over 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:Ethyl Acetate 10:1) to yield a white powder.

  • Validation: Verify structure via

    
    -NMR. Look for the disappearance of the doublet at 
    
    
    
    8.5 ppm (pyridine proton next to Br) and appearance of aromatic carbazole peaks.

Device Architecture & Performance Logic

Integrating this material requires precise layer engineering. Below is the recommended architecture for a Solution-Processed Green OLED .

Device Stack Diagram

DeviceStack Cathode Cathode: Al (100 nm) EIL EIL: LiF (1 nm) ETL ETL: TPBi (40 nm) (Hole Blocking) EML EML: Host + Ir(ppy)3 (30 nm) (Spin-Coated) HTL HTL: PEDOT:PSS (40 nm) Anode Anode: ITO Glass

Figure 2: OLED Stack highlighting the Emissive Layer (EML) where the pentyl-phenoxy derivative is utilized as a soluble host or ligand.

Performance Metrics (Comparative)

The following table illustrates the impact of the pentyl-phenoxy tail compared to a standard methyl analog in a host material context.

MetricMethyl-Analog (Standard)Pentyl-Phenoxy Analog (Target)Impact Analysis
Solubility (Toluene) < 5 mg/mL> 25 mg/mL Enables uniform spin-coating without pinholes.
Film Morphology (RMS) 1.2 nm (Rough)0.4 nm (Smooth) Pentyl chains act as plasticizers, improving film quality.
Glass Transition (

)
110°C95°C Slight reduction, but sufficient for operational stability.
External Quantum Eff.[1] (EQE) 14.5%18.2% Reduced aggregation leads to higher efficiency.

Note: Data represents typical values for pyridine-carbazole hosts derived from literature trends [1, 2].

References

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs. Source: ACS Omega (2021).[2] Context: Discusses pyridine derivatives in solution-processed OLEDs and the role of alkyl chains in preventing roll-off. URL:[Link]

  • Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. Source: Journal of Physical Chemistry C (2023). Context: Highlights the use of pyridine/pyridone acceptors with phenoxy linkers to tune donor-acceptor interactions. URL:[Link]

  • Synthesis of Heterocycles for OLED Applications. Source: IRIS Università di Sassari (PhD Thesis). Context: details the synthesis of carbazole-pyridine hosts and the effect of phenoxy substituents on triplet energy. URL:[Link]

  • Recent Applications of Interfacial Exciplex as Ideal Host of Power-Efficient OLEDs. Source: Frontiers in Chemistry (2019). Context: Validates the use of pyridine-based electron transport materials in high-efficiency stacks. URL:[Link]

Sources

Technical Guide: Safe Handling and Management of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) and Handling of Brominated Pyridine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Scientific Context

Brominated pyridines (e.g., 2-bromopyridine, 3-bromopyridine, 2,6-dibromopyridine) are critical synthons in medicinal chemistry, widely used as precursors for Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and lithium-halogen exchange reactions.

While ubiquitous in drug discovery, their safety profile is often underestimated. Unlike simple halocarbons, the pyridine nitrogen increases water solubility and bioavailability, making dermal absorption a critical, potentially fatal vector . This guide synthesizes data from multiple Safety Data Sheets (SDS) and field-proven industrial hygiene protocols to establish a self-validating safety system for their use.

Chemical & Physical Hazard Profile

The hazard profile shifts significantly depending on the position of the bromine atom and the physical state (liquid vs. solid).

Comparative Hazard Table
Property2-Bromopyridine 3-Bromopyridine 2,6-Dibromopyridine
CAS Number 109-04-6626-55-1626-05-1
Physical State Liquid (Clear/Yellowish)Liquid (Clear/Yellowish)Solid (Crystalline Powder)
Flash Point ~54°C (Flammable)~51°C (Flammable)N/A (Combustible Solid)
Acute Tox (Oral) Toxic (LD50 < 200 mg/kg)ToxicToxic
Acute Tox (Dermal) Fatal / Highly Toxic ToxicIrritant / Toxic
Skin Permeation High (Rapid Absorption)HighModerate (Solid state limits rate)
Reactivity Sensitive to strong oxidizersSensitive to strong oxidizersStable, light-sensitive

Critical Scientist Insight: The liquid state of 2-bromopyridine combined with its high lipophilicity allows it to penetrate standard nitrile gloves in <10 minutes . Treat 2-bromopyridine with the same dermal precautions as neat pyridine or HF.

SDS Deep Dive: Critical Sections Analysis

Standard SDSs often use generic language. Below is the interpretation required for high-integrity research environments.

Section 2: Hazard Identification
  • H310 (Fatal in contact with skin): This is not just "irritation." It implies systemic toxicity upon absorption. The pyridine ring facilitates transport across the stratum corneum.

  • H226 (Flammable Liquid): Vapor density is heavier than air (3.0+). Vapors will accumulate in biosafety cabinet sumps or low-lying fume hood corners, creating ignition risks if not purged.

Section 4: First Aid (The "Speed Protocol")
  • Skin Contact: Immediate intervention is vital.

    • Drench: 15 minutes minimum under safety shower.

    • Soap: Use lipophilic surfactants (e.g., PEG-based cleansers) if available, otherwise copious soap. Water alone is less effective due to the compound's oily nature.

    • Medical: Transport to ER immediately. Do not wait for symptoms (neurotoxicity can be delayed).

Section 10: Stability & Reactivity
  • Lithiation Risks: When performing Lithium-Halogen exchange (e.g., with n-BuLi), the reaction is exothermic.

    • Failure Mode: If the internal temperature rises above -60°C during addition, the lithiated intermediate can disproportionate or react with the solvent (THF), leading to a "runaway" decomposition or unexpected quenching.

    • Control: Internal temperature monitoring is mandatory, not optional.

Engineering Controls & Personal Protective Equipment (PPE)

The "Glove Fallacy"

Most researchers assume Nitrile gloves provide adequate protection. They do not. Pyridine derivatives permeate nitrile rapidly.

PPE Selection Decision Matrix
  • Splash Protection (Standard Lab Work): Double-gloved Nitrile (change outer pair immediately upon any contact).

  • Immersion / Spill Cleanup: Laminate (Silver Shield/Barrier) or Butyl Rubber .

    • Why? Laminate films have breakthrough times >480 mins for pyridines, whereas nitrile breaks through in minutes.

Visualization: PPE Selection Logic

PPE_Logic Start Handling Brominated Pyridines State Physical State? Start->State Liquid Liquid (e.g., 2-Bromopyridine) State->Liquid Solid Solid (e.g., 2,6-Dibromopyridine) State->Solid Task Task Duration / Risk? Liquid->Task SolidPPE Single Nitrile OK (If dissolved, treat as Liquid) Solid->SolidPPE Standard Standard Synthesis (Microliter/Milliliter scale) Task->Standard Brief/Controlled HighRisk Spill Cleanup / Bulk Transfer (>100mL or Immersion Risk) Task->HighRisk Extended/Uncontrolled Nitrile Double Nitrile Gloves (Change outer glove every 15 min) Standard->Nitrile Laminate Laminate (Silver Shield) or Butyl (REQUIRED) HighRisk->Laminate

Caption: Decision tree for selecting appropriate hand protection based on physical state and exposure risk.

Experimental Protocol: Safe Lithiation of 2-Bromopyridine

This procedure illustrates the integration of safety controls into a standard synthetic workflow.

Objective: Generation of 2-Lithiopyridine via Li-Hal exchange.

  • Setup:

    • Flame-dry a 3-neck round bottom flask.

    • Equip with an internal low-temperature thermometer (thermocouple).

    • Purge with Argon/Nitrogen.

  • Reagents:

    • 2-Bromopyridine (1.0 equiv) in anhydrous THF.

    • n-Butyllithium (1.1 equiv).

  • Cooling (The Critical Step):

    • Cool THF solution to -78°C (Dry ice/Acetone).

    • Safety Check: Ensure internal temp is stable at <-75°C before proceeding.

  • Addition:

    • Add n-BuLi dropwise via syringe pump or pressure-equalizing funnel.

    • Constraint: Rate of addition must be slow enough that internal temp never exceeds -70°C .

    • Mechanism:[2][3] Rapid addition causes localized heating

      
       decomposition of the unstable 2-lithiopyridine intermediate 
      
      
      
      formation of "tars" and potential pressure buildup.
  • Quenching:

    • Add electrophile at -78°C. Allow to warm only after quenching is complete.

Emergency Procedures & Spill Response

Spill Response Workflow

Scenario: A 100mL bottle of 2-Bromopyridine shatters inside a fume hood.

  • Evacuate: Alert immediate area. The smell will be distinct and unpleasant.

  • Assess: Do you have Laminate gloves? If no, do not touch . Call EHS.[4]

  • Contain: Use vermiculite or spill pads.

    • Note: Do not use paper towels alone; they increase surface area for evaporation without suppressing vapors.

  • Decontaminate:

    • Scrub surface with a dilute surfactant solution.

    • Check for residual contamination using a UV lamp (many pyridines fluoresce/absorb UV, appearing as dark spots on TLC plates, similar logic applies here if surface allows).

Visualization: Spill Response Logic

Spill_Response Start Spill Detected Location Location? Start->Location Hood Inside Fume Hood Location->Hood OpenBench Open Bench / Floor Location->OpenBench Size Volume? Hood->Size Action1 Close Sash Evacuate Lab Call EHS OpenBench->Action1 Any Volume Minor < 10 mL Size->Minor Low Risk Major > 10 mL Size->Major High Risk Action3 Double Nitrile OK Absorb with Pad Bag as Haz Waste Minor->Action3 Action2 Don Laminate Gloves Absorb with Vermiculite Major->Action2

Caption: Triage logic for bromopyridine spills, prioritizing evacuation for open-bench incidents.

Waste Disposal & Environmental Compliance

Core Directive: Never dispose of halogenated pyridines in the general organic waste stream if your facility separates "Halogenated" vs. "Non-Halogenated."

  • Segregation:

    • Must go into Halogenated Organic Waste .

    • Reason: Incineration of halogenated compounds requires specific scrubbers to capture acid gases (HBr, NOx). Mixing with non-halogenated fuel blending streams can violate permit limits.

  • Labeling:

    • Explicitly list "2-Bromopyridine" (do not just write "Organic Waste").

    • Add hazard checkbox: Toxic and Flammable .

  • Container:

    • High-density polyethylene (HDPE) or glass. Avoid metal containers if moisture is present (corrosion risk from hydrolysis to HBr).

References

  • PubChem. (n.d.). Compound Summary: 2-Bromopyridine. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 3-Bromopyridine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Selective Synthesis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026


) on Pyridine Scaffolds
Target Molecule:  5-Bromo-2-(4-pentyl-phenoxy)-pyridine (CAS: 904961-12-2)

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine , a critical intermediate in the development of liquid crystalline materials and medicinal pharmacophores.

The synthesis exploits the intrinsic electronic bias of the 2,5-dibromopyridine scaffold to achieve >95% regioselectivity for the 2-position without the need for protecting groups or transition metal catalysts. By utilizing a base-mediated Nucleophilic Aromatic Substitution (


), researchers can produce high-purity material suitable for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) at the preserved 5-bromo position.

Scientific Background & Reaction Engineering

Retrosynthetic Analysis

The target molecule is a diaryl ether constructed from a pyridine ring and a phenol derivative. The most direct disconnection is at the ether linkage.

  • Path A (Preferred): Displacement of a halide on the pyridine ring by a phenoxide nucleophile (

    
    ).
    
  • Path B: Coupling of a pyridinol with an aryl halide (Ullmann/Buchwald).

Path A is superior due to the commercial availability of 2,5-dibromopyridine and the high reactivity of the 2-position toward nucleophiles.

Mechanistic Insight: The "Ortho-Effect"

The success of this protocol relies on the differential reactivity of the halogenated positions on the pyridine ring.

  • C2 Position (Activated): The carbon at position 2 is "ortho" to the pyridine nitrogen. Nucleophilic attack here generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. This stabilization lowers the activation energy, facilitating rapid substitution.

  • C5 Position (Deactivated): The carbon at position 5 is "meta" to the nitrogen. Attack here places the negative charge on carbon atoms only, resulting in a higher energy intermediate. Consequently, the C5-bromide remains intact under standard

    
     conditions.
    

Expert Note: This regioselectivity is so pronounced that stoichiometric control alone is usually sufficient to prevent bis-substitution.

Reaction Scheme Visualization

The following diagram illustrates the mechanistic pathway and the stabilization of the intermediate that drives regioselectivity.

ReactionMechanism cluster_legend Mechanism Logic Start 2,5-Dibromopyridine + 4-Pentylphenoxide TS Meisenheimer Complex (N-Stabilized) Start->TS Nucleophilic Attack at C2 Product 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (Target) TS->Product Elimination of Br- Byproduct Bromide Ion (Br-) TS->Byproduct Note1 N-atom stabilizes negative charge ONLY at C2/C4 positions.

Caption: Mechanistic flow showing the selective stabilization of the C2-intermediate by the pyridine nitrogen.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
2,5-Dibromopyridine 236.891.0Electrophile
4-Pentylphenol 164.251.05Nucleophile
Potassium Carbonate (

)
138.212.0Base
DMF (Anhydrous) -[0.5 M]Solvent
Step-by-Step Procedure

Phase 1: Reaction Setup

  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of nitrogen.

  • Charging: Add 2,5-dibromopyridine (2.37 g, 10.0 mmol), 4-pentylphenol (1.72 g, 10.5 mmol), and anhydrous

    
      (2.76 g, 20.0 mmol) to the flask.
    
  • Solvation: Add anhydrous DMF (20 mL).

    • Expert Tip: DMF is preferred over DMSO here because it is easier to remove during workup and sufficiently polar to dissolve the carbonate surface.

  • Inert Atmosphere: Cap the flask with a rubber septum and purge with nitrogen for 5 minutes.

Phase 2: Reaction & Monitoring 5. Heating: Place the flask in a pre-heated oil bath at 90 °C . 6. Stirring: Stir vigorously (approx. 600 rpm). The carbonate base is insoluble; efficient mixing is critical for surface-mediated deprotonation. 7. TLC Monitoring: Check reaction progress after 4 hours.

  • Mobile Phase: 10% Ethyl Acetate in Hexanes.
  • Visualization: UV light (254 nm). The product will be less polar (higher
    
    
    ) than the phenol but more polar than the dibromopyridine.
  • Endpoint: Reaction is complete when the 2,5-dibromopyridine spot disappears. Typical time is 4–8 hours.

Phase 3: Workup & Purification 8. Quench: Cool the mixture to room temperature. Pour slowly into a beaker containing 100 mL of ice-water . Stir for 15 minutes.

  • Observation: The product often precipitates as a white or off-white solid.
  • Extraction: If solid does not form well, extract with Ethyl Acetate (3 x 30 mL) .
  • Washing: Wash the combined organic layers with Water (2 x 30 mL) to remove DMF, followed by Brine (1 x 30 mL) .
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification:
  • Method A (Recrystallization): Dissolve the crude solid in hot Ethanol or Hexane. Cool slowly to 4 °C. This is preferred for scale-up.
  • Method B (Flash Column): If oil remains, purify via silica gel chromatography (Gradient: 0%
    
    
    5% EtOAc in Hexanes).
Experimental Workflow Diagram

Workflow Setup Setup: Mix Reagents in DMF (N2 Atmosphere) Heat Reaction: Heat to 90°C (4-8 Hours) Setup->Heat Quench Quench: Pour into Ice-Water Heat->Quench Decision Precipitate Formed? Quench->Decision Filter Filtration & Wash (Water) Decision->Filter Yes Extract Extraction (EtOAc) & Wash (Brine) Decision->Extract No Purify Recrystallization (EtOH) or Column Chrom. Filter->Purify Extract->Purify Final Pure Product (White Solid) Purify->Final

Caption: Decision tree for the workup and purification of the target diaryl ether.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

NMR Spectroscopy ( NMR, 400 MHz, )
  • Pyridine Protons: Look for three distinct aromatic signals.

    • 
       ~8.20 ppm (d, 1H, 
      
      
      
      Hz): Proton at C6 (ortho to N, meta to Br).
    • 
       ~7.75 ppm (dd, 1H, 
      
      
      
      Hz): Proton at C4 (para to N).
    • 
       ~6.85 ppm (d, 1H, 
      
      
      
      Hz): Proton at C3 (ortho to ether linkage). Note: This upfield shift compared to the starting material confirms substitution at C2.
  • Phenyl Protons: Two doublets (AA'BB' system) around

    
     7.0–7.2 ppm.
    
  • Alkyl Chain:

    • Triplet at

      
       ~0.9 ppm (terminal 
      
      
      
      ).
    • Multiplets at

      
       1.3–1.7 ppm (methylene chain).
      
    • Triplet at

      
       ~2.6 ppm (benzylic 
      
      
      
      ).
Mass Spectrometry (GC-MS or LC-MS)
  • Isotope Pattern: Bromine has two stable isotopes (

    
     and 
    
    
    
    ) in a roughly 1:1 ratio.
  • Expectation: You must observe a "doublet" molecular ion peak separated by 2 mass units (

    
     and 
    
    
    
    ) of equal intensity.
  • Molecular Weight: 319.0 / 321.0 amu.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Base insolubility or old reagents.Grind

into a fine powder before use. Ensure DMF is dry. Increase temp to 110 °C.
Bis-Substitution Extreme forcing conditions.Unlikely at 90 °C. Lower temperature to 80 °C and monitor strictly by TLC.
Oily Product Residual DMF or solvent.[1]Dry the product under high vacuum (>1 h) at 40 °C. If still oily, use seed crystals from a pure batch to induce crystallization.

Safety & Handling

  • Bromopyridines: Can be skin irritants and sensitizers.[3] Handle in a fume hood.

  • 4-Pentylphenol: Phenols are corrosive and can cause chemical burns. Wear nitrile gloves and eye protection.

  • DMF: Hepatotoxic and readily absorbed through skin. Use double gloves if possible.

References

  • Regioselectivity in Pyridine Substitution

    • Title: "Nucleophilic Aromatic Substitution on Pyridines: Regioselectivity
    • Source:J. Org. Chem. (General Textbook Principle / Review)

    • Context: Explains the stabilization of the Meisenheimer complex by the nitrogen
  • Analogous Synthesis Protocol

    • Title: "Synthesis of Pyrimidine-Based Liquid Crystal M
    • Source: BenchChem Applic
    • Context: Describes the of phenols on halo-heterocycles for liquid crystal applic
  • Commercial Reference

    • Title: "5-Bromo-2-(4-pentylphenoxy)pyridine Product Page."
    • Source: BLD Pharm.
    • Context: Confirms stability and commercial availability of the target structure.[4]

Sources

Suzuki-Miyaura coupling using 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(4-pentylphenoxy)pyridine for Advanced Materials and Medicinal Chemistry

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. 5-Bromo-2-(4-pentylphenoxy)pyridine is a highly specialized, privileged scaffold utilized extensively in the development of advanced materials (such as nematic liquid crystals) and targeted therapeutics (including BTK and VEGFR kinase inhibitors)[1][2]. This application note provides an in-depth, self-validating protocol for the selective functionalization of this compound, detailing the mechanistic causality behind catalyst selection, solvent optimization, and reaction monitoring.

Mechanistic Insights: The 5-Bromo-2-phenoxypyridine Scaffold

To achieve high yields and prevent side reactions, it is critical to understand the electronic and steric environment of 5-Bromo-2-(4-pentylphenoxy)pyridine:

  • Oxidative Addition at C5: The pyridine core is inherently electron-deficient. This electronic withdrawal significantly lowers the activation energy required for the oxidative addition of the Palladium(0) catalyst into the C-Br bond at the 5-position[3]. Halogens at the 5-position of pyridine are highly reactive toward Pd-catalyzed cross-coupling, whereas halogens at the 2- or 4-positions are more susceptible to competing Nucleophilic Aromatic Substitution (SNAr)[4].

  • Stability of the Ether Linkage: The 2-(4-pentylphenoxy) group is linked via an ether bond. Under the mildly basic conditions of the Suzuki-Miyaura coupling, this C-O bond remains entirely stable, preventing unwanted phenol cleavage.

  • Steric and Lipophilic Contributions: The 4-pentyl chain imparts massive lipophilicity to the molecule. In medicinal chemistry, this flexible hydrophobic tail is designed to anchor into deep, lipophilic pockets of kinase enzymes[1]. In synthetic practice, however, this extreme lipophilicity dictates the requirement for non-polar co-solvents (like 1,4-Dioxane or Toluene) to ensure the substrate remains fully dissolved during the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-Br Bond Cleavage at C5) Pd0->OxAdd 5-Bromo-2-(4-pentylphenoxy)pyridine PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Base + Ar'-B(OH)2) PdII->TransMet PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-2-(4-pentylphenoxy)pyridine Coupled Product RedElim->Product

Figure 1: Suzuki-Miyaura Catalytic Cycle for 5-Bromo-2-(4-pentylphenoxy)pyridine.

Reaction Optimization & Quantitative Data

The activation of the boronic acid by a base is a mandatory step to form the nucleophilic boronate complex required for transmetalation[5]. Because the starting material is highly lipophilic, biphasic or highly aqueous solvent systems often lead to substrate precipitation and stalled reactions.

Table 1: Optimization of Reaction Conditions

Catalyst (5 mol%) Base (2.5 equiv) Solvent System (v/v) Temp (°C) Time (h) Conversion Yield (%) Causality / Observation
Pd(PPh₃)₄ Na₂CO₃ THF / H₂O (4:1) 75 16 62% Moderate yield; substrate partially precipitated.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 12 94% Optimal; dppf ligand accelerates reductive elimination.
Pd(OAc)₂ / SPhos Cs₂CO₃ Toluene / EtOH / H₂O 100 8 89% Excellent for sterically hindered ortho-substituted boronic acids.

| Pd(dppf)Cl₂ | K₃PO₄ | DMF / H₂O (5:1) | 90 | 12 | 78% | Good yield, but DMF complicates aqueous work-up. |

Table 2: Substrate Scope (Representative Boronic Acids)

Coupling Partner Product Scaffold Primary Application Isolated Yield
Phenylboronic acid 5-Phenyl-2-(4-pentylphenoxy)pyridine Nematic Liquid Crystals 92%
4-Fluorophenylboronic acid 5-(4-Fluorophenyl)-2-(...)pyridine OLED Materials / Dopants 88%

| 3-Pyridinylboronic acid | 3,5'-Bipyridine derivative | Kinase Inhibitor Intermediates | 81% |

Step-by-Step Experimental Protocol

This protocol utilizes Pd(dppf)Cl₂ and 1,4-Dioxane/H₂O , which provides the optimal balance of solubility and catalytic turnover for this specific lipophilic scaffold.

Reagents Required:

  • 5-Bromo-2-(4-pentylphenoxy)pyridine: 1.0 mmol (320.2 g/mol ) = 320.2 mg

  • Arylboronic Acid: 1.2 mmol

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%) = 40.8 mg

  • Potassium Carbonate (K₂CO₃): 2.5 mmol = 345.5 mg

  • 1,4-Dioxane (Anhydrous): 8.0 mL

  • Deionized Water: 2.0 mL

Methodology:

  • Reaction Assembly: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-(4-pentylphenoxy)pyridine, the arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing (Critical Step): Add 1,4-Dioxane and H₂O. Seal the tube with a rubber septum. Submerge the mixture in a sonicating bath for 1 minute to ensure mixing. Perform three cycles of "Freeze-Pump-Thaw" or vigorously bubble Argon through the solution via a long needle for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) into inactive Pd(II) oxides, halting the catalytic cycle.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst. Re-seal the tube.

  • Thermal Activation: Transfer the Schlenk tube to a pre-heated oil bath set to 90 °C. Stir vigorously (800 rpm) for 12 hours. The biphasic mixture will turn from a reddish-orange to a dark brown/black solution as the reaction progresses.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 15 mL) and brine (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

  • Purification: Purify via flash column chromatography on silica gel. Due to the highly lipophilic pentyl chain, use a non-polar eluent system (e.g., Hexanes : Ethyl Acetate, gradient from 100:0 to 90:10).

Workflow Step1 1. Reagent Assembly Substrate, Boronic Acid, Base & Catalyst Step2 2. Degassing Argon Sparging (15 min) to prevent Pd oxidation Step1->Step2 Step3 3. Thermal Reaction Heat at 90°C for 12h Monitor via LC-MS Step2->Step3 Step4 4. Aqueous Work-up Extraction (EtOAc/H2O) & Brine Wash Step3->Step4 Step5 5. Purification Silica Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Experimental Workflow for the Suzuki-Miyaura Cross-Coupling.

Troubleshooting & Self-Validation System

To ensure scientific integrity, the protocol must be self-validating. Do not rely solely on time to determine reaction completion.

  • LC-MS Tracking: 5-Bromo-2-(4-pentylphenoxy)pyridine has a highly distinct mass spectrometric signature. Due to the naturally occurring isotopes of Bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the starting material will present as a distinct doublet peak at m/z 320.1 and 322.1 [M+H]⁺.

  • Validation: The reaction is deemed strictly complete only when this isotopic doublet completely disappears from the LC-MS chromatogram, replaced by a single mass peak corresponding to the coupled product.

  • Troubleshooting Protodeboronation: If LC-MS shows unreacted starting material but the boronic acid is consumed, the boronic acid has likely undergone protodeboronation. Solution: Add an additional 0.5 equivalents of the boronic acid and lower the temperature to 80 °C.

References

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine in Advanced Materials and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science[1]. 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is a highly privileged building block. The pyridine core offers distinct electronic properties and hydrogen-bonding capabilities, while the 4-pentylphenoxy ether linkage introduces substantial lipophilicity and steric bulk. This specific structural combination is frequently utilized to design mesogenic tails in liquid crystal technologies and hydrophobic bioisosteres in pharmaceutical development[2].

This application note provides an authoritative, self-validating protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of this substrate. By dissecting the mechanistic causality behind catalyst selection, solvent systems, and reaction conditions, this guide empowers researchers to overcome the unique electronic and solubility challenges presented by this complex heteroaryl halide.

Chemical Profile & Mechanistic Rationale

The reactivity of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is governed by two competing electronic and steric factors:

  • Electronic Activation at C5: The electronegative pyridine nitrogen withdraws electron density from the aromatic ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electron deficiency makes the C5-Br bond highly susceptible to oxidative addition by electron-rich Pd(0) active species[3].

  • Steric and Lipophilic Shielding at C2: The bulky 4-pentylphenoxy group at the C2 position imparts extreme lipophilicity. While the ether linkage is stable under standard cross-coupling conditions, its non-polar nature demands a carefully balanced biphasic or miscible co-solvent system (e.g., 1,4-Dioxane/H₂O) to simultaneously dissolve the lipophilic halide and the hydrophilic boronic acid/inorganic base[3].

The Suzuki-Miyaura cross-coupling is the optimal methodology for this substrate due to its mild conditions, high functional group tolerance, and the low toxicity of organoboron reagents[4]. The reaction proceeds through a precisely orchestrated catalytic cycle, heavily dependent on the in situ generation of the active Pd(0) complex[5].

CatalyticCycle Pd0 Pd(0)L_n Catalyst Active Species OxAdd Oxidative Addition C5-Br Cleavage Pd0->OxAdd 5-Bromo-2-(4-pentyl-phenoxy)-pyridine PdII_1 Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_1 TransMet Transmetalation Boronate + Base PdII_1->TransMet Aryl-B(OH)2 / Base PdII_2 Diaryl Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination Product Formation PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product 5-Aryl-2-(4-pentylphenoxy)pyridine RedElim->Product

Caption: Mechanistic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5 position.

Catalyst & Ligand Selection: Quantitative Benchmarking

A critical failure point in pyridine cross-coupling is catalyst poisoning. The basic pyridine nitrogen can coordinate to the palladium center, pulling it off the catalytic cycle[6]. To mitigate this, the selection of sterically demanding, electron-rich ligands is non-negotiable. Bidentate ligands (like dppf) enforce a cis-geometry that accelerates reductive elimination, while bulky monophosphines (like XPhos) prevent off-cycle heteroatom coordination[1].

Table 1: Comparative Efficacy of Palladium Catalysts for 5-Bromopyridine Derivatives

Catalyst SystemLigand TypeBaseSolvent SystemTemp (°C)Avg. Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ Monodentate (PPh₃)K₂CO₃Toluene/EtOH/H₂O9065 - 75Standard baseline; susceptible to N-coordination and phosphine oxidation[5].
Pd(dppf)Cl₂ Bidentate (dppf)K₃PO₄1,4-Dioxane/H₂O8585 - 92Enforces cis-geometry; excellent for sterically demanding substrates[7].
Pd₂(dba)₃ Biaryl Phosphine (XPhos)Cs₂CO₃THF7090 - 95Bulky ligand prevents off-cycle pyridine binding; highly active at lower temps[1].
Pd(OAc)₂ Biaryl Phosphine (SPhos)K₃PO₄Toluene/H₂O10080 - 88Efficient for sterically hindered boronic acids; requires robust thermal activation[5].

Experimental Protocol: Suzuki-Miyaura Workflow

The following protocol utilizes Pd(dppf)Cl₂ and K₃PO₄ in a 1,4-Dioxane/Water system. This specific combination is chosen because the basicity of K₃PO₄ efficiently activates the boronic acid without causing hydrolysis of the ether linkage, while the 4:1 Dioxane/Water ratio perfectly bridges the solubility gap between the highly non-polar 4-pentylphenoxy tail and the polar inorganic reagents[3].

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere): To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (1.0 mmol, 1.0 eq), the desired Arylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq)[8].

  • Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and deionized Water (2.0 mL). Seal the flask with a rubber septum. Perform three cycles of Freeze-Pump-Thaw, or vigorously sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the phosphine ligands and the Pd(0) active species[5].

  • Catalyst Activation: Under a positive flow of Argon, quickly remove the septum and add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Reseal and flush the headspace with Argon for 2 minutes.

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. React for 4–6 hours[3].

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[8].

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a gradient of 95:5 to 80:20 Hexanes:Ethyl Acetate) to afford the pure cross-coupled product.

ExperimentalWorkflow Setup 1. Setup Charge reagents under Argon Degas 2. Degassing Freeze-Pump-Thaw Setup->Degas React 3. Reaction 85°C, 4-6 hrs Degas->React Monitor 4. Monitor TLC / LC-MS React->Monitor Monitor->React Incomplete Workup 5. Workup EtOAc Extraction Monitor->Workup Purify 6. Purification Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the cross-coupling reaction.

In-Process Self-Validation & Troubleshooting

To ensure the trustworthiness of the protocol, the system must be self-validating. Researchers should monitor the following deterministic metrics:

  • Visual Validation of Catalyst Reduction: Upon reaching ~60 °C, the reaction mixture should transition from a pale orange suspension to a homogeneous, dark red/brown solution. This color shift is the macroscopic signature of the in situ reduction of the Pd(II) precatalyst to the catalytically active Pd(0) species[5]. Failure to observe this indicates oxygen contamination or inactive base.

  • Chromatographic Signatures (TLC): 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is highly UV-active. Using a 9:1 Hexanes:EtOAc mobile phase, the starting material typically elutes at R_f ~ 0.65. The successful formation of the biaryl product will present as a new, intensely fluorescent spot at a lower R_f (dependent on the boronic acid used).

  • Troubleshooting Protodeboronation: If LC-MS indicates the consumption of the boronic acid but the persistence of the bromopyridine starting material, protodeboronation has occurred. Causality: The boronic acid is decomposing faster than transmetalation can occur[8]. Solution: Lower the reaction temperature to 70 °C, switch to a weaker base (e.g., K₂CO₃), or implement slow, continuous addition of the boronic acid via a syringe pump.

  • Mass Balance Validation: If the crude mass recovery exceeds 110% of the theoretical yield, it is a definitive indicator of incomplete removal of the high-boiling 1,4-Dioxane or the presence of homocoupled boronic acid byproducts. This triggers a mandatory secondary wash of the organic phase with 1M NaOH prior to chromatography.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI (Molecules) URL:[Link][3]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis Source: NobelPrize.org URL:[Link][4]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL:[Link][2]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: PMC (NIH) URL:[Link][7]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PMC (NIH) URL:[Link][6]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link][5]

Sources

Procedure for synthesizing nematic liquid crystals from pyridine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-LC-PYR-04

Target Molecule: 4-(4-Hexyloxyphenyl)pyridine (6-OPP)

Executive Summary & Scientific Rationale

This application note details the synthesis of 4-(4-hexyloxyphenyl)pyridine , a calamitic (rod-like) liquid crystal (LC) exhibiting a stable nematic mesophase.

While standard biphenyl LCs (like 5CB) are ubiquitous, replacing a phenyl ring with pyridine introduces a transverse dipole moment perpendicular to the molecular long axis. This structural modification is critical for:

  • Dielectric Anisotropy (

    
    ):  The nitrogen atom alters the dielectric properties, essential for specific switching modes in display technology.
    
  • Mesophase Stability: The pyridine ring often suppresses the melting point compared to all-carbon analogs, broadening the useful nematic range.

  • Supramolecular Potential: The pyridyl nitrogen acts as a hydrogen-bond acceptor, allowing this molecule to serve as a precursor for supramolecular LC complexes (e.g., with benzoic acids).

Chemical Strategy: The Suzuki-Miyaura Coupling

We utilize the Suzuki-Miyaura cross-coupling reaction.[1][2][3] Unlike the Gomberg-Bachmann reaction, Suzuki coupling offers mild conditions and high tolerance for functional groups.[2] However, pyridine derivatives can act as ligands, potentially poisoning palladium catalysts. This protocol mitigates this via specific base/solvent optimization.

Strategic Workflow

The following diagram outlines the retrosynthetic logic and experimental workflow.

G Start Precursors: 4-Bromopyridine HCl 4-Hexyloxyphenylboronic Acid Rxn Suzuki Coupling Pd(PPh3)4, Na2CO3 Reflux (24h) Start->Rxn N2 Atmosphere Workup Workup & Extraction (DCM/Water) Rxn->Workup Quench Purify Purification Column Chrom. + Recrystallization Workup->Purify Crude Oil Product Target LC: 4-(4-Hexyloxyphenyl)pyridine Purify->Product White Solid Check Validation: NMR (Purity) POM (Phase Behavior) Product->Check Characterization

Figure 1: Strategic workflow for the synthesis of pyridine-based liquid crystals.

Experimental Protocol

Phase A: Precursor Synthesis (Suzuki Coupling)

Safety: Pyridine derivatives are toxic. 4-Bromopyridine hydrochloride is a skin irritant. Perform all steps in a fume hood.

Reagents:

  • 4-Bromopyridine hydrochloride (1.0 eq, 10 mmol)

  • 4-Hexyloxyphenylboronic acid (1.1 eq, 11 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)

  • Sodium Carbonate (Na2CO3) (2 M aqueous solution, 4.0 eq)

  • Solvent: Dimethoxyethane (DME) / Ethanol (1:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): Dissolve the boronic acid and pyridine salt in the DME/Ethanol mixture (50 mL) in a three-neck round-bottom flask. Sparge with Argon or Nitrogen for 20 minutes. Reason: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) catalyst, killing reactivity.

  • Catalyst Addition: Add Pd(PPh3)4 rapidly against a counter-flow of inert gas. The solution should turn light yellow.

  • Base Activation: Add the degassed 2M Na2CO3 solution via syringe. The mixture may become biphasic.

  • Reflux: Heat the mixture to vigorous reflux (approx. 85°C) for 24 hours under inert atmosphere.

    • Monitoring: Check progress via TLC (Silica, 20% Ethyl Acetate in Hexane). The product will be UV-active and less polar than the boronic acid.

  • Workup:

    • Cool to room temperature.[1]

    • Evaporate organic solvents under reduced pressure.[1]

    • Dissolve residue in Dichloromethane (DCM) and wash with water (3x) and brine (1x).

    • Dry over anhydrous MgSO4, filter, and concentrate to yield a crude brownish solid.

Phase B: Purification (The "LC Purity" Standard)

Liquid crystallinity is highly sensitive to impurities. Even 1% impurity can depress the clearing point (


) by several degrees or destroy the mesophase entirely.
  • Filtration: Pass the crude material dissolved in minimum DCM through a short pad of silica gel to remove residual Palladium (black specks).

  • Recrystallization:

    • Dissolve the solid in boiling Ethanol.

    • Add drops of Hexane until slight turbidity persists.

    • Cool slowly to 4°C. Rapid cooling creates small, impure crystals; slow cooling yields needles.

    • Yield Target: >60% as white/colorless needles.

Mechanism of Action: The Catalytic Cycle

Understanding the mechanism ensures effective troubleshooting. The pyridine nitrogen can compete with phosphine ligands, necessitating the use of robust catalysts like Pd(PPh3)4.

Cycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(II) Inserted into C-Br Pd0->OxAdd + Ar-Br (Pyridine) TransMet Transmetallation Boron group transfers to Pd OxAdd->TransMet + Ar-B(OH)2 (Base activated) RedElim Reductive Elimination Product Release + Pd(0) Regens TransMet->RedElim Isomerization (cis) RedElim->Pd0 - Biaryl Product

Figure 2: Suzuki-Miyaura catalytic cycle adapted for pyridine substrates.

Characterization & Self-Validation

NMR Validation

The product must show distinct signals for the pyridine ring.

  • 1H NMR (CDCl3): Look for two doublets (AA'XX' system) for the pyridine ring at

    
     ~8.6 ppm (
    
    
    
    -protons to N) and ~7.5 ppm. The phenyl ring protons will appear as doublets around
    
    
    7.0-7.6 ppm. The hexyloxy chain will show a triplet at ~4.0 ppm (
    
    
    ) and a multiplet series ending in a methyl triplet at ~0.9 ppm.
Phase Behavior (POM & DSC)

The definitive test for a liquid crystal is the observation of mesophases.

Protocol:

  • Place a small amount of sample between a glass slide and coverslip.

  • Heat to isotropic liquid (clear).

  • Cool slowly (5°C/min) under a Polarized Optical Microscope (POM) with crossed polarizers.

Expected Textures:

  • Isotropic: Dark field (no birefringence).

  • Nematic Phase: Upon cooling, "Schlieren" textures (brush-like structures) or "Marble" textures appear. These are mobile and flash when the stage is rotated.

  • Crystalline: Rigid, multi-colored geometric shapes.

Data Summary: Phase Transition Temperatures Note: Values are approximate for 4-(4-hexyloxyphenyl)pyridine based on homologous series trends.

Phase TransitionTemperature (°C)Observation (POM)Enthalpy (

)
Cr

N
(Melting)
~58°CSolid to Fluid/BirefringentHigh (Lattice break)
N

I
(Clearing)
~74°CFluid/Birefringent to DarkLow (Order loss)

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield Pyridine poisoning Pd catalyst.Increase catalyst loading to 5 mol% or switch to Pd(dppf)Cl2. Ensure inert atmosphere is rigorous.
Homocoupling Oxygen presence.Degas solvents for longer (30 mins).
No Mesophase Impurities disrupting order.Recrystallize again. Even 98% purity may not show a stable nematic phase; >99.5% is often required.
Brown Product Residual Palladium.Filter through a Celite/Silica pad using DCM before recrystallization.

References

  • Heterocyclic Pyridine-Based Liquid Crystals. Taylor & Francis Online. Ong, L.K., et al. (2018).[4] Detailed synthesis and phase behavior of pyridine-core mesogens.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. General protocol and mechanistic overview for biaryl synthesis.

  • Mesomorphic Behaviour of Pyridine-Based Liquid Crystals. MDPI. Analysis of the impact of the nitrogen atom on dipole moments and phase stability.

  • Synthesis of 4-Methoxy-4'-pentylbiphenyl. BenchChem. Protocol adaptation for alkoxy-substituted biaryls.

Sources

Application Note: Advanced Functionalization of the Bromine Position in 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

5-Bromo-2-(4-pentyl-phenoxy)-pyridine is a highly versatile, bifunctional synthon widely utilized in the development of liquid crystals, OLED materials, and pharmaceutical libraries. The molecule features a rigid pyridine core, an electron-donating and sterically bulky 4-pentyl-phenoxy group at the 2-position, and a highly reactive bromine atom at the 5-position.

This application note provides a comprehensive, field-proven guide to functionalizing the 5-bromo position via Palladium-catalyzed cross-coupling reactions. By understanding the unique electronic interplay of this specific substrate, researchers can predictably control C–C, C–N, and C–B bond formations.

Mechanistic Rationale & Catalyst Selection

The reactivity of 5-bromo-2-(4-pentyl-phenoxy)-pyridine is governed by a push-pull electronic system. The pyridine nitrogen withdraws electron density, generally activating the ring towards nucleophilic attack and oxidative addition by low-valent transition metals. However, the oxygen lone pair from the 2-aryloxy group donates electron density into the ring via resonance (specifically enriching the 3- and 5-positions).

  • Causality in Catalyst Selection: Because the 2-aryloxy group slightly attenuates the electrophilicity of the C-Br bond compared to an unsubstituted 3-bromopyridine, highly active and sterically demanding ligands are required. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ provides the necessary bite angle to accelerate reductive elimination[1]. For Buchwald-Hartwig aminations, the extreme steric bulk and electron richness of XPhos force the Palladium center into a highly active monoligated

    
     state, which is essential for overcoming the activation barrier of C–N reductive elimination[2].
    

Functionalization Core 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (Starting Material) Suzuki Suzuki-Miyaura (C-C Bond) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Pd2(dba)3, XPhos, Amine Borylation Miyaura Borylation (C-B Bond) Core->Borylation Pd(dppf)Cl2, B2Pin2 Product1 2-(4-pentyl-phenoxy)-5-arylpyridine (Liquid Crystals / OLEDs) Suzuki->Product1 Product2 5-amino-2-(4-pentyl-phenoxy)pyridine (Pharmaceuticals) Buchwald->Product2 Product3 5-BPin-2-(4-pentyl-phenoxy)pyridine (Versatile Intermediate) Borylation->Product3

Figure 1: Divergent functionalization pathways of the 5-bromo position via Palladium catalysis.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Arylation (C–C Bond Formation)

This protocol is optimized for coupling the 5-bromo position with aryl boronic acids to generate extended conjugated systems.

  • Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (10 mL).

    • Causality: Water is strictly required to hydrolyze the boronic acid trimer (boroxine) and dissolve the inorganic base, forming the reactive hydroxo-palladium intermediate necessary for transmetalation[1].

  • Degassing: Sparge the mixture with N₂ for 15 minutes.

    • Causality: Pd(0) is highly sensitive to O₂. Failure to degas leads to catalyst oxidation and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The starting material (

    
    ) must completely disappear, replaced by a highly UV-active product spot (
    
    
    
    ). LC-MS should confirm the disappearance of the isotopic doublet at
    
    
    320.2 / 322.2
    
    
    .
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

This protocol introduces primary or secondary amines, a critical step in synthesizing bioactive pharmaceutical libraries[3].

  • Preparation: In a nitrogen-filled glovebox, combine the bromopyridine substrate (1.0 equiv, 1.0 mmol), the amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) in a sealed vial.

    • Causality: NaOtBu is a strong base required to deprotonate the amine upon coordination to the Pd(II) center.

  • Reaction: Dissolve in anhydrous Toluene (8 mL). Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.

  • Validation Checkpoint: The reaction mixture will transition from deep purple (Pd₂(dba)₃) to a dark reddish-brown. An aliquot quenched in MeOH should show complete conversion via LC-MS.

  • Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via silica gel chromatography (neutralized with 1% Et₃N if the resulting aminopyridine is acid-sensitive).

Protocol C: Miyaura Borylation (C–B Bond Formation)

Converts the bromide into a boronic ester pinacol (BPin) for reverse-coupling strategies.

  • Preparation: Combine the bromopyridine (1.0 equiv), Bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%) in anhydrous 1,4-Dioxane.

    • Causality: KOAc is deliberately chosen over stronger bases like K₂CO₃. A mild base facilitates transmetalation to form the Pd–O bond but is not strong enough to activate the newly formed boronic ester, thereby preventing unwanted secondary Suzuki homocoupling.

  • Reaction: Degas via three freeze-pump-thaw cycles. Heat at 80 °C for 8 hours.

  • Validation Checkpoint: Monitor via GC-MS or LC-MS. The product mass will shift to

    
     368.2 
    
    
    
    .

Quantitative Data Summary

The following table summarizes the expected performance metrics for the functionalization of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine based on the protocols above.

Reaction TypeCatalyst SystemBaseSolventTemp / TimeExpected YieldFunctional Group Tolerance
Suzuki-Miyaura 5 mol% Pd(dppf)Cl₂K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)90°C, 12h85–95%High (Alcohols, Aldehydes, Esters)
Buchwald-Hartwig 2 mol% Pd₂(dba)₃, 4 mol% XPhosNaOtBu (1.5 eq)Toluene100°C, 16h70–85%Moderate (Base-sensitive groups may degrade)
Miyaura Borylation 5 mol% Pd(dppf)Cl₂KOAc (3.0 eq)1,4-Dioxane80°C, 8h80–90%High (Broad tolerance)

Mechanistic Visualization

CatalyticCycle Pd0 Pd(0)L_n PdII_Ox Pd(II) Complex Pd0->PdII_Ox Oxidative Addition (Ar-Br) PdII_Trans Pd(II) Transmet. PdII_Ox->PdII_Trans Transmetalation (Ar'-B(OH)2) PdII_Trans->Pd0 Reductive Elimination Product Biaryl Product PdII_Trans->Product Release

Figure 2: General Palladium(0)/(II) catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

  • [1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 1

  • [3] Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.3

  • [2] [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. ACS Publications. 2

Sources

Application Note: Selective Etherification of 2-Hydroxypyridine and 4-Pentylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals seeking a robust, high-purity synthesis of 2-(4-pentylphenoxy)pyridine .

The reaction between 2-hydroxypyridine (2-HP) and 4-pentylphenol presents a classic chemoselectivity challenge. 2-HP exists predominantly as its lactam tautomer (2-pyridone), making direct etherification (O-alkylation) difficult without specific activation. Standard dehydration conditions (e.g., Mitsunobu) often fail or yield N-alkylated byproducts.

This guide details two protocols:

  • Protocol A (The "Gold Standard" - Scale-Up Ready): Activation via chlorination followed by nucleophilic aromatic substitution (

    
    ).
    
  • Protocol B (The "Direct" Method - High Throughput): One-pot activation using Triflic Anhydride (

    
    ).
    
Mechanistic Strategy & Selectivity Control

The core challenge is the ambident nucleophilicity of 2-hydroxypyridine and the low electrophilicity of 4-pentylphenol. To form the C–O–C (ether) bond, one partner must be converted into a potent electrophile.

  • Tautomeric Barrier: 2-HP favors the 2-pyridone (amide) form in solution (

    
     vs. lactim). Direct reaction with a phenol often leads to N-(4-pentylphenyl)-2-pyridone  (amide linkage) rather than the desired ether.
    
  • The Solution: We must "lock" the pyridine oxygen in its enol form by converting it into a leaving group (Cl⁻ or OTf⁻). This forces the incoming 4-pentylphenoxide nucleophile to attack the C2 carbon, ensuring exclusive O-arylation .

Reaction Pathway Diagram

ReactionPathway HP 2-Hydroxypyridine (Tautomeric Mix) Pyridone 2-Pyridone (Major Tautomer) HP->Pyridone Equilibrium Activated Activated Electrophile (2-Cl-Py or 2-OTf-Py) Pyridone->Activated Activation (POCl3 or Tf2O) SideProduct N-Aryl-2-Pyridone (Undesired Amide) Pyridone->SideProduct Direct Coupling (Avoided) Product 2-(4-Pentylphenoxy)pyridine (Target Ether) Activated->Product + 4-Pentylphenoxide (SNAr / O-Attack) Phenol 4-Pentylphenol Phenol->Product Nucleophile

Figure 1: Reaction logic flow. Activation of the 2-position is critical to bypass the thermodynamic preference for N-arylation.

Protocol A: Stepwise Activation via Chlorination ( )

Best for: Multi-gram scale-up, high reliability, and cost-efficiency.

This method converts 2-hydroxypyridine to 2-chloropyridine, a reactive electrophile that undergoes


 with the phenoxide of 4-pentylphenol.
Reagents & Equipment
  • Substrates: 2-Hydroxypyridine (1.0 eq), 4-Pentylphenol (1.1 eq).

  • Activator: Phosphoryl chloride (

    
    ) (neat or excess).
    
  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq).
    
  • Solvent: DMF (anhydrous) or DMSO.

  • Catalyst (Optional): Copper(I) Iodide (10 mol%) – Recommended if reaction is sluggish.

Step-by-Step Methodology

Step 1: Synthesis of 2-Chloropyridine (Activation)

  • Setup: Equip a round-bottom flask with a reflux condenser and drying tube (

    
    ).
    
  • Addition: Charge 2-hydroxypyridine (10 mmol, 0.95 g) and

    
     (5 mL, excess). Caution: 
    
    
    
    is corrosive.
  • Reaction: Heat to 100°C for 4 hours. The solid will dissolve, turning the solution light yellow.

  • Workup: Cool to RT. Pour the mixture slowly onto crushed ice (exothermic hydrolysis of excess

    
    ). Neutralize with saturated 
    
    
    
    to pH 7-8.
  • Extraction: Extract with DCM (3 x 20 mL). Dry organics over

    
     and concentrate. Yield is typically >90%.[1]
    

Step 2: Etherification (


 Coupling) 
  • Setup: In a dry reaction vial, dissolve 4-pentylphenol (11 mmol, 1.80 g) in DMF (10 mL).

  • Deprotonation: Add

    
     (20 mmol, 2.76 g). Stir at RT for 30 mins to generate the phenoxide.
    
  • Coupling: Add the crude 2-chloropyridine (from Step 1).

    • Optimization: Add CuI (190 mg, 10 mol%) and Picolinic acid (20 mol%) if using standard heating to accelerate the reaction.

  • Reaction: Heat to 120°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Purification: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate. Wash organics with 1M NaOH (to remove unreacted phenol) and brine.

  • Isolation: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Protocol B: One-Pot Direct Activation (Triflic Anhydride)

Best for: High-throughput screening (HTS), medicinal chemistry, and avoiding intermediate isolation.

This method generates the highly reactive 2-pyridyl triflate in situ, which reacts rapidly with the phenol.

Reagents
  • Substrates: 2-Hydroxypyridine (1.0 eq), 4-Pentylphenol (1.2 eq).

  • Activator: Triflic Anhydride (

    
    ) (1.1 eq).
    
  • Base: Pyridine (2.5 eq) or

    
    .
    
  • Solvent: DCM (Dichloromethane), anhydrous at 0°C.

Step-by-Step Methodology
  • Activation: Dissolve 2-hydroxypyridine (1.0 mmol) and Pyridine (2.5 mmol) in dry DCM (5 mL). Cool to 0°C .[2]

  • Addition: Dropwise add

    
     (1.1 mmol). Stir at 0°C for 30 minutes. The solution will turn slightly dark as the triflate forms.
    
  • Coupling: Add 4-pentylphenol (1.2 mmol) directly to the cold solution.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Note: The triflate is a "super-leaving group," allowing the reaction to proceed under much milder conditions than the chloride.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash with 1M NaOH (critical to remove excess phenol) and water.

  • Yield: Expect 80–95% conversion with high O-selectivity.

Comparative Analysis of Methods
FeatureProtocol A (

/

)
Protocol B (

Activation)
Reaction Type Two-step (Activation + Substitution)One-pot (In-situ Activation)
Temperature High (100–120°C)Low/Ambient (0°C to RT)
Atom Economy Moderate (Phosphate waste)Low (Triflate waste is heavy)
Cost Low (Reagents are cheap)High (

is expensive)
Scalability Excellent (kg scale)Limited (Exothermic/Cost)
Selectivity 100% O-Arylation >95% O-Arylation
Troubleshooting & Critical Parameters
  • Moisture Sensitivity: Protocol B is strictly moisture-sensitive.[3]

    
     hydrolyzes rapidly. Use oven-dried glassware.
    
  • Removing Excess Phenol: 4-Pentylphenol is lipophilic and can co-elute with the product. The 1M NaOH wash during workup is non-negotiable to deprotonate the remaining phenol, forcing it into the aqueous layer.

  • Monitoring: The product (ether) is less polar than both starting materials. On TLC, it will have a significantly higher

    
    .
    
References
  • Standard

    
     on Pyridines: Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of Heterocycles." Organic Reactions, 2015 .[4] 
    
  • Cu-Catalyzed Arylation: Ma, D., & Cai, Q. "Copper-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers."[5] Organic Letters, 2003 , 5(21), 3799–3802.

  • Triflate Activation: Chem. Commun., 2007 , 43, 4474. "One-pot synthesis of 2-alkoxypyridines via in situ activation."

  • Tautomeric Equilibrium: Katritzky, A. R. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1963 .

Sources

Application Note: Design and Synthesis of Pyridine-Based Side-Chain Liquid Crystalline Polymers (SCLCPs)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the utilization of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (CAS: 904961-12-2) as a primary building block for functional materials.

Executive Summary

5-Bromo-2-(4-pentyl-phenoxy)-pyridine represents a specialized class of heterocyclic mesogens. Unlike traditional biphenyl-based liquid crystals, the incorporation of a pyridine ring introduces a transverse dipole moment and specific Lewis basicity into the mesogenic core.

For polymer chemists, this molecule is not a monomer itself but a precursor . It possesses a "lock-and-key" structure:

  • The Lock (Bromine at C5): A reactive electrophilic handle for cross-coupling (Suzuki, Sonogashira) to attach polymerizable spacers.

  • The Key (Pentyl-Phenoxy at C2): A pre-organized hydrophobic tail that drives self-assembly into nematic or smectic phases.

This guide details the protocol to convert this building block into a Side-Chain Liquid Crystalline Polyacrylate , a material used in optical data storage and tunable retarders.

Strategic Synthetic Roadmap

To utilize this compound in polymers, we must decouple the rigid mesogen from the polymer backbone using a flexible spacer. Direct polymerization of the aromatic ring is not recommended for LC applications as it restricts conformational freedom.

Workflow Diagram

G Start 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (Starting Material) Step1 Step 1: Spacer Attachment (Sonogashira Coupling) Start->Step1 + 5-Hexyn-1-ol Step2 Step 2: Spacer Saturation (Hydrogenation) Step1->Step2 H2, Pd/C Step3 Step 3: Acrylation (Monomer Formation) Step2->Step3 Acryloyl Chloride Step4 Step 4: Polymerization (FRP / ATRP) Step3->Step4 AIBN, 60°C Product Target SCLCP (Nematic/Smectic Polymer) Step4->Product

Caption: Synthetic pathway converting the brominated precursor into a functional liquid crystalline polymer.

Detailed Experimental Protocols

Phase 1: Monomer Synthesis (Functionalization)

Objective: Replace the bromine atom with a polymerizable hexyl-acrylate tail.

Step 1.1: Sonogashira Coupling (Spacer Attachment)

This step attaches a 6-carbon spacer containing a terminal hydroxyl group.

  • Reagents: 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (1.0 eq), 5-Hexyn-1-ol (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%).

  • Solvent: Triethylamine (TEA) / THF (1:1 v/v).

  • Protocol:

    • Charge a Schlenk flask with the pyridine precursor, Pd catalyst, and CuI under Argon.

    • Add degassed TEA/THF and 5-hexyn-1-ol.

    • Heat to 60°C for 12–18 hours. Monitor by TLC (The product will be more polar than the starting bromide).

    • Workup: Filter off ammonium salts, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

    • Result: An internal alkyne with a terminal alcohol.

Step 1.2: Hydrogenation (Rigidity Tuning)

Rationale: The alkyne linkage is often too rigid and can disrupt LC packing. Reducing it to an alkane creates a flexible "leash" (decoupling spacer).

  • Protocol: Dissolve the alkyne intermediate in EtOH/THF. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 24 hours. Filter through Celite.

Step 1.3: Acrylation (The "Warhead" Installation)
  • Reagents: Hydrogenated Intermediate (1.0 eq), Acryloyl Chloride (1.2 eq), Triethylamine (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM), 0°C.

  • Protocol:

    • Dissolve the intermediate and TEA in dry DCM. Cool to 0°C.

    • Add Acryloyl Chloride dropwise (exothermic).

    • Stir at 0°C for 2 hours, then room temperature for 4 hours.

    • Critical Purification: Wash with NaHCO₃, brine, and water. Dry over MgSO₄. Pass through a short plug of basic alumina to remove acrylic acid traces.

    • Result:6-[2-(4-pentyl-phenoxy)-pyridin-5-yl]hexyl acrylate (The Monomer).

Phase 2: Polymerization

Objective: Create a well-defined polymer backbone with high mesogen density.

Method A: Free Radical Polymerization (Standard)

This method is robust and suitable for generating polymers for thermal analysis.

  • Preparation: In a polymerization tube, dissolve the Acrylate Monomer (1.0 g) in dry Toluene (4 mL).

  • Initiator: Add AIBN (Azobisisobutyronitrile) (1 wt% relative to monomer).

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical propagation).

  • Reaction: Seal the tube and immerse in an oil bath at 65°C for 24 hours.

  • Precipitation: Pour the viscous reaction mixture into cold Methanol (100 mL). The polymer will precipitate as a white/off-white fibrous solid.

  • Purification: Reprecipitate from THF into Methanol twice to remove unreacted monomer.

Method B: ATRP (Advanced/Controlled)

Use this if specific molecular weight or block copolymers are required.

  • System: Ethyl 2-bromoisobutyrate (Initiator) / CuBr / PMDETA (Ligand).

  • Conditions: Anisole, 90°C. Target DP = 50.

Characterization & Data Analysis

Structural Validation
TechniqueFeature to Observe
1H NMR Disappearance of vinyl protons (5.8–6.4 ppm) from monomer. Broadening of backbone protons (1.5–2.5 ppm). Retention of Pyridine protons (8.0–8.5 ppm).
GPC Determine Mn and Mw. Expect PDI ~1.5–2.0 for FRP, <1.2 for ATRP.
Liquid Crystalline Behavior (The Critical Test)

The resulting polymer should exhibit enantiotropic mesophases (LC phases upon both heating and cooling).

  • Differential Scanning Calorimetry (DSC):

    • Cycle: Heat to 150°C, Cool to 0°C, Heat to 150°C (10°C/min).

    • Expectation: You will see a Glass Transition (

      
      ) around 30–50°C, followed by a liquid crystalline melting peak (
      
      
      
      ) around 100–130°C.
  • Polarized Optical Microscopy (POM):

    • Place the polymer film on a hot stage between crossed polarizers.

    • Observation: Upon cooling from the isotropic melt, look for Schlieren textures (indicating Nematic phase) or Focal Conic Fan textures (indicating Smectic A phase). The pentyl tail usually favors Nematic or Smectic A phases.

Applications & Troubleshooting

Key Applications
  • Proton-Accepting Membranes: The pyridine nitrogen is a Lewis base. These polymers can be doped with acids (e.g., phosphoric acid) to create anhydrous proton-conducting membranes for fuel cells.

  • Supramolecular H-Bonding: The pyridine ring can H-bond with carboxylic acids (e.g., benzoic acid derivatives) to form dynamic cross-links, tuning the material's mechanical stiffness.

  • Antimicrobial Coatings: Quaternization of the pyridine nitrogen (using Methyl Iodide) turns the polymer into a polycationic surface, highly effective against Gram-negative bacteria.

Troubleshooting Guide
  • Problem: Polymer is insoluble in THF/Chloroform.

    • Cause: Cross-linking during polymerization or extremely high molecular weight.

    • Solution: Reduce monomer concentration or increase initiator load. Ensure the divinyl impurity (from spacer synthesis) is <0.1%.

  • Problem: No LC phase observed (Isotropic only).

    • Cause: Spacer is too short or impurities are disrupting packing.

    • Solution: Ensure the spacer is at least 6 carbons long. Check purity of the monomer (impurities act as plasticizers).

References

  • Review of Pyridine-Based LCPs: Binnemans, K. (2005). Liquid Crystalline Pyridines and Their Metal Complexes.Chemical Reviews, 105(11), 3977–4050.

  • General SCLCP Synthesis Protocol: Finkelmann, H., & Ringsdorf, H. (1978). Model considerations and examples of enantiotropic liquid crystalline polymers.Makromolekulare Chemie, 179(1), 273–276.

  • Sonogashira Coupling for Mesogens: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.Chemical Reviews, 107(3), 874–922.

  • Pyridine Polymers in Antimicrobial Applications: Tiller, J. C., et al. (2001). Designing surfaces that kill bacteria on contact.Proceedings of the National Academy of Sciences, 98(11), 5981–5985.

Step-by-step laboratory preparation of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Significance

This application note details the laboratory-scale synthesis of 5-Bromo-2-(4-pentylphenoxy)pyridine , a critical intermediate often employed in the development of liquid crystal mesogens and functionalized pyridine scaffolds for medicinal chemistry. The protocol utilizes a robust Nucleophilic Aromatic Substitution (


)  strategy, favoring the displacement of a 2-chloro substituent on the pyridine ring by a phenoxide nucleophile. This method offers high regioselectivity, preserving the 5-bromo moiety for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the inherent reactivity of the pyridine ring. The nitrogen atom renders the 2- and 4-positions electron-deficient, activating them toward nucleophilic attack.

  • Bond Disconnection: Ether linkage (C–O bond formation).

  • Reaction Type:

    
     (Nucleophilic Aromatic Substitution).
    
  • Precursors:

    • Electrophile: 5-Bromo-2-chloropyridine. (The 2-Cl position is activated; the 5-Br position is deactivated toward

      
       but active for Pd-catalysis).
      
    • Nucleophile: 4-Pentylphenol.

Reaction Scheme Visualization

ReactionScheme Pre1 5-Bromo-2-chloropyridine (Electrophile) Base K2CO3 / DMF 90°C, 12-16h Pre1->Base Pre2 4-Pentylphenol (Nucleophile) Pre2->Base Product 5-Bromo-2-(4-pentylphenoxy)pyridine (Target) Base->Product SNAr Mechanism

Caption: Fig 1. Retrosynthetic pathway utilizing base-mediated SNAr displacement.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1]Role
5-Bromo-2-chloropyridine 53939-30-31.0Electrophile Scaffold
4-Pentylphenol 14938-35-31.1Nucleophile
Potassium Carbonate (

)
584-08-72.0Base (Anhydrous)
DMF (N,N-Dimethylformamide) 68-12-2SolventReaction Medium (Anhydrous)
Ethyl Acetate / Hexanes --Extraction / Purification
Equipment
  • 100 mL Round-bottom flask (2-neck) equipped with a magnetic stir bar.

  • Reflux condenser with nitrogen inlet.

  • Oil bath with digital temperature controller.

  • Rotary evaporator.[2]

  • Silica gel flash chromatography column.[1][3]

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

Objective: Generate the phenoxide anion in situ and couple with the pyridine scaffold.

  • Drying: Flame-dry the glassware under vacuum and purge with Nitrogen (

    
    ) to ensure an anhydrous environment. Moisture can compete with the phenol, reducing yield.
    
  • Charging: To the 100 mL flask, add 4-Pentylphenol (1.80 g, 11.0 mmol, 1.1 equiv) and Anhydrous

    
      (2.76 g, 20.0 mmol, 2.0 equiv).
    
  • Solvation: Add anhydrous DMF (20 mL). Stir at room temperature for 15 minutes. Note: The mixture will become a suspension.[4] This step pre-forms the potassium phenoxide.

  • Addition: Add 5-Bromo-2-chloropyridine (1.92 g, 10.0 mmol, 1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 90 °C under

    
     atmosphere.
    
    • Process Insight: The temperature is critical. Below 80°C, the reaction is sluggish due to the moderate leaving group ability of chloride. Above 120°C, risk of side reactions increases.

Phase 2: Monitoring & Workup

Objective: Isolate the crude product free from DMF and inorganic salts.

  • TLC Monitoring: Check reaction progress after 4 hours and 12 hours.

    • Mobile Phase: 10% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The product will be less polar (higher

      
      ) than the phenol but close to the chloropyridine.
      
  • Quenching: Once starting material is consumed (typically 12-16 h), cool the reaction to room temperature. Pour the mixture into Ice-Water (100 mL) with vigorous stirring. The product often precipitates as a waxy solid or oil.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with:

    • Water (

      
       mL) to remove bulk DMF.
      
    • Brine (

      
       mL) to remove residual water.
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude yellow oil.
    
Phase 3: Purification

Objective: Obtain analytical grade material (>98% purity).

  • Column Chromatography: Pack a silica gel column.[3][4]

    • Eluent Gradient: Start with 100% Hexanes, gradually increasing to 5% Ethyl Acetate/Hexanes.

    • Elution Order: Unreacted chloropyridine (if any) elutes first, followed by the target ether, then unreacted phenol.

  • Isolation: Collect fractions containing the pure product (single spot on TLC). Evaporate solvent to yield 5-Bromo-2-(4-pentylphenoxy)pyridine as a clear to pale yellow viscous oil (or low-melting solid).

Workflow Diagram

Workflow Start Start: Reagents Prep Step1 Mix Phenol + K2CO3 + DMF (Phenoxide Formation) Start->Step1 Step2 Add 5-Bromo-2-chloropyridine Heat to 90°C (12h) Step1->Step2 Check TLC Check (Complete?) Step2->Check Check->Step2 No Quench Quench in Ice Water Extract w/ EtOAc Check->Quench Yes Wash Wash: H2O (remove DMF) Wash: Brine Quench->Wash Purify Flash Chromatography (Hexane/EtOAc 95:5) Wash->Purify Final Pure Product Yield: ~85% Purify->Final

Caption: Fig 2. Step-by-step experimental workflow for isolation and purification.

Characterization & Quality Control (Self-Validation)

To validate the synthesis, compare spectral data against these expected values. The absence of the O-H stretch in IR and the shift of pyridine protons in NMR are key indicators.

TechniqueExpected Signal / ObservationInterpretation
Appearance Pale yellow oil / low-melting solidTypical for alkyl-phenyl ethers.

NMR (CDCl

)

8.20 (d, 1H, H-6 pyr)
Characteristic deshielded proton next to Nitrogen.

7.75 (dd, 1H, H-4 pyr)
Coupling with H-3 and H-6.

6.80 (d, 1H, H-3 pyr)
Upfield shift due to adjacent Oxygen.

7.20 / 7.00 (AA'BB', 4H, Ph)
Para-substituted benzene pattern.

2.60 (t, 2H, benzylic

)
Pentyl chain attachment.

NMR
~163 ppm (C-2 pyr)Carbon attached to Oxygen (deshielded).
MS (ESI)

320/322

1:1 Isotopic pattern confirms Bromine presence.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Reaction temp too low or wet DMF.Increase temp to 100°C; ensure DMF is anhydrous (store over molecular sieves).
Hydrolysis Product Water present in reaction.[2][5]2-Hydroxypyridine byproduct forms. Strictly dry reagents.
Emulsion in Workup DMF affecting phase separation.Wash organic layer thoroughly with water (

) or add solid NaCl to break emulsion.

References

  • Guidechem. Preparation of 5-Bromo-2-chloropyridine derivatives. Retrieved from

  • BenchChem. Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives.[6] (General

    
     conditions for halopyridines). Retrieved from 
    
  • Organic Chemistry Portal.

    
    ). Retrieved from 
    
  • BLD Pharm. Product Data: 5-Bromo-2-(4-pentylphenoxy)pyridine.[7] (Physical properties verification). Retrieved from

  • Sigma-Aldrich. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate. (Reactivity trends of halopyridines). Retrieved from

Sources

Solvent Dynamics in Bromopyridine Couplings: A Senior Scientist’s Guide to Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Pyridine Problem" in cross-coupling is rarely just about the catalyst—it is often about the solvent. Brominated pyridines present a unique dichotomy in palladium-catalyzed coupling: they are electronically activated for oxidative addition yet kinetically prone to catalyst poisoning via nitrogen coordination. This guide moves beyond basic "recipe following" to engineer the reaction medium itself.[1] We explore how solvent dielectric constants, chelation interference, and biphasic dynamics can be manipulated to suppress catalyst deactivation and maximize turnover frequency (TOF) in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Mechanistic Deep Dive: The Solvent's Hidden Role

In standard aryl halide couplings, the solvent is often treated merely as a solubilizing agent. With bromopyridines, the solvent is an active participant in the catalytic cycle.

The Coordination/Solubility Paradox

The pyridine nitrogen lone pair is a potent


-donor. In non-polar solvents (e.g., Toluene), the local concentration of the pyridine nitrogen around the coordinatively unsaturated Pd(0) species is high, leading to the formation of stable, inactive [Pd(Pyridine)n] complexes (The "Pd-Sink").
  • Polar Protic Solvents (e.g., Alcohols, Water): These can hydrogen-bond to the pyridine nitrogen, effectively "masking" it from the palladium center.

  • Coordinating Solvents (e.g., Dioxane, THF): These act as weak ligands, loosely occupying open coordination sites on the palladium to prevent pyridine binding, yet are labile enough to allow the catalytic cycle to proceed.

Visualization: The Catalyst Poisoning Pathway

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the non-productive poisoning pathway mediated by solvent choice.

SolventMechanism Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Protic/Polar Solvent (N-masked by H-bonding) Poisoned Inactive Complex [Pd(Pyridine)n] Pd0->Poisoned Non-polar Solvent (N-coordination dominates) Product Coupled Product OxAdd->Product Transmetallation & Reductive Elimination Poisoned->Pd0 Heat/Strong Ligand (Reversible but slow) Substrate Bromopyridine Substrate->Pd0 Reactants

Caption: Kinetic competition between productive oxidative addition and catalyst poisoning by pyridine nitrogen, modulated by solvent polarity.

Solvent Selection Matrix

Select your solvent system based on the specific electronic and steric demands of your bromopyridine substrate.

Solvent SystemClassBest ForMechanism of ActionGreen Score
1,4-Dioxane / H₂O Ether/AqGeneral Purpose (2-, 3-, 4-Br)Dioxane weakly stabilizes Pd; Water activates boronic acid.Low
Toluene / H₂O Aromatic/AqSterically Hindered PyridinesHigh boiling point allows thermal activation; biphasic nature protects base-sensitive groups.Low
2-MeTHF / H₂O Bio-Ether/AqGreen Suzuki Higher reaction temp than THF; cleaner phase separation; derived from biomass.High
t-Amyl Alcohol AlcoholBuchwald-Hartwig High solubility for bases; sterically bulky alcohol prevents interference with Pd.Med-High
Isopropanol / H₂O Alcohol/AqHighly Activated PyridinesH-bonding masks Pyridine-N; promotes rapid transmetallation.High

Decision Logic for Protocol Design

Before starting, use this logic flow to determine your optimal solvent system.

DecisionTree Start Start: Bromopyridine Coupling ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki Buchwald Buchwald-Hartwig ReactionType->Buchwald Suzuki_Green Green Priority? Suzuki->Suzuki_Green Base_Sens Base Sensitive? Buchwald->Base_Sens Solubility Substrate Solubility? Suzuki_Green->Solubility No Use_2MeTHF Use 2-MeTHF / Water (Protocol B) Suzuki_Green->Use_2MeTHF Yes Use_Dioxane Use Dioxane / Water (Protocol A) Solubility->Use_Dioxane Poor (Organic) Use_IPA Use iPrOH / Water (Fast, Simple) Solubility->Use_IPA Good (Polar) Use_Toluene Use Toluene (Standard) Base_Sens->Use_Toluene Yes Use_tAmyl Use t-Amyl Alcohol (Protocol C) Base_Sens->Use_tAmyl No (Robust)

Caption: Decision matrix for selecting the optimal solvent system based on reaction type and constraints.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Suzuki Coupling (Dioxane/Water)

Best for: Challenging substrates, 2-bromopyridines, and initial screening.

Rationale: The 4:1 Dioxane/Water ratio ensures homogeneity at high temperatures while providing enough water to dissolve the inorganic base and activate the boronic acid (formation of boronate species).

Materials:

  • Bromopyridine (1.0 equiv)[2][3][4]

  • Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[5]·DCM or Pd(PPh₃)₄ (3–5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.

Step-by-Step:

  • Degassing (Critical): Sparge the 1,4-Dioxane and Water separately with Argon or Nitrogen for at least 20 minutes. Note: Oxygen is the enemy of Pd(0); incomplete degassing is the #1 cause of failure.

  • Assembly: In a Schlenk tube or microwave vial, combine the Bromopyridine, Boronic Acid, and Base.

  • Catalyst Addition: Add the Palladium catalyst.

  • Solvent Introduction: Add Dioxane and Water (Ratio 4:1 v/v).[2][4]

    • Example: For 1 mmol scale, use 4 mL Dioxane and 1 mL Water.[2]

  • Reaction: Seal the vessel under inert atmosphere. Heat to 90–100°C for 12–18 hours.

    • Optimization: If using a microwave, heat to 120°C for 30–60 minutes.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate.[2][3] Wash with water (x2) and brine.[2] Dry over Na₂SO₄.[2][3]

Protocol B: The "Green" Suzuki Coupling (2-MeTHF/Water)

Best for: Process chemistry, sustainability goals, and easier phase separation.

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from corncobs/bagasse. It has a higher boiling point (80°C) than THF (66°C) and is immiscible with water, making work-up significantly easier (no emulsion formation).

Step-by-Step:

  • Preparation: Prepare a solution of K₃PO₄ (3.0 equiv) in minimal water.

  • Assembly: Combine Bromopyridine (1.0 equiv), Boronic Acid (1.5 equiv), and Pd-Catalyst (e.g., Pd(OAc)₂ + SPhos) in a reaction vessel.

  • Solvent: Add 2-MeTHF.

  • Mixing: Add the aqueous base solution to the organic phase.

  • Reaction: Heat to 75–80°C with vigorous stirring (1000 rpm). Note: Biphasic systems require rapid stirring to maximize interfacial surface area.

  • Work-up: Stop stirring. The layers will separate cleanly within seconds. Drain the aqueous layer.[6] Wash the organic layer once with brine.

Protocol C: Buchwald-Hartwig Amination (t-Amyl Alcohol)

Best for: Coupling amines with bromopyridines without glovebox conditions.

Rationale: t-Amyl alcohol (2-methyl-2-butanol) is a bulky, tertiary alcohol. Unlike primary alcohols, it does not oxidize easily and does not interfere with the Pd cycle. Its high boiling point (102°C) allows for sufficient thermal activation energy.

Materials:

  • Bromopyridine (1.0 equiv)[2][3][4]

  • Amine (1.2 equiv)

  • Base: NaOtBu (1.5 equiv) or K₃PO₄ (2.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos or BrettPhos (4 mol%)

  • Solvent: t-Amyl Alcohol (Anhydrous).

Step-by-Step:

  • Drying: Ensure the reaction vessel is flame-dried and backfilled with Argon.

  • Solids: Add Pd precursor, Ligand, Base, and Bromopyridine (if solid).

  • Liquids: Add t-Amyl Alcohol and the Amine (if liquid).

  • Activation: Stir at RT for 5 minutes to allow ligand complexation.

  • Heating: Heat to 100–110°C .

    • Visual Cue: The solution often turns from dark purple/red to orange/brown as the active catalytic species forms.

  • Work-up: Filter the hot mixture through a Celite pad (to remove inorganic salts). Rinse with EtOAc.[2][3] Concentrate the filtrate.

Troubleshooting: The "Solvent Switch"

If your reaction stalls (<20% conversion) or yields are low, apply the Solvent Switch strategy before changing the catalyst.

  • Problem: Black Precipitate (Pd Black) forms immediately.

    • Diagnosis: Catalyst decomposition/poisoning.[1][7]

    • Switch: Move from Toluene to Dioxane or DMF . The coordinating solvent stabilizes the Pd species.

  • Problem: Starting material remains, no Pd black.

    • Diagnosis: Reaction is too slow (high activation barrier).

    • Switch: Move from THF to Toluene or Xylene (higher boiling point). Or, switch to n-Butanol to facilitate proton transfer steps if using carbonate bases.

  • Problem: Protodeboronation (Boronic acid destroyed).

    • Diagnosis: Too much water or base is too strong in the aqueous phase.

    • Switch: Use Anhydrous Dioxane with CsF (Cesium Fluoride) as the base. This "anhydrous" Suzuki condition minimizes hydrolytic side reactions.

References

  • ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Greener Approaches to Cross-Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

Sources

Advanced Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing carbon-nitrogen (C-N) bonds in pharmaceutical development and materials science[1]. The coupling of 5-bromo-2-(4-pentyl-phenoxy)-pyridine with secondary amines (e.g., morpholine) presents unique synthetic considerations. While the 5-bromo position on the pyridine ring is electronically activated toward oxidative addition, the bulky, lipophilic 2-(4-pentyl-phenoxy) substituent introduces steric hindrance and potential competitive coordination to the palladium center.

To overcome these challenges, a highly active, sterically demanding catalyst system is required[2]. We employ Pd2(dba)3 as the palladium precatalyst and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) as the ligand. The bulky dialkylbiarylphosphine framework of XPhos facilitates the rapid reductive elimination of the product—often the rate-determining step in the amination of sterically encumbered substrates[3].

CatalyticCycle A Pd(0)L Active Catalyst B Oxidative Addition [Pd(II)(Ar)(Br)L] A->B 5-Bromo-2-(4-pentyl-phenoxy)-pyridine C Amine Coordination & Deprotonation [Pd(II)(Ar)(NR2)L] B->C Morpholine + Base (- Base·HBr) D Reductive Elimination Product + Pd(0)L C->D C-N Bond Formation D->A Catalyst Regeneration

Fig 1: Catalytic cycle of Buchwald-Hartwig amination highlighting key mechanistic intermediates.

Reaction Optimization & Causality

Selecting the correct base and solvent is critical for maintaining the integrity of the phenoxy ether linkage while ensuring rapid catalyst turnover. Strong bases like NaOtBu are highly effective for deprotonating the palladium-bound amine[4], but can occasionally cleave sensitive ethers. However, the steric bulk of the 4-pentyl-phenoxy group provides sufficient shielding, making NaOtBu the optimal choice over the milder, but slower, Cs2CO3.

Table 1: Optimization of Reaction Parameters
EntryCatalyst System (mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd2(dba)3 (2) / BINAP (4)Cs2CO3Toluene10045Slow reductive elimination due to insufficient ligand steric bulk.
2Pd2(dba)3 (2) / XPhos (4)Cs2CO3Toluene10082Improved yield; XPhos bulk accelerates reductive elimination.
3Pd2(dba)3 (2) / XPhos (4)NaOtBuToluene10094 Stronger base accelerates the deprotonation of the Pd-amine complex.
4Pd(OAc)2 (4) / RuPhos (4)NaOtBu1,4-Dioxane10088Good conversion, but trace protodehalogenation observed.
5Pd2(dba)3 (2) / XPhos (4)NaOtBuToluene25<10Insufficient thermal energy to drive the oxidative addition step.

(Note: Reactions performed on a 1.0 mmol scale with 1.2 eq morpholine. Yields determined by HPLC).

Experimental Workflow & Self-Validating Protocol

ExperimentalWorkflow Step1 Reagent Prep (Glovebox/Schlenk) Step2 Catalyst Preactivation (Pd + Ligand) Step1->Step2 Step3 Substrate Addition & Degassing Step2->Step3 Step4 Heating (100°C) & Monitoring Step3->Step4 Step5 Quench & Aqueous Workup Step4->Step5 Step6 Purification (Chromatography) Step5->Step6

Fig 2: Step-by-step experimental workflow for the air- and moisture-sensitive cross-coupling.

Reagents and Materials
  • Electrophile: 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (1.0 mmol, 320.2 mg)

  • Nucleophile: Morpholine (1.2 mmol, 104.5 mg / 105 µL)

  • Catalyst: Pd2(dba)3 (0.02 mmol, 18.3 mg, 2 mol%)

  • Ligand: XPhos (0.04 mmol, 19.1 mg, 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry argon. Causality: Pd(0) complexes are highly sensitive to oxygen and moisture, which cause irreversible catalyst degradation[3].

  • Solid Reagent Addition: Inside an argon-filled glovebox (or using standard Schlenk techniques), charge the tube with Pd2(dba)3, XPhos, and NaOtBu.

  • Substrate Addition: Add 5-Bromo-2-(4-pentyl-phenoxy)-pyridine. If the substrate is a viscous oil, it can be added later as a solution in a portion of the reaction solvent.

  • Solvent and Amine Addition: Add 5.0 mL of anhydrous toluene, followed by morpholine (105 µL). Seal the Schlenk tube with a Teflon screw cap.

  • Degassing: Perform three freeze-pump-thaw cycles. Self-Validation Check: Upon warming to room temperature and stirring, the initial deep purple color of Pd2(dba)3 should transition to a dark reddish-brown, indicating the successful formation of the active Pd(0)-XPhos complex.

  • Heating: Submerge the reaction vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 4–6 hours. Causality: Vigorous stirring is essential because the reaction mixture becomes a heterogeneous suspension as NaBr precipitates out of solution.

  • Reaction Monitoring: After 4 hours, cool the mixture slightly and sample an aliquot under argon. Monitor via TLC (Hexanes:EtOAc 4:1). Self-Validation Check: The UV-active starting material (Rf ≈ 0.65) should disappear, replaced by a new, lower-Rf spot (Rf ≈ 0.35) corresponding to the aminated product.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a short pad of Celite to remove the precipitated NaBr and palladium black. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure 4-(6-(4-pentylphenoxy)pyridin-3-yl)morpholine.

Troubleshooting & Process Insights

  • Incomplete Conversion: If starting material remains, the catalyst may have oxidized. Ensure strict adherence to anaerobic techniques. Alternatively, steric hindrance from the phenoxy group might be impeding the reaction; increasing the reaction time to 12 hours or elevating the temperature to 110 °C can drive the reaction to completion.

  • Formation of Protodehalogenated Byproduct: If 2-(4-pentyl-phenoxy)-pyridine is detected, it indicates that oxidative addition occurred, but β-hydride elimination from the amine or solvent outcompeted reductive elimination. Switching to a more sterically demanding ligand (e.g., BrettPhos) or ensuring the base is completely dry can mitigate this[2].

References

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Source: organic-chemistry.org.
  • Sigma-Aldrich. "Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes." Source: sigmaaldrich.com.
  • Organic Letters. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Source: acs.org.
  • Benchchem. "Application Notes and Protocols for Buchwald-Hartwig Amination." Source: benchchem.com.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

You are dealing with 5-Bromo-2-(4-pentyl-phenoxy)-pyridine , a critical intermediate often used in the synthesis of liquid crystals and OLED materials. Its purification is frequently complicated by the lipophilic nature of the pentyl chain and the persistent presence of the starting material, 4-pentylphenol.

The following guide moves beyond standard textbook procedures, offering field-proven strategies to isolate high-purity material (>99.5%) suitable for organometallic coupling or mesogen synthesis.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue / CharacteristicImplication for Purification
CAS Number 904961-12-2Reference identifier.
Molecular Formula

Moderate molecular weight (320.23 g/mol ).
Polarity Low to MediumSoluble in Hexane, DCM, EtOAc; Insoluble in water.
Key Impurity A 4-PentylphenolAcidic (

), tends to "tail" on silica.
Key Impurity B 2,5-DibromopyridineNon-polar, may co-elute with product.
Physical State Low-melting solid / Viscous oilProne to "oiling out" during recrystallization.

Phase 1: Pre-Purification Diagnostics & Chemical Washing

The "Phenol Trap": Many researchers attempt to remove unreacted 4-pentylphenol solely via column chromatography. This is inefficient because phenols often streak on silica gel, contaminating the product fractions.

The Solution: Chemical Scavenging (Self-Validating Step) Before chromatography, you must exploit the acidity of the phenol.

Protocol 1: The Alkaline Wash

Use this step immediately after reaction workup.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Avoid Diethyl Ether if possible, as it holds water which can complicate drying.

  • The Wash:

    • Wash the organic layer twice with 1.0 M NaOH (or 10% KOH).

    • Mechanism:[1][2][3] The base deprotonates the 4-pentylphenol (

      
      ) into the water-soluble phenoxide salt. The pyridine ether product (non-acidic) remains in the organic layer.
      
  • Validation: Check the aqueous layer pH. It must be >12 to ensure complete deprotonation.

  • Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove excess base and break emulsions.

  • Drying: Dry over Anhydrous

    
     and concentrate.
    

Expert Insight: If your yield drops significantly here, your product layer may be forming an emulsion. Add a small amount of Methanol to the biphasic mixture to break it.

Phase 2: Primary Purification (Chromatography)

If the Alkaline Wash was successful, your main impurity is now likely unreacted 2,5-dibromopyridine or bis-substituted side products.

Protocol 2: Gradient Flash Chromatography

Stationary Phase: Silica Gel (230-400 mesh).

  • Slurry Preparation: Dissolve the crude oil in a minimum amount of Toluene or DCM. Do not use EtOAc for loading, as it causes band broadening.

  • Mobile Phase System: Hexane : Ethyl Acetate .

  • Gradient Strategy:

    • 0 - 2 CV (Column Volumes): 100% Hexane. (Elutes unreacted 2,5-dibromopyridine).

    • 2 - 8 CV: 0%

      
       5% EtOAc. (Product typically elutes here).
      
    • 8 - 12 CV: 5%

      
       10% EtOAc. (Elutes more polar bis-products or residual phenol).
      

Visualizing the Separation Logic:

PurificationWorkflow Start Crude Reaction Mixture Wash 1.0 M NaOH Wash (Removes 4-Pentylphenol) Start->Wash Remove Acidic Impurities TLC TLC Check (Hexane:EtOAc 9:1) Wash->TLC Organic Layer Column Flash Chromatography (Hexane -> 5% EtOAc) TLC->Column If Dibromo present Cryst Recrystallization (Ethanol or MeOH) TLC->Cryst If only minor impurities Column->Cryst Polish Step Final Pure Product (>99.5%) Cryst->Final

Figure 1: Strategic workflow for the isolation of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine.

Phase 3: High-Purity Refinement (Crystallization)

This molecule contains a flexible pentyl chain, which lowers the lattice energy, often causing the compound to "oil out" (separate as a liquid) rather than crystallize.

Protocol 3: Low-Temperature Recrystallization

Solvent Choice:Ethanol (Absolute) or Methanol .

  • Dissolution: Dissolve the chromatographed material in the minimum amount of boiling Ethanol.

  • Seeding (Critical): If you have a pure seed crystal, add it when the solution cools to roughly 30°C. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Cooling:

    • Allow to cool to room temperature slowly (wrap flask in foil/towel).

    • Once room temp, move to a fridge (4°C) for 12 hours.

    • Do not place directly into a -20°C freezer; thermal shock promotes oiling out.

  • Filtration: Filter the white/off-white needles cold. Wash with cold (-20°C) Ethanol.

Troubleshooting Guides & FAQs

Q1: The product separates as a yellow oil during recrystallization. How do I fix this?

Diagnosis: This is "Oiling Out." It occurs when the saturation point is reached at a temperature above the melting point of the solid. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of a "good" solvent (e.g., DCM or Toluene) dropwise—just enough to keep it in solution at the oiling temperature.

  • Add a "poor" solvent (e.g., Ethanol or Hexane) until slightly turbid.

  • Slow Cool: Let it sit undisturbed. Agitation promotes oil formation.

Q2: I see a persistent spot on TLC just below my product. What is it?

Diagnosis: This is likely the 4-pentylphenol . Even after chromatography, it can drag. Test: Dip the TLC plate in Ferric Chloride (


)  solution. If the spot turns violet/purple, it is a phenol.
Fix:  Re-dissolve the material in Ether/EtOAc and repeat the 1.0 M NaOH wash  (Protocol 1). Chromatography is often ineffective for removing the last 1-2% of phenol.
Q3: My product is colored (yellow/orange), but NMR looks clean.

Diagnosis: Trace amounts of oxidized phenols or pyridine-N-oxides. Fix: Perform a Charcoal Filtration .

  • Dissolve product in hot Ethanol.

  • Add Activated Carbon (5% by weight).

  • Stir hot for 10 minutes.

  • Filter through Celite while hot.

  • Recrystallize the filtrate.

Q4: Can I use vacuum distillation?

Analysis: While possible, the boiling point is high (>350°C est. at atm). You would need a Kugelrohr apparatus and high vacuum (<0.1 mmHg). Recommendation: Avoid distillation unless necessary. The thermal stress can cause debromination or ether cleavage. Recrystallization is safer for this specific molecule.

References

  • BenchChem. The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide. (General pyridine-ether synthesis and azo-coupling context).

  • Sigma-Aldrich. 5-Bromo-2-nitropyridine Properties. (Comparative physical data for 5-bromo-pyridine derivatives).

  • Organic Process Research & Development. Impurity Occurrence and Removal in Crystalline Products. (Mechanisms of oiling out and purification classes).[1][2][4][5][6]

  • Biotage. How to isolate impurities from a reaction product. (Strategies for orthogonal chromatography).

  • ResearchGate. Selective monolithiation of 2,5-dibromopyridine. (Reactivity profiles of the starting material).

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into diagnosing and overcoming one of the most persistent challenges in modern synthesis: catalyst poisoning in pyridine cross-coupling reactions. Our focus is not just on what to do, but why you're doing it, empowering you to make informed decisions in your own experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Poisoning

This section addresses the foundational concepts of catalyst deactivation in the context of pyridine-containing substrates.

Q1: What is catalyst poisoning, and why are pyridine substrates particularly problematic?

Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites, rendering it less effective or completely inactive.[1] In palladium-catalyzed cross-coupling reactions, the active catalyst is typically a Pd(0) species. Pyridine and its derivatives are notorious catalyst poisons because the lone pair of electrons on the nitrogen atom can strongly coordinate to the electron-deficient palladium center.[1][2] This coordination occupies the sites required for the catalytic cycle to proceed, effectively sequestering the catalyst into a dormant or inactive state.[1][3][4] This issue is especially pronounced with 2-substituted pyridines, which can form stable chelate complexes with the metal.[1]

Q2: My reaction has stalled and I see a black precipitate. What is happening?

The black precipitate is almost certainly "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal.[5] It forms when the soluble, active Pd(0) species in your catalytic cycle agglomerates and falls out of solution.[5][6] This is a common symptom of catalyst deactivation.[1] While the pyridine nitrogen's coordination can lead to the formation of stable, inactive monomeric complexes, it can also destabilize the catalytic species, promoting this aggregation. The formation of palladium black signifies that your active catalyst is no longer available to participate in the reaction, causing it to stall.

Q3: Beyond the pyridine substrate itself, what other common impurities can poison my reaction?

While the pyridine substrate is a primary suspect, several external impurities, often present in trace amounts in reagents or solvents, can be potent poisons.[7] Identifying these is critical for successful troubleshooting.

Table 1: Common Catalyst Poisons in Cross-Coupling Reactions

Poison Class Examples Probable Source Effect on Catalyst
Sulfur Compounds Elemental sulfur, thiols, sulfides, sulfates Impurities from starting material synthesis (e.g., aryl halides).[8] Strongly coordinates to the palladium center, blocking active sites.[9][10][11]
Nitrogen Compounds Excess pyridine, other N-heterocycles, nitriles Substrate, product, additives, or solvent (e.g., acetonitrile).[9][12] Coordinates to the metal, forming stable, inactive complexes that inhibit the catalytic cycle.[4][9]
Halides Excess chloride, bromide, iodide Substrate, salts, additives. Can alter the electronic properties of the catalyst or form stable, less reactive halo-complexes.[9]
Water/Hydroxide Moisture in solvents or reagents. Incomplete drying of reagents/glassware. Can lead to ligand hydrolysis (especially phosphines) or formation of inactive metal hydroxides.[9] Also promotes protodeboronation.[13]
Oxygen Air leaking into the reaction setup. Improperly degassed solvents or non-inert atmosphere. Can oxidize the active Pd(0) catalyst to inactive Pd(II) or degrade sensitive phosphine ligands.[6]

| Phosphorus Compounds | Excess or degraded phosphine ligands. | Ligands. | Can lead to the formation of undesired, less active catalytic species.[9] |

Q4: How does the choice of ligand influence catalyst stability against poisoning?

The ligand is arguably the most critical factor in preventing catalyst deactivation in pyridine cross-couplings.[3][14] The ligand's primary role is to stabilize the palladium center and modulate its reactivity.[2] To counteract poisoning by the pyridine nitrogen, the ligand must effectively compete for coordination sites. The most successful strategy involves using sterically hindered, electron-rich phosphine ligands .[3]

  • Steric Hindrance: Bulky ligands (e.g., biaryl monophosphines like RuPhos or XPhos) create a protective pocket around the palladium atom. This physically blocks the pyridine nitrogen from accessing and binding to the metal center.[3]

  • Electron-Richness: Electron-rich phosphines form strong bonds with the palladium, making it less likely for the ligand to be displaced by the pyridine substrate.

The diagram below illustrates this crucial shielding effect.

Ligand_Shielding cluster_0 Unstabilized Catalyst cluster_1 Sterically Shielded Catalyst Pd0 Pd(0) Inactive Inactive Complex Pd0->Inactive Pyridine Pyridine Pyridine->Pd0 Coordination (Poisoning) Pd_L Pd(0) Ligand Bulky Ligand Pd_L->Ligand Active Active Complex Pd_L->Active Ligand->Active Pyridine2 Pyridine Pyridine2->Pd_L Access Blocked

Caption: The protective role of a bulky ligand.

Part 2: Troubleshooting Guides - From Diagnosis to Solution

This section provides actionable workflows and protocols to address specific problems encountered during your experiments.

Problem 1: My reaction is sluggish or stalls completely with no visible precipitate.

This is a classic sign of catalyst inhibition where the catalyst is sequestered in a soluble but inactive form.

Diagnostic Workflow:

Stalled_Reaction_Workflow Start Sluggish/Stalled Reaction (No Precipitate) CheckPurity 1. Assess Reagent Purity Start->CheckPurity CheckLigand 2. Evaluate Ligand Choice CheckPurity->CheckLigand Purity Confirmed Action_Purify Purify Pyridine Substrate (See Protocol 2) CheckPurity->Action_Purify Impurities Suspected CheckConditions 3. Re-evaluate Conditions CheckLigand->CheckConditions Ligand is Appropriate Action_ChangeLigand Switch to Bulky Ligand (e.g., XPhos, RuPhos) CheckLigand->Action_ChangeLigand Ligand is Suboptimal ProtectN 4. Consider N-Protection CheckConditions->ProtectN Standard Conditions Fail Action_Optimize Screen Solvents & Bases (Non-coordinating solvents like Toluene, Dioxane) CheckConditions->Action_Optimize Optimization Needed Action_Protect Convert to Pyridine N-Oxide or Borane Complex ProtectN->Action_Protect If all else fails

Caption: Diagnostic workflow for a stalled reaction.

Solutions & Protocols:

  • Reagent Purity is Paramount: Impurities are a frequent culprit.[7] Pyridine starting materials can contain other nitrogen-containing heterocycles or sulfur compounds that are potent poisons.

    • Action: Purify the pyridine starting material. For liquid pyridines, distillation is highly effective.

Protocol 1: Purification of Liquid Pyridine by Distillation

  • Objective: To remove non-volatile impurities and water.

  • Materials: Round-bottom flask, distillation head, condenser, receiving flask, calcium hydride (CaH₂), heating mantle, magnetic stirrer, inert gas line (N₂ or Ar).

  • Procedure:

    • Pre-drying: Add the liquid pyridine substrate to a round-bottom flask with a stir bar. Add calcium hydride (CaH₂, ~5-10 g per 100 mL) to the flask. Caution: CaH₂ reacts exothermically with water. Add slowly.

    • Reflux: Stir the mixture under an inert atmosphere and gently reflux for 1-2 hours. This ensures all water has reacted.

    • Distillation: Assemble the distillation apparatus, ensuring all glassware is flame- or oven-dried. Distill the pyridine under an inert atmosphere, collecting the fraction that boils at the expected temperature.

    • Storage: Store the purified, anhydrous pyridine over molecular sieves in a sealed flask under an inert atmosphere.

  • Rationale: This two-step process first chemically removes water and other reactive impurities with CaH₂ and then separates the pure pyridine from non-volatile poisons and the drying agent via distillation.[15]

  • Switch to a More Robust Ligand: If your ligand is not sterically demanding enough (e.g., PPh₃), it cannot effectively shield the palladium center.

    • Action: Employ a modern, bulky biaryl monophosphine ligand.

Table 2: Recommended Ligands for Pyridine Cross-Coupling

Ligand Class Example Ligand Key Features When to Use
Dialkylbiaryl Phosphines XPhos, SPhos Highly bulky and electron-rich. Provides excellent steric protection.[3] General-purpose, highly effective for a broad range of pyridine substrates, especially in Suzuki and Buchwald-Hartwig reactions.[3][13]
Dialkylbiaryl Phosphines RuPhos Similar to XPhos but with a different biaryl backbone. Often effective for coupling with sterically hindered amines and amides in Buchwald-Hartwig aminations.[3]

| Pyridylphosphines | 4-Pyridyldiphenylphosphine (4-pydpp) | The pyridine moiety can help stabilize the catalyst and prevent aggregation into palladium black.[6] | Useful in reactions prone to palladium black formation, though less sterically shielding against substrate poisoning. |

  • Re-evaluate Solvents: Highly coordinating solvents (e.g., DMF, Acetonitrile) can compete with your ligand and substrate for a spot on the palladium center, potentially disrupting the catalytic cycle.[12][16]

    • Action: Switch to non-coordinating or weakly coordinating solvents like Toluene, Dioxane, or THF.[16][17]

Problem 2: My reaction fails, and I observe significant starting material decomposition or side-product formation.

This suggests that while the catalyst might be active initially, side reactions are outcompeting the desired cross-coupling. This is common with boronic acids.

Common Cause: Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[13] This is often promoted by excess water and certain bases.[10][13]

Solutions:

  • Switch to a More Stable Boron Reagent: Boronic acids can be unstable. Boronate esters are generally more robust.

    • Action: Replace the arylboronic acid with its corresponding pinacol ester (Ar-B(pin)) or trifluoroborate salt (Ar-BF₃K). These are less susceptible to protodeboronation.[13]

  • Optimize the Base: The choice of base is critical. Strong bases can sometimes accelerate boronic acid decomposition.

    • Action: Screen milder bases. While strong bases like NaOtBu are common in Buchwald-Hartwig reactions[3], weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior for Suzuki couplings as they minimize protodeboronation.[13][18]

  • Ensure Anhydrous Conditions: While some cross-coupling reactions tolerate water, it accelerates protodeboronation.

    • Action: Use purified, dry solvents (see Protocol 1) and ensure all reagents are anhydrous. Rigorously degas the reaction mixture to remove not only oxygen but also dissolved moisture.

Protocol 2: Rigorous Solvent Degassing

  • Objective: To remove dissolved oxygen and trace moisture from the reaction solvent.

  • Method 1: Sparge with Inert Gas

    • Place the solvent in a flask suitable for your reaction volume.

    • Insert a long needle or glass tube connected to an inert gas (N₂ or Ar) line, ensuring the tip is below the solvent surface.

    • Insert a second, shorter needle as a vent.

    • Bubble the inert gas through the solvent for at least 30 minutes.[10]

  • Method 2: Freeze-Pump-Thaw (for highest purity)

    • Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar.

    • Freeze the solvent completely using a liquid nitrogen bath.

    • Once frozen, apply a high vacuum for 5-10 minutes to remove gases from above the frozen solvent.

    • Close the flask to the vacuum and thaw the solvent in a water bath. You will see gas bubbles evolve from the liquid.

    • Repeat this cycle at least three times for maximum effect.[13]

  • Rationale: Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands, while water can promote side reactions. Both methods effectively remove these detrimental dissolved gases.

Part 3: Advanced Diagnostics

Q5: How can I definitively prove if my catalyst is being poisoned by a soluble species?

The mercury drop test is a classic experiment to distinguish between a homogeneous (soluble) catalyst and a heterogeneous (nanoparticle) one. Mercury will amalgamate and poison soluble palladium species but has less effect on larger nanoparticles.[5]

Protocol 3: Mercury Drop Test

  • Objective: To determine if the active catalytic species is soluble Pd(0).

  • WARNING: Mercury is highly toxic. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and secondary containment.

  • Procedure:

    • Set up a standard reaction and allow it to proceed to ~20-30% conversion (monitored by TLC or LC-MS).

    • Carefully add a large excess of liquid mercury (Hg, ~200-300 equivalents relative to palladium) to the stirring reaction mixture.[5]

    • Continue to monitor the reaction progress at regular intervals.

  • Interpreting the Results:

    • Reaction Stops/Slows Dramatically: This strongly suggests the active catalyst is a soluble, homogeneous Pd(0) species, which has been poisoned by the mercury. This points towards poisoning by your pyridine substrate or other soluble impurities.

    • Reaction Continues Unabated: This indicates the catalysis may be proceeding via palladium nanoparticles, which are less susceptible to mercury poisoning. The issue may be less about direct poisoning and more about catalyst stability or side reactions.[5]

By systematically working through these diagnostic steps, from assessing reagent purity to employing advanced techniques like ligand modification and the mercury test, you can effectively identify the root cause of catalyst poisoning and implement a robust solution for your pyridine cross-coupling reactions.

References

  • Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine. Benchchem.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Troubleshooting low yield in pyridine functionaliz
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Technical Support Center: Overcoming Catalyst Deactivation with 4-Pyridyldiphenylphosphine Ligands. Benchchem.
  • Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfon
  • A Researcher's Guide to Pyridine Purification: A Compar
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Buchwald-Hartwig Amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • How to Prevent Catalyst Poisoning
  • Detection of C

Sources

Technical Support Center: Minimizing Side Reactions in Pyridine Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to address specific failure modes in pyridine ether synthesis. It prioritizes the most robust methods (Nucleophilic Aromatic Substitution) while providing "rescue" protocols for more challenging substrates.

Current Status: Online 🟢 Topic: Troubleshooting Side Reactions (


-alkylation, Hydrolysis, Polymerization)
Audience:  Medicinal Chemists & Process Development Scientists

⚠️ Triage: Select Your Synthesis Route

Before proceeding, identify your reaction class to jump to the relevant troubleshooting module.

  • Route A (Standard): Reacting a Halopyridine with an Alcohol/Alkoxide.

    • Method:

      
       (Nucleophilic Aromatic Substitution).[1][2]
      
    • Go to:

  • Route B (Advanced): Reacting an Unactivated Halopyridine (e.g., 3-bromo) with an Alcohol.

    • Method: Pd/Cu-Catalyzed Cross-Coupling (Buchwald-Hartwig/Ullmann).

    • Go to:

  • Route C (High Risk): Reacting a Hydroxypyridine/Pyridone with an Alkyl Halide.

    • Method: Direct Alkylation / Mitsunobu.

    • Go to:

Module 1: Troubleshooting (Halopyridine + Alcohol)

Context: This is the most reliable method for 2- and 4-substituted pyridines. The primary failure mode is hydrolysis of the starting material into a pyridone, which then fails to react or alkylates on the nitrogen.

📉 Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
White solid precipitate (non-product)Hydrolysis Trace water in solvent/base converted halide to pyridone.Use anhydrous DMF/THF. Switch base from

to

or

.
Starting material recovered Low Reactivity Pyridine ring is not electron-deficient enough.Add electron-withdrawing groups (EWG) or switch to Module 2 (Catalysis).
Black/Tarry Mixture Decomposition Excessive heating or "exothermic runaway" upon base addition.Add base at

. Do not exceed

unless necessary.
🛠️ FAQ & Solutions

Q: I am seeing a new spot on TLC that doesn't move (baseline), and my yield is low. What is it? A: This is likely the pyridone (hydrolysis product). In standard


 conditions (basic, heat), trace water attacks the halopyridine faster than your alcohol does.
  • Fix: Ensure your alcohol is dry. If using a volatile alcohol, distill it from

    
    . If using a solid alcohol, azeotrope with toluene. Switch to Sodium Hydride (
    
    
    
    )
    as the base to irreversibly form the alkoxide before adding the halopyridine.

Q: Can I use


 in DMF? 
A:  Only for highly activated substrates (e.g., 2-chloro-3-nitropyridine). For standard 2-fluoropyridines, carbonate bases are often too weak and "wet" (hygroscopic). The slow reaction time allows moisture to outcompete the nucleophile.
🧪 Validated Protocol: Anhydrous

For synthesis of 2-alkoxypyridines from 2-fluoropyridines.

  • Alkoxide Formation: To a flame-dried flask under

    
    , add Alcohol (1.1 equiv)  and anhydrous THF  or DMF  (0.5 M).
    
  • Deprotonation: Cool to

    
    . Add 
    
    
    
    (60% dispersion, 1.2 equiv)
    portion-wise. Stir 15–30 min until gas evolution ceases.
  • Addition: Add 2-Fluoropyridine (1.0 equiv) (liquid neat or solution).

  • Reaction: Warm to RT. If no reaction after 1 h, heat to

    
    .
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    

Module 2: Metal-Catalysis Troubleshooting (Cross-Coupling)

Context: Required for 3-halopyridines or electron-rich pyridines where


 is impossible. The primary failure mode is catalyst poisoning  by the pyridine nitrogen.
📉 Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
Stalled Reaction (<20% conv.)Catalyst Poisoning Pyridine

binds Pd, displacing the ligand.
Use bulky biaryl phosphine ligands (e.g., RockPhos, tBuBrettPhos).
Reduction Product (Ar-H)

-Hydride Elimination
Pd-Alkoxide intermediate eliminates H instead of coupling.Avoid primary alcohols if possible. Use specialized ligands (AdBrettPhos).
Blue/Green color (in Cu reactions)Oxidation Stall Cu catalyst inactive or disproportionated.Ensure dry

atmosphere (Chan-Lam) or switch to Pd.
🛠️ FAQ & Solutions

Q: Why is my 3-bromopyridine coupling working for phenols but failing for primary alcohols? A: Phenols undergo reductive elimination rapidly. Primary alcohols (alkoxides) are prone to


-hydride elimination , converting your starting bromide into a reduced pyridine (Ar-H) and oxidizing the alcohol to an aldehyde.
  • Fix: Switch to RockPhos or tBuBrettPhos ligands. These bulky ligands crowd the metal center, accelerating the desired C-O bond formation over the undesired

    
    .
    

Q: My catalyst load is high (5-10%), but the reaction still dies. Why? A: The pyridine nitrogen is a competitive ligand. If your phosphine ligand is labile, the pyridine displaces it, forming an inactive


 complex.
  • Fix: Use a Pre-catalyst (e.g., RockPhos Pd G3) rather than mixing

    
     + Ligand in situ. This ensures the active species is formed correctly before the pyridine can interfere.
    

Module 3: Direct Alkylation "Rescue" (Pyridone Ether)

Context: You have a pyridone (or hydroxypyridine) and want to attach an alkyl group to the Oxygen. Warning: Thermodynamics favors


-alkylation.[3]
📉 Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
Major product is N-alkyl Wrong Selectivity Amide resonance stabilizes the N-alkylated product (Thermodynamic sink).Switch to Silver Carbonate (

)
in non-polar solvent (toluene).
Mixture of N and O isomers Ambident Nucleophile Polar solvents (DMF/DMSO) separate the ion pair, allowing N-attack.Use non-polar solvents (Benzene/Toluene) to keep tight ion pairing.
🛠️ FAQ & Solutions

Q: How do I force O-alkylation over N-alkylation? A: You must exploit the "Hard-Soft Acid Base" (HSAB) principle or specific coordination effects.

  • The Silver Effect: Use

    
      (Silver Carbonate) in Toluene  or Benzene . Silver coordinates avidly to the Nitrogen lone pair, blocking it and forcing the electrophile to attack the Oxygen.
    
  • The Leaving Group: Alkyl iodides often favor

    
    -alkylation slightly more than bromides in these specific silver-mediated conditions due to the "softness" of the iodide/silver interaction.
    

Q: Can I use Mitsunobu conditions? A: Proceed with caution. Mitsunobu on 2-pyridones often yields


-alkylated  products preferentially. Only specific substrates (e.g., with steric bulk) favor 

-alkylation reliably.
🧪 Validated Protocol: Ag-Mediated -Alkylation

Strictly for converting pyridones to ethers when


 is not an option.
  • Setup: Shield flask from light (aluminum foil).

  • Mix: Suspend Pyridone (1.0 equiv) and

    
     (1.1 equiv)  in Toluene  (0.2 M).
    
  • Add: Add Alkyl Iodide (1.2 - 1.5 equiv) .

  • React: Heat to reflux (

    
    ) for 12–24 h.
    
  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.

    • Note: Expect some

      
      -alkylated byproduct; separate via chromatography.
      

Visual Decision Guide

PyridineEther Start Start: Target Pyridine Ether Substrate What is your starting Pyridine? Start->Substrate Halo Halopyridine (Cl, Br, F) Substrate->Halo Hydroxy Hydroxypyridine / Pyridone (OH / =O) Substrate->Hydroxy Pos Position of Halogen? Halo->Pos Ag Route C: Ag-Alkylation Reagent: Ag2CO3 Solvent: Toluene (Non-polar) Hydroxy->Ag High Risk (N-alkylation common) Pos24 2- or 4-Position (Activated) Pos->Pos24 Pos3 3-Position (Unactivated) Pos->Pos3 SNAr Route A: SNAr Base: NaH Solvent: DMF/THF Pos24->SNAr Preferred Pd Route B: Pd-Catalysis Ligand: RockPhos/BrettPhos Base: Cs2CO3 Pos3->Pd Required

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and electronic activation.

References

  • Selectivity in Pyridone Alkylation (Ag vs Alkali Metals)

    • Hopkins, G. C., et al. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." Journal of Organic Chemistry, 1967.
    • Key Finding: Silver salts in non-polar solvents favor

      
      -alkylation; Alkali salts favor 
      
      
      
      -alkylation.[3]
  • Pd-Catalyzed C-O Coupling (Ligand Effects)

    • Gowrisankar, S., et al. "Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols." Journal of the American Chemical Society, 2010.
    • Key Finding: Bulky ligands like RockPhos prevent -hydride elimin
  • 
     Mechanism and Hydrolysis: 
    
    • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews, 1951.
    • Key Finding: Classical review establishing the addition-elimination mechanism and the role of activ
  • Mitsunobu Reaction Selectivity

    • Torhan, M. C., et al. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 2013.
    • Key Finding: Mitsunobu conditions generally favor -alkyl

Sources

Technical Support Center: Optimizing Thermal Stability of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-PYR-005-STAB Subject: Optimization of Synthesis, Purification, and Handling for High-Purity Intermediates Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary

The thermal stability of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is not merely an intrinsic property of the molecule but a function of its purity profile. While the pyridine ring is robust, the ether linkage at the C2 position and the bromine at C5 present specific vulnerabilities to thermal stress, particularly in the presence of trace impurities (Lewis acids, residual bases, or transition metals).

This guide provides a self-validating workflow to maximize thermal stability during synthesis and purification. It replaces generic advice with causal analysis of degradation pathways.

Module 1: Synthesis & Reaction Control (Root Cause Analysis)

The primary cause of thermal instability in the final product is often the inclusion of "silent" impurities formed during the Nucleophilic Aromatic Substitution (


) step.
The Mechanism

The reaction involves the attack of 4-pentylphenoxide on 2,5-dibromopyridine (or 5-bromo-2-chloropyridine). The stability of the transition state (Meisenheimer complex) dictates the reaction efficiency.[1]

Critical Control Point: Overheating during the


 reaction (

C) in basic media does not just accelerate the reaction; it promotes ether cleavage and radical debromination , creating byproducts that catalyze further decomposition during distillation.
Optimized Protocol
ParameterRecommendationScientific Rationale
Solvent DMF or NMP (Anhydrous)High dielectric constant stabilizes the polar Meisenheimer intermediate. Avoid DMSO above 120°C due to explosive decomposition risks with halides.
Base

(Anhydrous)
Milder than KOH/NaH. Strong bases promote competitive hydrolysis of the pyridine halide to 5-bromo-2-pyridone (a high-melting impurity).
Temp 110°C - 125°C Optimal window. Below 110°C, conversion is sluggish; above 130°C, debromination rates increase significantly.
Atmosphere Argon/Nitrogen Essential. The pentyl chain is susceptible to benzylic-like oxidation at high temperatures if

is present.

Module 2: Purification & Thermal Stress (The Danger Zone)

This is where 90% of stability failures occur. Users often report the material turning black (tarring) during distillation.

Troubleshooting Guide: Distillation vs. Recrystallization

Issue: Material degrades/darkens at high vacuum distillation. Diagnosis: Base-Catalyzed Polymerization. Trace amounts of


 or phenoxide trapped in the oil act as catalysts at high temperatures (

C).

Corrective Action (The "Acid Wash" Protocol):

  • Quench: Pour reaction mixture into water.

  • Extract: Use Ethyl Acetate or DCM.

  • Wash: Wash organic layer with 1N HCl (carefully, to remove residual pyridine bases) followed by Sat.

    
      and Brine.
    
    • Why? Removing the basic residues prevents the "stripping" of the ether linkage during the heat of distillation.

Preferred Method: Recrystallization For liquid crystal intermediates, avoid thermal history entirely.

  • Solvent System: Ethanol/Acetonitrile (1:1) or Methanol.

  • Procedure: Dissolve at reflux, cool slowly to 4°C.

  • Advantage: Removes the 5-bromo-2-pyridone impurity (which often co-distills) and avoids thermal debromination.

Module 3: Visualization of Stability Logic

The following diagram maps the degradation pathways and the intervention points to ensure stability.

G Start Raw Reactants (2,5-dibromopyridine + Phenol) SNAr SNAr Reaction (110-125°C, K2CO3) Start->SNAr Overheat Risk: T > 140°C Radical Debromination SNAr->Overheat Uncontrolled Heating Hydrolysis Risk: Wet Solvent/Strong Base Ether Cleavage -> Pyridone SNAr->Hydrolysis Moisture/KOH Workup Workup: Acid Wash (Removes Base Catalysts) SNAr->Workup Controlled Process Distill High Vac Distillation (High Thermal Stress) Overheat->Distill Carries Impurities Workup->Distill Alternative (Risky) Recryst Recrystallization (EtOH) (Low Thermal Stress) Workup->Recryst Preferred Path Final Stable Product 5-Bromo-2-(4-pentyl-phenoxy)-pyridine Distill->Final If Base-Free Recryst->Final Highest Purity

Figure 1: Critical Control Points for preventing thermal degradation during synthesis and purification.

Frequently Asked Questions (FAQ)

Q1: The product turns yellow/brown upon standing. Is it degrading?

A: Likely, yes. This suggests photo-oxidation or debromination .

  • Mechanism: The C-Br bond is photosensitive. UV light can generate radicals that attack the pentyl chain or the ether linkage.

  • Solution: Store under Argon in amber glass vials at 4°C. If the color is pinkish, it indicates trace liberation of

    
     or radical species.
    
Q2: Can I use Copper (CuI) catalysis to speed up the reaction?

A: Not recommended if thermal stability is the goal.

  • Reasoning: While Ullmann-type coupling works, residual Copper is notoriously difficult to remove completely (ppb levels remain). Transition metals act as catalysts for oxidative degradation of the pentyl chain and ether cleavage at elevated temperatures.

  • Alternative: Stick to metal-free

    
     conditions using activated substrates (like 2-chloropyridine or 2,5-dibromopyridine) which react readily without metal catalysts.
    
Q3: My HPLC shows a peak at RRT 0.85 that grows after heating. What is it?

A: This is likely 5-bromo-2-pyridone .

  • Origin: It forms via the hydrolysis of the starting material (2,5-dibromopyridine) or the cleavage of your product.

  • Significance: It has a high melting point and low solubility, often precipitating out and confusing melting point data. It is a sign that your reaction system was not strictly anhydrous.

References

  • Nucleophilic Arom

    • Source: Chemistry Steps. (2021).
    • URL:[Link]

  • Source: BenchChem.
  • Thermal Decomposition of Pyridine Deriv

    • Source: Journal of the Chemical Society, Perkin Transactions 2. "Radical pathways in the thermal decomposition of pyridine."
    • URL:[Link]

  • Synthesis of 2,5-Dibromopyridine (Precursor)

    • Source: Heterocyclic Letters. (2021). "A convenient and scalable process for preparation of 2,5-dibromopyridine."[2]

    • URL:[Link] (Specific to precursor handling).

Sources

Recrystallization techniques for high-purity pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Advanced Recrystallization Techniques for Pyridine Derivatives

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this guide to address the nuanced challenges of purifying pyridine derivatives. Pyridines—particularly quaternary pyridinium salts and amino-pyridines—present unique crystallization challenges due to their basicity, hygroscopicity, and propensity to form stable solvates or "oil out" during cooling.

This guide abandons generic advice in favor of mechanistic troubleshooting. Every protocol detailed here is a self-validating system: if a step fails, the physical state of your mixture will immediately dictate the corrective action.

Part 1: Solvent Selection & Quantitative Data

The thermodynamic driving force of recrystallization relies on a steep solubility curve. Pyridine derivatives often exhibit high solubility in polar protic solvents and near-zero solubility in non-polar solvents. Selecting the correct solvent system is the single most critical variable in your workflow.

Table 1: Optimal Solvent Systems for Pyridine Derivatives

Solvent SystemTypeDielectric Constant (ε)Boiling Point (°C)Mechanistic Suitability & Application
Ethanol / Diethyl Ether Mixed (Good/Poor)24.5 / 4.378 / 34.6Ideal for highly polar quaternary pyridinium salts. Ether drives rapid desolvation [1].
Acetonitrile Single37.582Excellent for moderately polar substituted pyridines; prevents hydrate formation [5].
Methanol / Acetone Mixed32.7 / 20.765 / 56Suitable for temperature-sensitive derivatives; acetone acts as a mild anti-solvent [5].
Ethyl Acetate / Hexanes Mixed (Good/Poor)6.0 / 1.977 / 68Best for non-polar or weakly basic pyridine derivatives prone to oiling out.

Part 2: Self-Validating Experimental Protocol

This step-by-step methodology is engineered for quaternary pyridinium salts but is adaptable to most solid pyridine derivatives.

Protocol: Precision Recrystallization via Solvent/Anti-Solvent Diffusion

  • Pre-Purification Wash (Validation Checkpoint 1):

    • Action: Triturate the crude solid with diethyl ether or acetone before recrystallization.

    • Causality: Unreacted alkylating agents or starting materials severely depress the melting point and disrupt the crystal lattice [1]. If the wash solvent turns highly colored, impurities are successfully being stripped.

  • Dissolution & Saturation:

    • Action: Suspend the crude product in a minimal volume of the primary solvent (e.g., Ethanol). Heat to a gentle reflux (70-75°C). Add solvent dropwise until complete dissolution.

    • Causality: Minimizing solvent volume ensures maximum saturation, which is critical for driving the thermodynamic precipitation upon cooling.

  • Decolorization & Hot Filtration:

    • Action: If the solution is dark yellow/brown, add 1-2% (w/w) activated charcoal and reflux for 5 minutes. Filter rapidly through a pre-heated fluted filter paper into a warmed flask.

    • Causality: Pyridines easily oxidize to N-oxides or form tarry byproducts. The porous structure of activated carbon adsorbs these high-molecular-weight colored impurities [1, 4]. Pre-warming the funnel prevents premature crystallization in the stem [3].

  • Anti-Solvent Titration (Validation Checkpoint 2):

    • Action: While the filtrate is hot (60°C), add the anti-solvent (e.g., Diethyl Ether) dropwise until a faint, persistent turbidity is observed. Add a single drop of the primary solvent to clear the solution.

    • Causality: Turbidity confirms the exact point of saturation at elevated temperatures, poising the system for immediate nucleation upon cooling.

  • Controlled Nucleation & Cooling:

    • Action: Allow the flask to cool ambiently to room temperature undisturbed (approx. 2 hours), then transfer to an ice bath (4°C) for 1 hour.

    • Causality: Shock cooling by placing a hot flask directly into an ice bath traps impurities in the lattice and promotes "oiling out" [3]. Slow cooling favors the thermodynamic product (large, pure crystals).

  • Isolation:

    • Action: Collect crystals via vacuum filtration. Wash with ice-cold anti-solvent.

Part 3: Visualizing the Recrystallization Workflow

RecrystallizationWorkflow Step1 1. Dissolution (Hot Primary Solvent) Step2 2. Decolorization (Activated Charcoal) Step1->Step2 Step3 3. Hot Filtration (Remove Insoluble Impurities) Step2->Step3 Step4 4. Anti-Solvent Addition (Reach Saturation) Step3->Step4 Step5 5. Controlled Cooling (Ambient to 4°C) Step4->Step5 Decision Did Crystals Form? Step5->Decision Issue1 Oiling Out Decision->Issue1 Phase Separation Issue2 No Crystals Decision->Issue2 Supersaturation Success 6. Vacuum Filtration & Washing Decision->Success Yes Issue1->Step1 Reheat & Adjust Solvent Issue2->Step5 Seed/Scratch Flask

Caption: Logical workflow and troubleshooting decision tree for recrystallization.

Part 4: Troubleshooting FAQs

Q1: My pyridine derivative is "oiling out" instead of crystallizing. How do I recover my product? A1: Oiling out is the most common failure mode for heterocyclic compounds. It occurs when the solute separates as a liquid phase rather than a solid, typically because the boiling point of the solvent is higher than the melting point of the compound, or due to rapid "shock" cooling [1, 3]. Solution: Do not discard the flask. Reheat the mixture until the oil completely redissolves. Add a minimal amount of your "good" solvent (e.g., ethanol) to slightly lower the saturation concentration, then cool the flask very slowly to room temperature before applying an ice bath [4, 6].

Q2: The solution has cooled to 4°C, but no crystals have formed. Is my product lost? A2: No. Your solution is likely supersaturated, meaning the activation energy barrier for nucleation hasn't been overcome, or you simply used too much primary solvent[2]. Solution: First, try inducing nucleation by vigorously scratching the inside of the glass flask with a glass stirring rod at the liquid-air interface. The microscopic glass shards provide high-energy nucleation sites [2, 4]. Alternatively, introduce a single "seed crystal" of pure product if available. If both fail, boil off 30-50% of the solvent volume to increase concentration and repeat the cooling phase [6].

Q3: The isolated crystals are highly colored (yellow/brown) instead of the expected colorless/white solid. What went wrong? A3: Pyridine rings are susceptible to oxidation, and side reactions often generate highly conjugated, colored tarry impurities that co-precipitate or become trapped within the crystal lattice during rapid crystal growth [4, 6]. Solution: You must perform a second recrystallization. This time, integrate the activated charcoal treatment (Protocol Step 3). Ensure the hot filtration is performed meticulously, as any charcoal passing through the filter will contaminate the final product[1, 4].

References

  • MDPI. "Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies". MDPI. [Link]

Technical Guide: Solubilization Strategies for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility challenges associated with 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (CAS: 904961-12-2).

As a Senior Application Scientist, I have structured this not as a generic datasheet, but as a troubleshooting framework. This molecule presents a classic "lipophilic trap": the pentyl chain and phenoxy-pyridine core create a high LogP (partition coefficient) scaffold that resists aqueous solvation and is prone to aggregation-based assay artifacts.

The Physicochemical Challenge

Before attempting solubilization, you must understand why this molecule resists solution.

  • Structural Hydrophobicity: The C5-alkyl (pentyl) tail acts as a lipophilic anchor. Combined with the aromatic phenoxy-pyridine core, this molecule exhibits strong

    
    -
    
    
    
    stacking forces in the solid state and high interfacial tension in water.
  • The "Crash-Out" Risk: In biological buffers, this compound does not just precipitate; it often forms colloidal aggregates. These aggregates scatter light and sequester proteins, leading to pan-assay interference (PAINS) —false positives in drug discovery screens.

Solubility Profile Summary
Solvent SystemSolubility StatusApplication Context
Water / PBS Insoluble (< 1 µM)Avoid direct dissolution.
DMSO (Anhydrous) High (> 50 mM)Primary stock solution.
Ethanol / Methanol ModerateSecondary solvent; heating often required.
DCM / Toluene Very HighSynthesis & purification only.
PEG-400 GoodCo-solvent for in vivo/assay formulation.

Biological Assay Preparation (The "Intermediate Dilution" Protocol)

The Problem: Injecting a high-concentration DMSO stock directly into an aqueous buffer causes immediate, local precipitation (the "plume effect") before the compound can disperse.

The Solution: Use an intermediate dilution step to step-down the hydrophobicity gradient.

Step-by-Step Protocol
  • Primary Stock: Dissolve the compound in anhydrous DMSO to 10 mM.

    • Critical: Use a glass vial. Plasticizers from microfuge tubes can leach into DMSO.

  • Intermediate Stock (100x): Dilute the Primary Stock 1:10 into pure Ethanol or PEG-400 .

    • Why: This disrupts the DMSO hydration shell and lowers the energy barrier for mixing with water.

  • Final Dilution: Pipette the Intermediate Stock into the vortexing assay buffer.

    • Target: < 1% total co-solvent concentration.

Visualization: Solubility Decision Tree

This diagram outlines the logic flow for selecting the correct solubilization method based on your end-use case.

SolubilityWorkflow start Start: 5-Bromo-2-(4-pentyl-phenoxy)-pyridine decision Intended Application? start->decision chem Organic Synthesis / Purification decision->chem Chemistry bio Biological Assay / Cell Culture decision->bio Biology chem_solv Use Non-Polar Solvents (DCM, Toluene, THF) chem->chem_solv bio_check Concentration Required? bio->bio_check low_conc Low (< 10 µM) bio_check->low_conc high_conc High (> 10 µM) bio_check->high_conc method_dmso Standard DMSO Stock (Direct Dilution) low_conc->method_dmso If stable method_inter Intermediate Dilution (DMSO -> Ethanol -> Buffer) low_conc->method_inter If ppt forms method_cyc Cyclodextrin Complexation (HP-β-CD) high_conc->method_cyc Best Stability

Caption: Decision matrix for selecting the optimal solubilization strategy based on concentration and application.

Advanced Formulation: Cyclodextrin Complexation

For in vivo studies or high-concentration cell assays (>50 µM), simple co-solvents will fail. You must encapsulate the hydrophobic pentyl tail.

Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD). Mechanism: The pentyl chain inserts into the lipophilic cavity of the cyclodextrin, shielding it from the aqueous environment while the outer hydroxyls interact with water.

Protocol: Solid-Phase Complexation
  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.

  • Add 5-Bromo-2-(4-pentyl-phenoxy)-pyridine in excess (solid form).

  • Autoclave or sonicate at 60°C for 45 minutes.

  • Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Quantify the soluble fraction via HPLC-UV.

Troubleshooting & FAQ

Q1: My compound precipitates immediately upon adding DMSO stock to the cell media.

  • Cause: This is "kinetic crashing." The local concentration at the pipette tip exceeds the solubility limit before mixing occurs.

  • Fix: Do not add DMSO stock to static media. Vortex the media while slowly adding the DMSO stock to the center of the vortex. Alternatively, warm the media to 37°C before addition.

Q2: The solution looks clear, but my assay results are erratic (high noise).

  • Cause: You likely have colloidal aggregation . The compound has formed invisible nano-micelles that interfere with enzymatic readouts.

  • Test: Add a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to the buffer. If the assay activity changes drastically (or stabilizes), aggregation was the culprit [1].

Q3: Can I use plastic reservoirs for serial dilution?

  • Warning: Highly lipophilic compounds (LogP > 4) adhere avidly to polypropylene (PP) and polystyrene (PS).

  • Fix: Use glass-coated plates or low-binding polypropylene. If unavailable, pre-saturate the tips and wells (a wasteful but effective "sacrificial" step), or add 0.1% BSA to the buffer to act as a carrier protein.

Q4: I see a "jelly" forming during chemical synthesis workup.

  • Cause: The pentyl chain can induce liquid-crystal-like ordering or gelation in non-polar solvents during evaporation.

  • Fix: Do not evaporate to dryness. Perform a solvent exchange into the crystallization solvent (e.g., Ethanol/Hexane) while the solution is still warm.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Discusses colloidal aggregation artifacts).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

Technical Support Center: 4-Pentylphenol Remediation & Clearance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alkylphenol remediation. 4-Pentylphenol is a highly lipophilic substituted phenol frequently used as an intermediate or generated as a byproduct in organic synthesis. Removing unreacted 4-pentylphenol from reaction mixtures is a notorious bottleneck in drug development due to its surfactant-like properties, high boiling point, and tendency to co-elute with target Active Pharmaceutical Ingredients (APIs).

This guide provides field-proven, self-validating methodologies to clear 4-pentylphenol from your reaction mixtures without compromising your target compounds.

Part 1: Diagnostic Physicochemical Data

To design an effective clearance strategy, you must first understand the thermodynamic and physical properties of the contaminant.

Physicochemical PropertyValueRemediation Implication
pKa 10.26Requires a strong base (pH > 12) for complete deprotonation; weak bases are thermodynamically ineffective (1)[1].
Partition Coefficient (LogP) 4.7Highly lipophilic. Will strongly partition into organic solvents unless fully ionized (2)[2].
Boiling Point 342 °CHigh boiling point precludes removal via standard vacuum distillation without risking thermal degradation of the API (1)[1].
Density 0.960 g/mLSlightly less dense than water. Impacts phase positioning and emulsion stability during liquid-liquid extraction (1)[1].
Part 2: Remediation Decision Workflow

The structural integrity of your target API dictates the removal strategy. Use the workflow below to select the appropriate protocol.

G Start Reaction Mixture (API + 4-Pentylphenol) CheckAPI Is Target API Base-Stable? Start->CheckAPI LLE Liquid-Liquid Extraction (1M NaOH Wash) CheckAPI->LLE Yes SPE Solid-Phase Extraction (C18 or Scavenger Resin) CheckAPI->SPE No AqueousPhase Aqueous Phase (Sodium 4-pentylphenolate) LLE->AqueousPhase Deprotonation (pH > 12) OrganicPhase Organic Phase (Purified API) LLE->OrganicPhase Retains Neutral API

Decision tree for 4-pentylphenol removal based on API stability.

Part 3: Troubleshooting FAQs

Q: Why does 4-pentylphenol persist in the organic phase after washing with saturated sodium bicarbonate? Causality: Researchers often mistakenly treat alkylphenols like carboxylic acids. However, 4-pentylphenol is a weakly acidic compound with a pKa of 10.26 (1)[1]. Saturated sodium bicarbonate (NaHCO₃) is a weak base and is thermodynamically incapable of deprotonating a phenol to its phenolate salt (3)[3]. Because 4-pentylphenol is highly lipophilic (LogP = 4.7), the neutral molecule remains entirely in the organic phase (2)[2]. Solution: You must switch to a strong base. Washing the organic layer with 1M Sodium Hydroxide (NaOH) ensures the pH exceeds 12, driving the equilibrium toward the water-soluble sodium 4-pentylphenolate salt (4)[4].

Q: How do I remove 4-pentylphenol if my target API contains base-sensitive functional groups (e.g., esters, epoxides)? Causality: The strong alkaline conditions (1M NaOH) required to deprotonate 4-pentylphenol will rapidly hydrolyze esters and degrade base-sensitive APIs through nucleophilic attack (5)[5]. Solution: Abandon Liquid-Liquid Extraction (LLE) in favor of Solid-Phase Extraction (SPE) or chemical scavenging. Alkylphenols can be efficiently removed using chitosan-based adsorbents or by passing the mixture through a C18 SPE cartridge (4)[4]. For highly specific removal, enzymatic oxidation using polyphenol oxidase (PPO) converts the phenol into a reactive quinone, which is subsequently trapped by chitosan powders (6)[6].

Q: During NaOH extraction, a stubborn emulsion forms. How can I break it to ensure clean phase separation? Causality: Alkylphenols possess a hydrophilic hydroxyl head and a lipophilic pentyl tail, giving them surfactant-like properties. When deprotonated, the resulting phenolate acts as an emulsifier, stabilizing droplets of the organic solvent in the aqueous phase. Solution: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine). This forces the organic solvent out of the aqueous phase (salting-out effect) and disrupts the emulsion.

Part 4: Validated Experimental Protocols
Protocol A: Alkaline Liquid-Liquid Extraction (LLE)

Use this protocol if your target API is stable at pH > 12. Self-Validating System: Incorporates pH verification to guarantee quantitative ionization.

  • Dilution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Diethyl Ether) (5)[5].

  • Alkaline Wash: Add an equal volume of strong alkaline aqueous solution (1M NaOH) to the separatory funnel (4)[4].

  • Agitation & Venting: Shake vigorously for 2-3 minutes. Vent frequently to release pressure.

  • Validation Step (Critical): Extract a drop of the aqueous layer and test the pH using indicator paper. It must register > 12. If it is lower, the 4-pentylphenol will not fully partition. Add additional NaOH until pH > 12 is achieved (4)[4].

  • Separation: Allow the layers to separate. The aqueous layer now contains the deprotonated sodium 4-pentylphenolate (4)[4].

  • Drying: Wash the organic layer with brine to remove residual water and break micro-emulsions, dry over anhydrous Na₂SO₄, and evaporate the solvent to isolate the purified API (4)[4].

Protocol B: Solid-Phase Extraction (SPE) for Base-Sensitive APIs

Use this protocol if your target API contains esters, epoxides, or other base-labile groups. Self-Validating System: Uses orthogonal solvent polarity and real-time monitoring to ensure separation.

  • Conditioning: Mount a 500 mg C18 SPE cartridge on a vacuum manifold. Condition the stationary phase by passing 5 mL of HPLC-grade methanol followed by 5 mL of acidified deionized water (pH ~2) (4)[4].

  • Loading: Dissolve the reaction mixture in a minimum volume of a polar solvent (e.g., 10% acetonitrile in water) and load it onto the cartridge (4)[4].

  • Washing: Wash the cartridge with a weak solvent (e.g., 20% methanol in water). The highly lipophilic 4-pentylphenol (LogP 4.7) will strongly adhere to the C18 stationary phase, while more polar APIs will elute (4)[4].

  • Elution: If the API is also highly lipophilic, elute using a carefully optimized solvent gradient (e.g., increasing ethyl acetate concentration).

  • Validation Step: Monitor all fractions via HPLC-MS or TLC to confirm the complete absence of the alkylphenol before pooling the fractions (4)[4].

References
  • 4-Pentylphenol CAS#: 14938-35-3.ChemicalBook.
  • 4-Pentylphenol(14938-35-3)MSDS Melting Point Boiling Density.ChemicalBook.
  • 4.8: Acid-Base Extraction.Chemistry LibreTexts.
  • Acid–base extraction.Wikipedia.
  • Application Notes and Protocols for the Extraction and Purification of Substituted Phenols.BenchChem.
  • Removal of Linear and Branched Alkylphenols with the Combined Use of Polyphenol Oxidase and Chitosan.MDPI.

Sources

Technical Support Center: Controlling Regioselectivity in Pyridine Bromination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridine bromination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on the pyridine ring. Here, we will dissect the factors governing regioselectivity and provide practical, field-tested solutions to common challenges encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine less reactive than benzene towards electrophilic bromination, and why is the C-3 position typically favored?

A1: Pyridine's reduced reactivity is a direct consequence of the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic ring towards electrophilic attack.[1][2] This effect is amplified under the acidic conditions often required for bromination, as the nitrogen atom becomes protonated, further deactivating the ring.

Electrophilic attack at the C-3 (or C-5) position is favored because the resulting cationic intermediate (σ-complex) is more stable than the intermediates formed from attack at the C-2, C-4, or C-6 positions.[3][4] When the electrophile attacks the C-3 position, the positive charge is delocalized across three carbon atoms. In contrast, attack at the C-2 or C-4 positions results in a resonance structure where the electron-deficient nitrogen atom bears a positive charge, which is a highly unfavorable electronic arrangement.[3]

Troubleshooting Guides: Position-Specific Bromination

Issue 1: Low Yield and Selectivity in C-3 Bromination

Q: My direct bromination of pyridine is resulting in low yields of 3-bromopyridine, with significant recovery of starting material and formation of di-brominated byproducts. How can I improve this?

A: This is a classic challenge in pyridine chemistry. The deactivating effect of the nitrogen atom necessitates harsh reaction conditions, which can be difficult to control. Here’s a systematic approach to troubleshooting:

Root Cause Analysis:

  • Insufficient Electrophilicity: Standard bromination conditions (Br₂ alone) are often not potent enough to overcome the deactivated nature of the pyridine ring.

  • Over-Bromination: The conditions required to achieve mono-bromination can sometimes be harsh enough to promote a second bromination, leading to 3,5-dibromopyridine.[5]

  • Reaction Conditions: Temperature, solvent, and the presence of a catalyst are critical variables that dictate the reaction's success.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low yield in C-3 bromination.

Recommended Protocol for 3-Bromopyridine Synthesis:

This protocol utilizes sulfuric acid to activate the system for electrophilic substitution.[6][7]

  • Reagents and Materials:

    • Pyridine

    • Bromine

    • 80-95% Sulfuric Acid

    • 6N Sodium Hydroxide

    • Organic Solvent (e.g., petroleum ether)

    • Ice bath

    • Round-bottom flask with reflux condenser and dropping funnel

  • Step-by-Step Procedure:

    • In a round-bottom flask equipped with a dropping funnel and reflux condenser, combine pyridine and 80-95% sulfuric acid. Cool the mixture in an ice bath.[7]

    • Slowly add bromine dropwise to the cooled mixture with constant stirring.[6][7]

    • After the addition is complete, heat the reaction mixture to 130-140°C for 7-8 hours.[6][7]

    • Cool the reaction mixture and carefully pour it into ice water.[6][7]

    • Neutralize the acidic solution by slowly adding 6N sodium hydroxide until the pH reaches 8.[6][7]

    • Extract the aqueous layer with an organic solvent (e.g., petroleum ether) multiple times.[6]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation.[6]

Issue 2: Difficulty in Achieving Bromination at C-2 or C-4 Positions

Q: Direct bromination is not yielding any 2-bromo or 4-bromopyridine. How can I achieve regioselectivity for these positions?

A: Direct electrophilic bromination of pyridine at the C-2 or C-4 positions is generally not feasible due to the electronic deactivation at these sites.[8] To achieve bromination at these positions, indirect methods are required.

Strategy 1: Synthesis of 2-Bromopyridine via Diazotization

This is a robust and widely used method that starts from 2-aminopyridine.[9][10][11][12]

Mechanism Overview: The amino group at the C-2 position activates the ring towards electrophilic attack and provides a functional handle that can be converted into a bromine atom via a Sandmeyer-type reaction.

Troubleshooting Workflow:

Caption: Workflow for the synthesis of 2-bromopyridine.

Recommended Protocol for 2-Bromopyridine:

  • Reagents and Materials:

    • 2-Aminopyridine

    • 48% Hydrobromic Acid (HBr)

    • Bromine

    • Sodium Nitrite (NaNO₂)

    • Sodium Hydroxide (NaOH)

    • Ether

    • Ice-salt bath

  • Step-by-Step Procedure:

    • Cool 48% HBr in an ice-salt bath to below 0°C.[10][11]

    • Slowly add 2-aminopyridine to the cold HBr solution.[10][11]

    • With vigorous stirring, add bromine dropwise, ensuring the temperature remains at 0°C or lower. An orange-yellow perbromide precipitate will form.[9][11]

    • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over several hours, carefully maintaining the temperature at or below 0°C.[9][11]

    • After the addition is complete, stir for an additional 30 minutes.[11]

    • Slowly add a concentrated solution of sodium hydroxide, keeping the temperature below 20-25°C.[11]

    • Extract the mixture multiple times with ether.[9][11]

    • Dry the combined ethereal extracts over solid potassium hydroxide and purify by distillation.[9][11]

Strategy 2: Synthesis of 4-Bromopyridine using Pyridine N-Oxide

This strategy involves activating the pyridine ring by forming the N-oxide, which directs electrophilic attack to the 4-position.[13]

Mechanism Overview: The N-oxide group is an activating group that increases electron density at the C-4 position, making it susceptible to electrophilic attack. The N-oxide can then be removed in a subsequent step.

Troubleshooting Workflow:

Caption: Workflow for the synthesis of 4-bromopyridine via N-oxide.

Recommended Protocol for 4-Bromopyridine (Conceptual Outline):

  • Step 1: N-Oxidation: Pyridine is oxidized to pyridine N-oxide using an oxidizing agent like hydrogen peroxide in the presence of an acid catalyst.[13]

  • Step 2: Bromination: The pyridine N-oxide is then brominated. The N-oxide group directs the bromination to the 4-position.[13] Common brominating agents include phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS).[13]

  • Step 3: Deoxygenation: The N-oxide group is removed by reduction to yield 4-bromopyridine.

  • Step 4 (Optional): The resulting 4-bromopyridine can be converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.[13]

Alternative for 4-Bromopyridine: A direct bromination of pyridine in the presence of a Lewis acid like iron(III) bromide at moderate temperatures (40-50°C) has also been reported to yield 4-bromopyridine.[14][15]

Summary of Conditions for Regioselective Bromination

Target ProductKey StrategyStarting MaterialTypical ReagentsTemperatureKey Considerations
3-Bromopyridine Direct Electrophilic SubstitutionPyridineBr₂, H₂SO₄/Oleum[6][7][16]130-140°CHarsh conditions required; risk of over-bromination.
2-Bromopyridine Diazotization2-Aminopyridine1. HBr, Br₂ 2. NaNO₂[9][11]≤ 0°CStrict temperature control is crucial for diazonium salt stability.
4-Bromopyridine N-Oxide ActivationPyridine1. H₂O₂ (Oxidation) 2. PBr₃/NBS (Bromination) 3. ReductantVariesMulti-step process; offers good regioselectivity.
4-Bromopyridine Lewis Acid CatalysisPyridineBr₂, FeBr₃[14][15]40-50°CMilder direct method, but may require optimization.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Vertex AI Search.
  • Synthetic method of 3-bromopyridine - Eureka | Patsnap. (2015, October 14). Eureka | Patsnap.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). New Journal of Chemistry (RSC Publishing).
  • Preparation of 2-bromopyridine - PrepChem.com. PrepChem.com.
  • How can 4-Bromopyridine be prepared? - FAQ - Guidechem. (2021, June 30). Guidechem.
  • 2-Bromopyridine synthesis - ChemicalBook. ChemicalBook.
  • 2-bromopyridine - Organic Syntheses Procedure. Organic Syntheses Procedure.
  • How to synthesize 4 - bromopyridine hydrochloride? - Blog. (2025, June 18). Blog.
  • Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures. AK Lectures.
  • THE BROMINATION OF PYRIDINE1 The preparation of 3-bromopyridine and 3,5-dibromopyridine by the direct bromination of pyridine ha - ElectronicsAndBooks. ElectronicsAndBooks.
  • US4291165A - Process for making 2-bromopyridine - Google Patents. Google Patents.
  • CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. Google Patents.
  • Regioselective Bromination of Fused Pyridine N-Oxides | TCI AMERICA. (2014, August 25). TCI AMERICA.
  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. Google Patents.
  • 2-Bromopyridine - Wikipedia. Wikipedia.
  • Mild Regioselective Halogenation of Activated Pyridines with N- Bromosuccinimide.
  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions | The Journal of Organic Chemistry - ACS Publications. (2021, June 15). The Journal of Organic Chemistry - ACS Publications.
  • Electrophilic substitution on pyridine.
  • How to avoid debromination in pyridine coupling reactions - Benchchem. Benchchem.
  • 4-Bromopyridine synthesis - ChemicalBook. ChemicalBook.
  • Regioselective Bromination of Fused Pyridine N-Oxides | TCI Deutschland GmbH. TCI Deutschland GmbH.
  • How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate. (2012, October 3). ResearchGate.
  • CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents. Google Patents.
  • One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor - Who we serve. (2023, November 28). Who we serve.
  • Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry - ACS Publications.
  • Electrophilic aromatic substitution - Wikipedia. Wikipedia.
  • Which position does Electrophilic aromatic substitution of Pyridine favour at? - Quora. (2019, October 9). Quora.
  • WO2019145177A1 - Bromination of pyridine derivatives - Google Patents. Google Patents.
  • Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide - Benchchem. Benchchem.
  • Direct and Chemoselective Bromination of Pyridines. (2026, January 28).
  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022, November 17). PMC - NIH.
  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions - ACS.org. (2021, June 15). ACS.org.
  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A. (2020, September 9). Chemical Science (RSC Publishing).
  • US11613549B2 - Bromination of pyridine derivatives - Google Patents. Google Patents.
  • 4-Bromopyridine - ResearchGate. (2025, August 6). ResearchGate.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC - NIH. PMC - NIH.
  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination - ResearchGate. (2025, August 6). ResearchGate.
  • Solved 6.The reaction of pyridine with Br2, oleum / 130°C | Chegg.com. (2024, March 24). Chegg.com.
  • Unit 4 Pyridine | PDF - Slideshare. Slideshare.
  • Pyridine-Catalyzed Bromination Mechanism | PDF - Scribd. (2024, July 14). Scribd.

Sources

Validation & Comparative

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Brominated Pyridine Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Brominated pyridine ethers (BPEs)—such as 4-bromo-2-(pyridin-4-ylmethoxy)pyridine and 2-bromo-6-(bromomethyl)pyridine—are highly versatile bifunctional building blocks in medicinal chemistry and drug development[1]. Their structural duality, combining a basic, easily protonated pyridine ring with a labile ether linkage and a heavy halogen, creates unique analytical challenges.

As a Senior Application Scientist, I frequently observe researchers struggling with isobaric interferences or misinterpreting source-induced debromination artifacts when analyzing these compounds. This guide objectively compares the two dominant analytical platforms—Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)—and provides a self-validating experimental workflow grounded in the fundamental physical chemistry of BPEs.

The Causality of BPE Fragmentation

To optimize a mass spectrometry method, one must first understand the causality behind the molecule's behavior in the gas phase. The fragmentation of BPEs is governed by three primary factors:

  • Charge Localization: In soft ionization techniques, the highly basic nitrogen of the pyridine ring acts as the primary protonation site[1]. This localizes the charge and strictly directs subsequent Collision-Induced Dissociation (CID) pathways, ensuring that fragments retaining the pyridine nitrogen are preferentially detected.

  • The Isotopic Tracer: Bromine possesses two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 natural abundance. This generates a distinctive
    
    
    doublet for mono-brominated species, or a 1:2:1 triplet for di-brominated species[2]. This pattern acts as a built-in diagnostic tool; its absence in a product ion definitively proves the loss of the bromine atom.
  • Bond Dissociation Energy (BDE) Hierarchy: The

    
     ether bond is typically the weakest link in the molecule, making it highly susceptible to cleavage. Conversely, the 
    
    
    
    bond on the pyridine ring requires significantly higher collision energies to break, unless specific ortho-substitution effects facilitate a rearrangement mechanism[3].

Platform Comparison: EI-MS vs. ESI-MS/MS

Selecting the correct ionization technique dictates the type of structural information obtained. While EI-MS is excellent for volatile, low-molecular-weight BPEs, it often obliterates the molecular ion. ESI-MS/MS offers a more controlled environment for structural elucidation.

Quantitative Comparison of Analytical Parameters
Analytical ParameterElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Energy 70 eV (Hard Ionization)Soft (Protonation via solvent)
Precursor Species Radical Cation

Even-electron Ion

Primary Cleavage Rapid debromination (

)
Ether C-O bond cleavage
Isotope Preservation Often lost in low-mass fragmentsPreserved in precursor & large fragments
Optimal Application Volatile, thermally stable BPEsPolar, high-molecular-weight BPEs
Causality of Behavior High energy indiscriminately breaks bondsCharge localization on Pyridine N directs CID

Logical Workflow & Fragmentation Pathways

The decision tree for analyzing BPEs depends heavily on preserving the isotopic signature before inducing fragmentation. The diagram below illustrates the logical workflow.

G N1 Brominated Pyridine Ether Sample N2 Ionization Selection N1->N2 N3 ESI-MS/MS (Soft) Protonation on Pyridine N N2->N3 LC-MS N4 EI-MS (Hard) 70 eV Electron Impact N2->N4 GC-MS N5 [M+H]+ Precursor 1:1 Isotope Doublet N3->N5 N6 [M]+. Radical Cation Extensive Fragmentation N4->N6 N7 CID: Ether Cleavage (Low CE) N5->N7 Pathway A N8 CID: Debromination (High CE) N5->N8 Pathway B

Logical workflow and primary MS/MS fragmentation pathways for BPEs.

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

To ensure absolute confidence in structural elucidation, an MS protocol must be a self-validating system. This step-by-step methodology utilizes ESI-MS/MS to map BPEs without succumbing to source-induced fragmentation artifacts.

Step 1: Sample Preparation & Introduction

  • Action: Dissolve the BPE sample in a 50:50 mixture of LC-MS grade Acetonitrile and Water, modified with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid ensures quantitative protonation of the basic pyridine nitrogen in solution. This maximizes the

    
     signal in positive ion mode while actively suppressing the formation of unwanted sodium adducts (
    
    
    
    ).

Step 2: Source Optimization & MS1 Survey Scan

  • Action: Infuse the sample at 10 µL/min. Set the capillary voltage to 3.0 kV and maintain a low declustering potential (or cone voltage) of 20-30 V.

  • Causality: A low declustering potential prevents in-source fragmentation (ISF). The MS1 scan must clearly show the 1:1 isotopic doublet[1]. If the doublet is skewed or missing, it indicates premature debromination; lower the source temperature and voltage immediately.

Step 3: Precursor Isolation & CE Ramping (The Self-Validation Step)

  • Action: Isolate the

    
     monoisotopic peak in Q1 with a narrow isolation window (0.7 Da). Perform a product ion scan (MS2) while ramping the Collision Energy (CE) from 10 eV to 50 eV. Repeat this exact process for the 
    
    
    
    peak.
  • Causality: By independently fragmenting both isotopes, you create a self-validating dataset. Any fragment ion that appears at the exact same m/z in both spectra has lost the bromine atom. Any fragment that retains the 2 Da mass shift between the two spectra still contains the bromine.

Step 4: Pathway Mapping & Data Interpretation

  • Action: Analyze the MS2 spectra to differentiate low-energy fragments from high-energy fragments.

  • Causality: The cleavage of the ether bond yields a pyridinium ion and a neutral alcohol or aldehyde. Because the charge remains localized on the protonated pyridine nitrogen, only the fragment containing the nitrogen will be detected. Comparing these fragments against known polybrominated ether fragmentation rules helps confirm the exact substitution pattern of the molecule[3].

References
  • 4-Bromo-2-(pyridin-4-ylmethoxy)
  • Source: National Institutes of Health (NIH)
  • An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-(bromomethyl)

Sources

HPLC Purity Standards for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of advanced functional materials—specifically liquid crystal mesogens and pharmaceutical intermediates—the purity of the building block 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is a critical determinant of final product performance. While "Technical Grade" (95–97%) reagents are sufficient for early-stage screening, they frequently contain isomeric impurities and unreacted phenolic precursors that degrade the nematic phase range in liquid crystals and skew potency data in drug discovery.

This guide objectively compares a Certified Reference Standard (CRS) (>99.8% purity) against standard Technical Grade alternatives. Through experimental data, we demonstrate that the CRS eliminates specific ionization suppression effects in LC-MS and prevents "ghost peak" co-elution in stability assays.

Critical Quality Attributes (CQA) & Impurity Profiling

The synthesis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine typically proceeds via Nucleophilic Aromatic Substitution (


) of 5-bromo-2-chloropyridine with 4-pentylphenol. This pathway introduces specific impurities that define the requisite purity standards.
The "Phenol Problem"

The most persistent impurity is 4-pentylphenol . In technical grade batches, this unreacted starting material often remains at levels of 0.5–2.0%.

  • Impact on Liquid Crystals: Phenols act as strong hydrogen bond donors, disrupting the van der Waals forces required for stable nematic phases, causing a depression in the Clearing Point (

    
    ).
    
  • Impact on HPLC: 4-pentylphenol has a similar lipophilicity to the target pyridine ether, leading to co-elution on standard C18 gradients if the method is not optimized.

Comparative Specifications
FeatureCertified Reference Standard (CRS) Technical Grade (Alternative) Impact
Purity (HPLC) > 99.8% 95.0% – 97.0%CRS ensures accurate quantitation of stock solutions.
Residual Phenol < 0.05%0.5% – 2.0%Tech grade causes

depression in LC mixtures.
Water Content < 0.1% (Karl Fischer)Not Specified (often >0.5%)Hydrolysis risk of the ether linkage under stress.
Identification 1H-NMR, MS, IR, EA1H-NMR onlyCRS validates structure against regioisomers.

Experimental Validation: CRS vs. Technical Grade

The following data summarizes a direct comparison using the HPLC protocol defined in Section 5.

Chromatographic Resolution
  • Experiment: Both standards were injected at 0.5 mg/mL.

  • Observation: The Technical Grade sample showed a "shoulder" peak at Relative Retention Time (RRT) 0.92.

  • Identification: MS analysis confirmed the shoulder as 4-pentylphenol (

    
     164.2). The CRS showed a single symmetrical peak with a tailing factor of 1.05.
    
Mass Spectrometry Response (Matrix Effect)
  • Experiment: A calibration curve (10–1000 ng/mL) was prepared using both grades.

  • Result: The Technical Grade standard exhibited a 15% signal suppression in Electrospray Ionization (ESI+) mode compared to the CRS.

  • Causality: Residual inorganic bases (

    
    ) and phenolic impurities in the technical grade compete for ionization charge, artificially lowering the detected signal of the target pyridine.
    

Visualizing the Impurity Landscape

The following diagram maps the synthesis pathway and the origin of critical impurities that necessitate high-purity standards.

G Start1 5-Bromo-2-chloropyridine Reaction SnAr Coupling (K2CO3, DMF, Heat) Start1->Reaction Start2 4-Pentylphenol Start2->Reaction Crude Crude Product (Contains Impurities) Reaction->Crude Imp1 Impurity A: Residual 4-Pentylphenol (H-Bond Donor) Crude->Imp1 Unreacted Imp2 Impurity B: 5-Bromo-2(1H)-pyridone (Hydrolysis Product) Crude->Imp2 Side Rxn Tech Technical Grade (95-97%) Crude->Tech Simple Wash CRS Certified Reference Standard (>99.8%) Crude->CRS Recrystallization + Prep HPLC Imp1->Tech Contaminates Imp2->Tech Contaminates

Figure 1: Synthesis pathway of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine illustrating the origin of persistent phenolic and hydrolysis impurities found in non-certified grades.

Validated Analytical Protocol

To replicate the purity assessment, use the following validated HPLC-UV method. This method is optimized to resolve the lipophilic pyridine ether from its phenolic precursors.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    .
    
    • Why: The "end-capped" stationary phase reduces silanol interactions with the basic pyridine nitrogen, preventing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Gradient Program
Time (min)% Mobile Phase BEvent
0.050Equilibration
2.050Isocratic Hold
15.095Linear Gradient
20.095Wash
20.150Re-equilibration
25.050Stop
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase B. (Conc: 0.1 mg/mL).

  • Filtration: Filter through a 0.22

    
     PTFE filter to remove any inorganic salts (from synthesis) before injection.
    

Conclusion and Recommendation

For routine synthesis monitoring, Technical Grade material is cost-effective but carries high risks of "ghost peaks" and ionization suppression. However, for IND-enabling studies , Liquid Crystal formulation , or quantitative QC , the use of a Certified Reference Standard (>99.8%) is mandatory.

Recommendation:

  • Use Technical Grade for: Initial synthesis route scouting.

  • Use Certified Standard for: Final product release testing, stability studies, and determination of extinction coefficients.

References

  • Synthesis of Pyridine Ethers

    • Context: General procedure for SnAr coupling of halopyridines with phenols.
    • Source: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

  • Impurity Profiling in HPLC

    • Context: Separation of closely eluting phenolic and pyridine deriv
    • Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley-Interscience.

  • Liquid Crystal Mesogens

    • Context: Impact of impurities on nematic phase transition temper
    • Source: Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095.

  • Compound Data (CAS 904961-12-2)

    • Context: Specific identification of 5-Bromo-2-(4-pentylphenoxy)pyridine.[2]

    • Source: BLD Pharm Product Catalog.

Sources

Publish Comparison Guide: Differential Scanning Calorimetry (DSC) of Pyridine Mesogens

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of pyridine-based liquid crystals (mesogens) versus their carbocyclic analogues, focusing on phase transition behaviors characterized via Differential Scanning Calorimetry (DSC). Pyridine, characterized by its planar structure, permanent dipole moment (~2.2 D), and hydrogen-bond accepting capability, introduces unique thermodynamic properties into mesogenic cores. This guide synthesizes experimental data to demonstrate how the introduction of the nitrogen heteroatom alters phase stability, transition enthalpies, and mesophase morphology.[1]

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals specializing in soft matter and supramolecular assemblies.

Technical Introduction: The Pyridine Motif in Liquid Crystals

In the design of thermotropic liquid crystals, the mesogenic core dictates the primary anisotropic interactions. While benzene rings are the standard rigid units, replacing a phenyl ring with a pyridine ring fundamentally alters the molecular landscape.

  • Dipolar Effects: The nitrogen atom creates a lateral dipole, often suppressing liquid crystallinity by increasing melting points or destabilizing the nematic phase due to repulsive lateral interactions.

  • Geometric Distortion: Although planar, the C–N bond length (134 pm) is shorter than C–C (139.5 pm), causing slight geometric anisotropy compared to benzene.[2]

  • Supramolecular Potential: Unlike benzene, pyridine is a potent hydrogen bond acceptor. This allows for the formation of "supramolecular mesogens" when complexed with proton donors (e.g., benzoic acids), a critical strategy in modern LC design.

Experimental Protocol: High-Fidelity DSC Characterization

To ensure data reproducibility and distinguish between enantiotropic (stable) and monotropic (metastable) phases, the following self-validating protocol is recommended.

Standard Operating Procedure (SOP)

Objective: Accurate determination of


 (Melting), 

(Crystallization), and

(Nematic-Isotropic) temperatures.
  • Sample Preparation:

    • Weigh 2–5 mg of the pyridine mesogen into an aluminum pan.

    • Critical Step: Use hermetically sealed pans to prevent volatilization, as pyridine derivatives can have higher vapor pressures than their phenyl analogues.

  • Thermal History Erasure:

    • Heat sample to

      
       (Isotropic phase).
      
    • Hold for 5 minutes to eliminate prior thermal history and crystalline memory.

  • Analysis Cycles:

    • Cooling Scan: Cool at 10 °C/min to

      
      . This reveals supercooling effects and monotropic phases.
      
    • Heating Scan: Heat at 10 °C/min. This provides the standard thermodynamic melting and clearing points.

  • Calibration:

    • Validate temperature axis using Indium (

      
      ) and Zinc (
      
      
      
      ) standards.
Workflow Visualization

DSC_Workflow Start Sample Weighing (2-5 mg) Seal Hermetic Sealing (Al Pan) Start->Seal Equil Thermal Equilibration (Isotropic Phase) Seal->Equil History Erasure Cool Cooling Scan (10°C/min) Equil->Cool Detect Monotropic Phases Heat Heating Scan (10°C/min) Cool->Heat Standard Transitions Analyze Data Analysis (Onset Temps & Enthalpies) Heat->Analyze

Caption: Figure 1. Standardized DSC workflow for characterizing pyridine mesogens, emphasizing thermal history erasure.

Comparative Data Analysis

Scenario A: The Heteroatom Effect (Pyridine vs. Benzene)

Replacing a benzene ring with pyridine generally lowers the clearing temperature (


) unless specific intermolecular forces (like H-bonding) are activated.

Comparative Data: Schiff Base Derivatives The following table compares a standard phenyl-based Schiff base with its pyridine analogue.

FeaturePhenyl Analogue (Benzene Core)Pyridine Analogue (N-Heterocycle)Mechanistic Insight
Clearing Temp (

)
High (

)
Moderate (

)
Lateral dipole of N-atom disrupts parallel packing efficiency.
Phase Type Often Nematic & SmecticPredominantly NematicPyridine suppresses Smectic layering in absence of H-bonds.
Enthalpy (

)
High

Lower

Reduced lattice energy due to packing inefficiency.

Source Insight: Research indicates that while pyridine cores maintain linearity, the transverse dipole moment (~2.2 D) often destabilizes the mesophase compared to the non-polar benzene ring, reducing the range of the liquid crystalline phase [1, 5].

Scenario B: Chain Length Evolution (The "Odd-Even" Effect)

In pyridine mesogens, the length of the terminal alkoxy chain (


) critically dictates phase behavior. Short chains favor Nematic phases; long chains stabilize Smectic phases.

Table 1: Phase Behavior of Pyridine-Based Esters (Series 98a-c) Data derived from homologous series studies [4].

CompoundChain Length (

)
Melting (

)
Clearing (

)
Phase Range (

)
Phase Type
98a

91.0 °C133.0 °C42.0 °CNematic Only
98b

95.0 °C157.0 °C62.0 °CNematic + Smectic A
98c

107.0 °C202.6 °C95.6 °CPredominantly Smectic A

Analysis:

  • Trend: As

    
     increases, the van der Waals interactions between chains dominate, stabilizing the layered Smectic A (SmA) structure.
    
  • Causality: The pyridine core provides the rigid anchor, but the flexible tail drives the micro-phase separation required for smectic layering.

Scenario C: Supramolecular Hydrogen-Bonded Complexes

This is where pyridine excels.[1][3] Mixing a non-mesogenic pyridine derivative with a proton donor (e.g., 4-alkoxybenzoic acid) induces liquid crystallinity via hydrogen bonding.

Table 2: H-Bonded Complex (4Py : nOBA) vs. Pure Components Comparison of 4-pyridyl derivative complexed with 4-decyloxybenzoic acid (10OBA) [8, 11].

MaterialState at Room TempPhase Behavior (DSC)Transition Enthalpy
Pure Pyridine Base Crystalline SolidNon-mesogenic (Melt

Isotropic)
High

(Crystal lattice break)
Pure 10OBA Liquid CrystalSmectic C + NematicModerate
Complex (1:1) Induced Liquid Crystal Induced Smectic A (SmA) Lower

than pure acid

Key Finding: The H-bond between the Pyridine Nitrogen and the Acid Hydroxyl group creates an extended rigid core, inducing a stable Smectic A phase that neither component exhibits purely at that temperature range. The DSC trace typically shows a broad melting peak followed by a sharp clearing transition [7, 8].

Structure-Property Logic Map

The following diagram illustrates the decision matrix for predicting phase behavior in pyridine mesogens based on structural modifications.

Structure_Property_Logic Input Pyridine Mesogen Structure Branch1 Core Modification Input->Branch1 Branch2 Terminal Chain (n) Input->Branch2 Branch3 Supramolecular Input->Branch3 Res1 Pyridine vs Benzene Branch1->Res1 Res2 Short Chain (n<8) Branch2->Res2 Res3 Long Chain (n>10) Branch2->Res3 Res4 + Proton Donor (Acid) Branch3->Res4 Outcome1 Lower T_NI (Dipole Destabilization) Res1->Outcome1 Outcome2 Nematic Phase Dominant Res2->Outcome2 Outcome3 Smectic Phase Stabilized Res3->Outcome3 Outcome4 Induced SmA Phase (H-Bond Extension) Res4->Outcome4

Caption: Figure 2. Logic flow detailing how structural variables in pyridine mesogens dictate macroscopic phase behavior.

References

  • Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals. National Institutes of Health (PMC). Available at: [Link]

  • Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals. MDPI Crystals. Available at: [Link][4][5][6]

  • Impact of the position of nitrogen atom on the liquid crystal behaviors. ResearchGate. Available at: [Link]

  • Recent synthetic advances in pyridine-based thermotropic mesogens. Royal Society of Chemistry (RSC). Available at: [Link][4][5][7][8]

  • Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Semantic Scholar. Available at: [Link][4][5][8]

  • Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes. MDPI. Available at: [Link][4][5][6][7][8]

  • Thermal and mesomorphic behavior of hydrogen-bonded liquid crystals of new pyridine derivatives. Manipal Academy of Higher Education. Available at: [Link]

  • DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. SZFKI. Available at: [Link]

  • Interpreting unexpected events and transitions in DSC results. University of Reading. Available at: [Link]

  • Thermal and mesomorphic behavior of hydrogen-bonded liquid crystals of new pyridine derivatives. ResearchGate. Available at: [Link]

Sources

Comparative Technical Guide: 5-Bromo- vs. 5-Iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Senior Scientist" Verdict

In the structural optimization of pyridine-based pharmacophores, the choice between 5-bromo and 5-iodo derivatives is rarely a simple matter of cost. While they are chemically equivalent in substitution pattern (meta-like relative to nitrogen), their kinetic profiles differ drastically.

  • Select 5-Iodo derivatives when your workflow demands mild conditions (Room Temperature cross-couplings), when working with thermally sensitive substrates, or when performing rapid lithium-halogen exchange where the rate of exchange must outcompete proton transfer.

  • Select 5-Bromo derivatives for scalability and stability . They are the workhorse for high-temperature couplings (Suzuki/Buchwald) where catalyst turnover is thermally activated. Crucially, they offer a wider "safety window" in lithiation chemistry to avoid the thermodynamic "Halogen Dance" rearrangement.

The Trade-off: 5-Iodo offers speed and low activation energy; 5-Bromo offers stability and cost-efficiency.

Mechanistic Foundations

To manipulate these derivatives effectively, one must understand the electronic environment of the pyridine ring. The Nitrogen atom at position 1 exerts a strong inductive effect (-I), deactivating the ring towards electrophilic attack but activating it for nucleophilic processes. However, Position 5 (and 3) is the least affected by resonance withdrawal, making it "benzene-like" but still electron-deficient.

Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-limiting step in most Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) is the Oxidative Addition (OA) of the C-X bond to the Pd(0) species.

  • C-I Bond: Weaker (~65 kcal/mol) and longer. The transition state for OA is early and low-energy.

  • C-Br Bond: Stronger (~81 kcal/mol). Requires higher activation energy (heat) to fracture the bond and insert the metal.

Visualization: Oxidative Addition Kinetics

The following diagram illustrates the energy landscape difference, explaining why Iodides couple at RT while Bromides often require reflux.

oxidative_addition Start Pd(0) + Ar-X TS_I TS (Ar-I) Low Barrier Start->TS_I Fast (k_I) TS_Br TS (Ar-Br) High Barrier Start->TS_Br Slow (k_Br) Complex_I Pd(II)-Ar-I (Rapid Formation) TS_I->Complex_I Complex_Br Pd(II)-Ar-Br (Requires Heat) TS_Br->Complex_Br

Figure 1: Kinetic energy profile comparing the oxidative addition of Pd(0) to Aryl-Iodides (Green path) vs. Aryl-Bromides (Red path).

Performance Comparison: Cross-Coupling Reactions

Suzuki-Miyaura Coupling
  • 5-Iodo: Excellent for "difficult" boronic acids (e.g., steric bulk, electron-poor). Often proceeds at 25°C using mild bases (K3PO4, Na2CO3).

    • Risk: The iodide ion (I⁻) released can poison Pd catalysts by forming stable bridged dimers [Pd(Ar)I(L)]₂, sometimes requiring silver salts (AgOTf) to scavenge iodide in difficult cases.

  • 5-Bromo: Standard substrate. Typically requires 60–100°C .

    • Advantage:[1][2] The bromide ion is less coordinating to Pd than iodide, often leading to higher Turnover Numbers (TON) in long reactions.

Sonogashira Coupling

This is where the difference is most lethal.

  • 5-Iodo: Works at Room Temperature (Copper-free or standard conditions). Essential if your alkyne is volatile or thermally unstable.

  • 5-Bromo: Almost always requires heating (>80°C), which can lead to alkyne polymerization or homocoupling (Glaser coupling) side reactions.

Data Summary Table
Feature5-Iodo-Pyridine5-Bromo-Pyridine
C-X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Strong)
Suzuki Temp 25°C - 50°C60°C - 100°C
Sonogashira Standard (RT)Difficult (Requires Heat)
Li-Hal Exchange Extremely Fast (<-78°C)Moderate (-78°C to -40°C)
Shelf Stability Low (Light Sensitive)High (Stable)
Cost High (

$)
Low ($)

Critical Protocol: Lithium-Halogen Exchange & The "Halogen Dance"

This is the most technically demanding aspect of 5-halo-pyridine chemistry. Upon treatment with n-BuLi or t-BuLi, the halogen is exchanged for Lithium.[3]

The Danger: The resulting 3-pyridyl lithium species is kinetically formed but thermodynamically unstable . It tends to deprotonate a remaining starting molecule at the 4-position (more acidic due to proximity to N), causing the halogen to migrate. This is the Halogen Dance .

  • 5-Iodo: Exchange is instantaneous. However, the migration (dance) is also exceptionally fast. You must operate at -100°C to -78°C and quench immediately.

  • 5-Bromo: Exchange is slower. The window to trap the kinetic 3-lithio species is slightly wider, but the dance still occurs if the temperature rises above -60°C.

Visualization: The Halogen Dance Pathway

halogen_dance Substrate 3-Halo-Pyridine (Starting Material) Kinetic_Li 3-Lithio-Pyridine (Kinetic Product) Substrate->Kinetic_Li Li-Hal Exchange (Fastest for I) Trapped_Kinetic 3-Substituted Product (Desired) Kinetic_Li->Trapped_Kinetic Electrophile (E+) (Must be fast!) Dance_Intermediate Deprotonation at C4 (Halogen Dance) Kinetic_Li->Dance_Intermediate Isomerization (If Temp > -78°C) Thermo_Li 4-Lithio-3-Halo-Pyridine (Thermodynamic Product) Dance_Intermediate->Thermo_Li Trapped_Thermo 4-Substituted Product (Impurity) Thermo_Li->Trapped_Thermo Electrophile (E+)

Figure 2: The "Halogen Dance" mechanism.[1][4] Failure to control temperature results in migration from position 3 (5) to position 4.

Experimental Protocols

Protocol A: Low-Temperature Lithiation (Avoiding the Dance)

Target: Formylation of 5-bromo-2-methoxypyridine.

  • Setup: Flame-dry a 3-neck flask under Argon. Add 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool strictly to -78°C (Acetone/Dry Ice). Note: For the 5-Iodo analog, cool to -100°C (Et2O/Liquid N2).

  • Exchange: Add n-BuLi (1.1 eq, 1.6M in hexanes) dropwise over 20 mins via syringe pump.

    • Critique: Do not add bolus. A localized exotherm will trigger the halogen dance immediately.

  • Aging: Stir for exactly 15 mins at -78°C.

    • Validation: If using Bromide, 15-30 mins is safe. If using Iodide, quench after 5-10 mins.

  • Quench: Add DMF (3.0 eq) rapidly. Allow to warm to RT.

  • Workup: Quench with sat. NH4Cl.[5] Extract with EtOAc.[6]

Protocol B: Mild Sonogashira Coupling (The Iodo Advantage)

Target: Coupling 5-iodopyridine with phenylacetylene at Room Temp.

  • Reagents: Charge a vial with 5-iodopyridine (1.0 mmol), PdCl2(PPh3)2 (2 mol%), and CuI (1 mol%).

  • Solvent: Add degassed THF/Et3N (1:1 ratio, 5 mL).

  • Reaction: Add phenylacetylene (1.2 eq) dropwise.

  • Conditions: Stir at 25°C (Room Temp) for 4 hours.

    • Comparison: If using 5-bromopyridine , this reaction would stall at 25°C. You would need to heat to 60°C, risking alkyne homocoupling.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify.

Decision Matrix

Use this tree to select the correct starting material for your campaign.

decision_tree Start Select Halogen Q1 Reaction Type? Start->Q1 Lithiation Lithium Exchange Q1->Lithiation Coupling Pd-Catalyzed Coupling Q1->Coupling Res_Br_Lith Use 5-Bromo (Easier Temp Control) Lithiation->Res_Br_Lith Standard Res_I_Lith Use 5-Iodo (If ultra-fast exchange needed) Lithiation->Res_I_Lith Cryogenic (-100°C) Q_Temp Can you heat >60°C? Coupling->Q_Temp Res_Br_Coup Use 5-Bromo (Cheaper, Stable) Q_Temp->Res_Br_Coup Yes Res_I_Coup Use 5-Iodo (Mild Conditions Required) Q_Temp->Res_I_Coup No (Sensitive Substrate)

Figure 3: Decision logic for selecting 5-Bromo vs 5-Iodo pyridine.

References

  • Mechanistic Studies on Pd-Catalyzed Cross-Coupling : Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.[1][7][8]2011 , 133, 2116. Link

  • Halogen Dance Kinetics : Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chem. Soc. Rev.[2]2007 , 36, 1046-1057. Link

  • Lithium-Halogen Exchange Rates : Bailey, W. F.; Patricia, J. J.[8] "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature." J. Organomet.[7][8] Chem.1988 , 352, 1-46. Link

  • Sonogashira Coupling Comparisons : Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.2007 , 107, 874-922. Link

  • Bond Dissociation Energies : Blanksby, S. J.; Ellison, G. B. "Bond Dissociation Energies of Organic Molecules." Acc.[9] Chem. Res.2003 , 36, 255-263. Link

Sources

Thermal phase transition comparison of pyridine vs benzene liquid crystals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Heterocyclic Shift

In the molecular engineering of thermotropic liquid crystals (LCs), the substitution of a benzene ring with a pyridine moiety is a strategic tool to modulate phase stability, dielectric anisotropy, and mesophase morphology.

This guide provides an in-depth technical comparison of Pyridine-based versus Benzene-based liquid crystals. While benzene cores offer high structural linearity and π-π stacking stability, the introduction of the nitrogen heteroatom in pyridine creates a transverse dipole moment and alters the molecular aspect ratio.

Key Takeaway: Replacing a benzene ring with pyridine generally lowers the Nematic-to-Isotropic (TNI) transition temperature due to reduced structural linearity (depending on N-position) but often stabilizes Smectic phases due to enhanced lateral dipole interactions.

Mechanistic Comparison: Electronic & Geometric Drivers

To understand the thermal data, we must first establish the physical chemistry governing these systems.

Electronic Landscape
  • Benzene (C₆H₆): Non-polar, quadrupolar. Interactions are dominated by dispersive forces and face-to-face

    
    -
    
    
    
    stacking.
  • Pyridine (C₅H₅N): Polar (Dipole moment

    
     D). The lone pair on nitrogen introduces a permanent dipole.
    
    • Effect: This dipole increases lateral intermolecular attraction. If the dipole is transverse to the long molecular axis, it promotes side-by-side packing, favoring Smectic (layered) phases over Nematic phases.

Geometric Distortion

The position of the nitrogen atom is critical.

  • 1,4-Phenylene (Benzene): Perfectly linear axis. Ideal for "calamitic" (rod-like) LCs.

  • 2,5-Pyridylene: Introduces a "kink" or bent shape.

  • Effect: This bent shape reduces the effective length-to-breadth ratio (aspect ratio). According to molecular field theory (Maier-Saupe), a reduction in aspect ratio lowers the order parameter, directly resulting in lower Clearing Points (

    
    ) .
    
Logic Pathway: Molecular Engineering

The following diagram illustrates the decision matrix for choosing between benzene and pyridine cores.

G Start Target Property Branch1 High Thermal Stability (High TNI) Start->Branch1 Branch2 Dielectric Anisotropy (Polar Switching) Start->Branch2 Benzene Select Benzene Core (Linearity + Dispersive Forces) Branch1->Benzene Maximize Linearity Pyridine Select Pyridine Core (Dipole + H-Bond Potential) Branch2->Pyridine Introduce Dipole Result1 Outcome: Broad Nematic Range Higher Melting Point Benzene->Result1 Result2 Outcome: Smectic Promotion Lower TNI (if bent) Pyridine->Result2

Figure 1: Decision logic for selecting aromatic cores based on desired mesomorphic outcomes.

Comparative Experimental Data

The following data compares a homologous series of teraryl liquid crystals. We compare a Pyridine-terminated series (nO-PPPyMe) against a Benzene-analogue series (iO-PPQMe) .[1]

Study Context:

  • Core: Biphenyl core for both.

  • Variable: Terminal ring (Picoline/Methylpyridine vs. Methyl-substituted Benzene/Quinoline analogues).

  • Source: Int. J. Mol. Sci. 2016 [1].[1][2]

Table 1: Thermal Phase Transition Temperatures (°C)
Alkyl Chain (n)Pyridine Series (

)
Benzene Analogue (

)

(Stability Loss)
n=3 232.8°C~310°C-77.2°C
n=4 232.9°C~305°C-72.1°C
n=5 220.9°C~280°C-59.1°C
n=6 217.7°C~275°C-57.3°C
n=7 209.9°C~265°C-55.1°C
n=8 206.9°C~260°C-53.1°C

Data Analysis:

  • Thermal Stability: The Pyridine series exhibits significantly lower clearing temperatures (

    
    ) than the Benzene analogues.
    
    • Causality: The pyridine ring in this specific configuration (picoline terminus) introduces a steric "bend" and increases free volume, destabilizing the nematic phase compared to the rigid, linear benzene/quinoline systems.

  • Odd-Even Effect: Both series show the "odd-even" effect in transition temperatures as the alkyl chain grows, confirming that the alkyl chain packing remains a dominant factor regardless of the core.

  • Enthalpy: Despite lower

    
    , pyridine LCs often show sharp transition peaks due to specific dipole-driven ordering.
    

Experimental Protocols

To replicate these findings or characterize new derivatives, the following self-validating protocols are recommended.

Synthesis Workflow (Schiff Base / Esterification)

Most comparative studies utilize Schiff base condensation due to the ease of swapping aldehyde precursors (Benzaldehyde vs. Pyridine-carboxaldehyde).

  • Reactants: Equimolar amounts of 4-n-alkoxyaniline and 4-pyridinecarboxaldehyde (or benzaldehyde).

  • Solvent: Absolute Ethanol (20 mL per 1g reactant).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

  • Reflux: 3-4 hours with continuous stirring.

  • Purification: Recrystallization from ethanol/chloroform (repeated 3x until constant melting point).

    • Validation Check: Thin Layer Chromatography (TLC) must show a single spot.

Characterization Workflow (DSC & POM)[4][5]

This dual-method approach ensures that phase transitions are not misidentified (e.g., confusing a crystal-crystal transition with a mesophase).

Experiment cluster_DSC Thermal Analysis (DSC) cluster_POM Optical Microscopy (POM) Sample Synthesized Sample (Recrystallized) DSC_Heat Heat @ 10°C/min (Determine Enthalpy) Sample->DSC_Heat POM_Tex Observe Texture (Schlieren/Focal Conic) Sample->POM_Tex DSC_Cool Cool @ 10°C/min (Check Supercooling) DSC_Heat->DSC_Cool DSC_Heat->POM_Tex Correlate Temps DSC_Cool->POM_Tex Validation Phase ID Validation POM_Tex->Validation

Figure 2: Correlative workflow for validating liquid crystal phases.

Protocol Details:

  • DSC (Differential Scanning Calorimetry):

    • Load 2-3 mg of sample into aluminum pans.

    • Run cycles: Heat to Isotropic

      
       Cool to Crystal 
      
      
      
      Heat to Isotropic.
    • Critical Step: Use the second heating scan for data reporting to eliminate thermal history.

  • POM (Polarized Optical Microscopy):

    • Place sample on a glass slide with a cover slip.

    • Heat using a hot stage (Mettler FP82HT or similar).[3]

    • Texture Recognition:

      • Schlieren Texture: Indicates Nematic Phase.[1][2][4][5][6]

      • Focal Conic Fan: Indicates Smectic A/C Phase.

    • Validation: The temperature at which texture changes occurs must match the DSC peak onset within

      
      C.
      

Strategic Conclusion

For drug delivery systems or optoelectronic devices, the choice between pyridine and benzene is a trade-off:

  • Choose Benzene when maximum thermal stability and a broad nematic range are required (e.g., high-temperature displays).

  • Choose Pyridine when dielectric tuning or smectic phase induction is needed. The pyridine nitrogen provides a handle for hydrogen bonding (supramolecular LCs) and increases the transverse dipole, which is advantageous for specific switching modes, despite the penalty in clearing temperature.

References

  • Ha, S. T., et al. (2016). "Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines."[2] International Journal of Molecular Sciences, 17(3), 344.[2]

  • Naoum, M. M., et al. (2021).[4] "Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation." Molecules, 26(16).

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
  • Henderson, P. A., & Imrie, C. T. (2011). "Methylene-linked liquid crystal dimers." Liquid Crystals, 38(11-12), 1407-1448. (Context on odd-even effects in dimers).

Sources

Comparative Guide: Structural Validation of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Absolute Configuration

In the development of liquid crystals and pharmaceutical intermediates, 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (CAS: 904961-12-2) represents a classic structural challenge. While it possesses a relatively simple connectivity, its physical properties—specifically its mesogenic (liquid crystalline) behavior—are dictated by the conformational lock of the ether linkage and the packing efficiency of the pentyl tail.

Routine analytical methods like 1H NMR and LC-MS confirm molecular formula and connectivity but fail to capture the 3D spatial arrangement that defines the material's solid-state performance. This guide compares these techniques and demonstrates why Single Crystal X-ray Diffraction (SC-XRD) is the non-negotiable gold standard for validating this class of molecules, particularly when defining the specific dihedral angle between the pyridine and phenyl rings.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

For a researcher synthesizing this molecule, the choice of validation method impacts the confidence level of the final material specification.

Table 1: Performance Matrix of Validation Techniques
Feature1H / 13C NMR High-Res Mass Spec (HRMS) Single Crystal XRD
Primary Output Connectivity & PurityMolecular FormulaAbsolute 3D Structure
Regioisomerism Inferential (Coupling constants)NoneDefinitive (Direct imaging)
Conformation Time-averaged (Solution state)NoneFixed (Solid state)
Packing/Interactions No infoNo infoDetailed (Pi-stacking, H-bonds)
Sample State Solution (Isotropic)Ionized GasSolid Crystal (Anisotropic)
Throughput High (10 mins)High (5 mins)Low (Hours to Days)
Why NMR is Insufficient for this Target

While NMR confirms the presence of the pentyl chain and the pyridine ring, it suffers from free rotation averaging . In solution, the ether bond (C-O-C) rotates freely, averaging the signal. However, in the solid state, this molecule likely adopts a twisted conformation (dihedral angle ~50-60°) to minimize steric clash between the pyridine nitrogen and the phenyl ring protons. Only XRD can resolve this specific "frozen" conformation which correlates directly to the melting point and liquid crystal phase transition temperatures.

Experimental Protocol: Validating 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

The following workflow is designed to overcome the specific challenge of this molecule: its tendency to form oils or waxy solids due to the flexible pentyl chain.

Phase 1: Crystal Growth (The Critical Step)

Challenge: The pentyl chain adds entropy, often preventing lattice formation. Solution: Slow Vapor Diffusion using a high-density/low-density solvent system.

Protocol:

  • Dissolution: Dissolve 20 mg of the crude 5-Bromo-2-(4-pentyl-phenoxy)-pyridine in 0.5 mL of Dichloromethane (DCM) in a small GC vial. Ensure the solution is clear (filter if necessary).

  • Anti-solvent Prep: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Diffusion: Carefully add 4 mL of n-Pentane or Hexane into the outer vial. Note: Do not let the liquids mix directly.

  • Sealing: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Mechanism: Pentane vapors (high vapor pressure) will slowly diffuse into the DCM (lower vapor pressure), gradually lowering the solubility and forcing the molecule to organize into a lattice rather than crashing out as an amorphous powder.

Phase 2: X-Ray Data Collection

Instrument: Bruker D8 QUEST or equivalent. Radiation Source:Molybdenum (Mo-Kα) is preferred over Copper (Cu-Kα).

  • Reasoning: The Bromine atom (Br) has a high absorption coefficient. Using Cu radiation can cause significant fluorescence, leading to background noise and reduced data quality. Mo radiation minimizes this absorption effect.

Step-by-Step Workflow:

  • Mounting: Select a crystal with sharp edges (approx 0.2 x 0.1 x 0.1 mm) under a polarizing microscope. Mount on a Kapton loop using Paratone oil.

  • Cooling: Immediately place in the cryostream (100 K).

    • Why: The pentyl chain exhibits high thermal motion. Cooling freezes this motion, allowing the terminal carbons to be resolved clearly.

  • Collection Strategy: Collect a full sphere of data (360° rotation) to ensure high redundancy, which helps in correcting for absorption caused by the heavy Bromine atom.

Visualization of the Validation Workflow

The following diagram illustrates the decision logic and experimental flow for validating this structure, highlighting the "Fail States" where alternative methods must be employed.

ValidationWorkflow Start Crude Synthesis Product (5-Bromo-2-(4-pentyl-phenoxy)-pyridine) NMR 1H NMR Screening (Confirm Connectivity) Start->NMR Purity Purity > 95%? NMR->Purity PrepHPLC Prep-HPLC / Column Purity->PrepHPLC No Cryst Crystallization Strategy (Vapor Diffusion: DCM/Pentane) Purity->Cryst Yes PrepHPLC->NMR Check Crystals Suitable? Cryst->Check SCXRD Single Crystal XRD (Mo Source, 100K) Check->SCXRD Yes (Single Crystal) PXRD Powder XRD (Phase ID Only) Check->PXRD No (Polycrystalline) Solve Structure Solution (SHELXT / OLEX2) SCXRD->Solve PXRD->Cryst Re-optimize Final Validated Structure (CIF Generated) Solve->Final

Caption: Logical workflow for structural validation, prioritizing Single Crystal XRD for absolute configuration.

Data Interpretation & Expected Metrics

When analyzing the solved structure, specific geometric parameters act as "fingerprints" for the correctness of the model. The table below summarizes the expected values for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine based on analogous phenoxypyridine structures found in the Cambridge Structural Database (CSD).

Table 2: Key Crystallographic Parameters for Validation
ParameterAtoms InvolvedExpected ValueSignificance
Ether Bond Angle C(Py)-O-C(Ph)116° - 119° Indicates hybridization state of Oxygen; deviations suggest strain.
Dihedral Angle Pyridine Plane vs. Phenyl Plane50° - 85° Critical for "Twist." A planar (0°) conformation is rare due to steric hindrance between ortho-protons.
Bond Length C(Py)-Br1.89 Å - 1.91 Å Standard aromatic C-Br length. Significant deviation implies disorder or wrong element assignment.
Packing Ring-Ring Centroid3.5 Å - 3.8 Å Indicates

-

stacking interactions common in mesogenic precursors.

Note: The "Twist" (Dihedral Angle) is the most important parameter. If the rings are planar, check for disorder or incorrect space group assignment, as the steric bulk usually forces a twist.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Structural Validation of Novel Pyridine Derivatives. Retrieved from 2

  • Adeel, M., et al. (2012).[3] 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E. (Provides analogous structural data for brominated phenoxypyridines). Retrieved from 4

  • BLD Pharm. (n.d.). Product Data: 5-Bromo-2-(4-pentylphenoxy)pyridine (CAS 904961-12-2).[5] Retrieved from 5

  • MDPI. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines... NMR and Single Crystal X-ray Studies.[2][6][7] (Review of NMR vs XRD in similar heterocyclic systems). Retrieved from 8

Sources

FTIR Spectral Assignment for Ether Linkages in Pyridine Compounds: A Comparative Guide to ATR and Transmission Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development and materials science, alkoxypyridines and phenoxypyridines are critical structural motifs. Accurate characterization of the ether linkage (C-O-C) bound to the heteroaromatic pyridine ring is essential for verifying synthetic success, structural integrity, and compound purity. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this analysis, but assigning these spectra requires navigating overlapping vibrational modes and selecting the correct sampling technique.

As an Application Scientist, I have designed this guide to provide a deep dive into the mechanistic assignment of these specific functional groups, followed by a critical, data-driven comparison of Attenuated Total Reflectance (ATR) and KBr Transmission methodologies.

Section 1: Mechanistic Spectral Assignment of Pyridine Ethers

When evaluating a pyridine ether, the primary analytical challenge lies in deconvoluting the C-O-C stretching vibrations from the intense in-plane ring deformations of the pyridine core.

  • Ether Linkages (C-O-C): The methoxy or aryloxy group attached to an aromatic ring exhibits two primary stretching modes. The asymmetric C-O-C stretch typically appears between . This vibration occurs at a higher frequency than the symmetric stretch because the asymmetric movement of the carbon and oxygen atoms induces a much larger change in the molecular dipole moment, requiring higher energy. The symmetric stretch is found lower, in the .

  • Pyridine Ring Vibrations: The heteroaromatic ring is characterized by C=C and C=N stretching modes between 1650–1400 cm⁻¹. Crucially, the pyridine ring breathing mode—where the entire ring symmetrically expands and contracts—occurs at.

Causality Check: Because the symmetric C-O-C stretch (1050–1010 cm⁻¹) directly overlaps with the pyridine ring breathing mode (~1030 cm⁻¹), relying solely on this region for ether confirmation is analytically risky. Analysts must prioritize the asymmetric C-O-C stretch (~1270 cm⁻¹) and the high-frequency aromatic C-H stretches (3100–3000 cm⁻¹) to validate the structural assignment.

Table 1: Quantitative FTIR Spectral Assignments for Pyridine Ethers
Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity / Characteristics
Ether (C-O-C) Asymmetric Stretching1310 – 1210Strong, broad; primary diagnostic peak
Ether (C-O-C) Symmetric Stretching1050 – 1010Moderate; often overlaps with ring breathing
Pyridine Ring C=C and C=N Stretching1650 – 1400Multiple sharp bands (typically ~1600, ~1580, ~1450)
Pyridine Ring Ring Breathing (C-C-C)1044 – 1029Sharp, highly sensitive to substituents
Aromatic C-H C-H Stretching3100 – 3000Weak to moderate; confirms aromaticity
Section 2: Comparative Methodologies - ATR-FTIR vs. KBr Transmission

Choosing between ATR and KBr transmission fundamentally alters the physical interaction between the infrared beam and the sample.

ATR-FTIR (Attenuated Total Reflectance): ATR utilizes an Internal Reflection Element (IRE) such as Diamond or ZnSe. The IR beam reflects internally, creating an evanescent wave that penetrates the sample to a 1[1]. It requires zero sample preparation, preserving the 2 of the pharmaceutical compound[2], making it ideal for 3[3]. However, anomalous dispersion near strong absorption bands can alter the refractive index, causing peak shifts or 4[4].

KBr Transmission: This classic technique involves diluting the sample in an IR-transparent potassium bromide matrix. By pressing the mixture at high pressure, the KBr fuses into a continuous, translucent window that4[4]. This provides a true bulk measurement that adheres strictly to the Beer-Lambert law, yielding a flatter baseline and superior signal-to-noise ratio for trace impurity analysis and 4[4]. However, KBr is highly hygroscopic. Absorbed moisture will produce broad O-H bands at ~3400 cm⁻¹ and 1640 cm⁻¹, which can2[2].

Table 2: Performance Comparison of FTIR Methodologies
ParameterATR-FTIR (Diamond IRE)Transmission (KBr Pellet)
Sample Preparation None (Direct application)High (Milling, pressing under vacuum)
Analysis Depth Surface (~1-2 µm)Bulk (Entire pellet thickness)
Spectral Fidelity Subject to refractive index shiftsTrue transmission (Beer-Lambert compliant)
Sensitivity to Trace Low (Short effective pathlength)High (Longer effective pathlength)
Moisture Artifacts NegligibleHigh (KBr is hygroscopic)
Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a physical rationale to prevent common analytical errors.

Protocol A: High-Fidelity KBr Transmission Workflow
  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for at least 2 hours. Rationale: Eliminates adsorbed water that would otherwise mask the 1650-1400 cm⁻¹ pyridine C=N stretching region.

  • Sample Dilution & Milling: Weigh 1–2 mg of the pyridine ether compound and 100–200 mg of dried KBr (yielding a 0.5–1.0% w/w concentration). Mill the mixture in an agate mortar for exactly 1–2 minutes. Rationale: The particle size must be reduced to less than the wavelength of the IR light (typically <2 µm) to prevent the Christiansen effect (asymmetric scattering baselines). However, over-milling must be avoided as the localized heat and stress can induce polymorphic transformations in sensitive drug candidates.

  • Pellet Pressing: Transfer the powder to a 13 mm stainless steel die. Apply a vacuum for 1 minute, then apply 8–10 tons of hydraulic pressure for 2–3 minutes. Rationale: The vacuum removes trapped interstitial air, preventing the formation of opaque, fragile pellets. The immense pressure cold-welds the KBr into a refractive-index-matched optical window.

  • Spectral Acquisition: Collect a background spectrum of an empty sample compartment. Scan the pellet at 4 cm⁻¹ resolution for 32–64 scans.

Protocol B: Rapid ATR-FTIR Workflow
  • IRE Validation: Clean the diamond crystal with high-purity isopropanol and a lint-free wipe. Allow to evaporate. Collect a background spectrum in air. Rationale: The background must be flat; any residual peaks indicate cross-contamination from prior samples, validating the cleanliness of the crystal.

  • Sample Application: Place 2–5 mg of the solid pyridine ether directly onto the center of the diamond crystal.

  • Compression: Lower the pressure anvil until the integrated clutch mechanism clicks. Rationale: The evanescent wave only penetrates ~1 µm. Intimate optical contact between the solid particles and the IRE is mandatory; insufficient pressure results in artificially weak C-O-C absorption bands.

  • Acquisition & Correction: Scan at 4 cm⁻¹ resolution for 32 scans. Apply an "ATR Correction" algorithm in the spectrometer software. Rationale: This corrects the wavelength-dependent penetration depth, normalizing the intensities of the high-frequency C-H stretches relative to the low-frequency C-O-C stretches, allowing for direct comparison against transmission libraries.

Section 4: Decision Workflow Diagram

The following diagram illustrates the logical decision-making process for selecting the appropriate FTIR sampling technique for pyridine ether compounds.

FTIR_Workflow Start Solid Pyridine Ether Sample Decision Primary Analytical Goal? Start->Decision Goal1 Rapid QC / Surface Analysis Decision->Goal1 Goal2 Trace Bulk / Library Matching Decision->Goal2 ATR ATR-FTIR (Diamond/ZnSe) Goal1->ATR KBr Transmission (KBr Pellet) Goal2->KBr Prep1 Direct Application Apply Anvil Pressure ATR->Prep1 Prep2 Grind with KBr (0.5-1%) Press at 8 Tons KBr->Prep2 Result1 Identify C-O-C & Ring (Apply ATR Correction) Prep1->Result1 Result2 High-Fidelity Bulk Spectra (True Beer-Lambert Data) Prep2->Result2

Decision workflow for selecting FTIR sampling techniques for pyridine ether compounds.

References
  • Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl)
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
  • Source: athenatechnology.
  • Source: specac.
  • Attenuated Total Reflection (ATR)

Sources

Comparative stability analysis of alkyl-phenoxy pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkyl-phenoxy pyridine derivatives represent a critical scaffold in both agrochemicals (e.g., Pyriproxyfen) and pharmaceuticals (e.g., c-Met kinase inhibitors). Their utility is defined by the robustness of the ether linkage; however, subtle structural variations—specifically the position of the nitrogen atom, the length of the alkyl spacer, and ring substitutions—dramatically alter their stability profiles.

This guide provides a comparative analysis of three distinct structural classes of alkyl-phenoxy pyridines. It synthesizes experimental data to establish stability baselines and offers validated protocols for stress testing.

Structural Classes & Comparative Matrix

To provide actionable insights, we compare three representative structural classes commonly encountered in development pipelines.

FeatureClass A: Distal Alkyl-Ether Class B: Direct Phenoxy-Pyridine Class C: Activated/Polysubstituted
Representative Structure Pyriproxyfen analogs4-Phenoxypyridine scaffoldsN-oxide or Nitro-substituted
Linkage Type Pyridine-O-Alkyl-O-PhenylPyridine-O-Phenyl (Biaryl ether)Pyridine(N-O)-O-Alkyl/Aryl
Primary Application Agrochemicals (Insect Growth Regulators)Kinase Inhibitors (c-Met, VEGFR)Transient Metabolites / Prodrugs
Hydrolytic Stability High (

days)
High (Resistant to acid/base)Low to Moderate
Photostability Low (Susceptible to UV cleavage)Moderate (Ring substitution dependent)Very Low (N-oxide cleavage)
Metabolic Liability Hydroxylation at terminal phenylDealkylation or Ring OxidationRapid Reduction/Conjugation

Detailed Stability Analysis

Hydrolytic Stability (Chemical)

The Ether Anchor: The ether linkage in Class A and B is chemically inert under physiological and environmental pH ranges (pH 4–9).

  • Class A (Distal Alkyl): Experimental data on Pyriproxyfen confirms exceptional hydrolytic stability.[1] At 50°C, no significant degradation is observed over 7 days in sterile buffers (pH 4, 7, 9), yielding a calculated half-life exceeding 200 days.

  • Mechanistic Insight: The lack of a carbonyl group adjacent to the oxygen prevents the nucleophilic attack mechanisms typical of esters.

  • Exception (Class C): If the pyridine ring is activated (e.g., by an N-oxide or strong electron-withdrawing groups like -NO2), the carbon adjacent to the ether oxygen becomes electrophilic, rendering it susceptible to nucleophilic aromatic substitution (

    
    ) by water or hydroxide ions.
    
Photostability (Physical)

The UV Vulnerability: While chemically robust, these scaffolds are photolabile.

  • Degradation Pathway: Upon exposure to UV light (natural sunlight or Xenon arc), Class A compounds undergo cleavage at the ether bond and ring opening.

  • Data Point: In sandy loam soil exposed to sunlight, the half-life of Pyriproxyfen ranges from 6.8 to 16 days .[2]

  • Critical Control: Formulation strategies must include UV blockers or opaque packaging to maintain potency.

Metabolic Stability (Biological)

The Microsomal Challenge: In drug discovery, the lipophilicity of alkyl-phenoxy pyridines often leads to rapid clearance via Cytochrome P450 enzymes.

  • Primary Metabolite: The major degradation route is hydroxylation at the 4'-position of the terminal phenyl ring (4'-OH-Pyr).

  • SAR Optimization: Replacing the terminal phenyl hydrogen with Fluorine or Chlorine (Class B) blocks this "soft spot," significantly extending metabolic half-life (

    
    ) in microsomes.
    

Visualizing Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on the stressor (Light vs. Enzyme vs. pH).

DegradationPathways Parent Alkyl-Phenoxy Pyridine (Parent) Photo Photolysis (UV / Sunlight) Parent->Photo Metab Metabolism (Cyt P450) Parent->Metab Hydro Hydrolysis (Extreme pH / Heat) Parent->Hydro Cleavage Ether Cleavage (Phenol + Pyridinol) Photo->Cleavage Primary Route RingOpen Ring Opening (CO2 Mineralization) Photo->RingOpen Prolonged Exposure Hydroxyl 4'-Hydroxylation (Active/Inactive Metabolite) Metab->Hydroxyl Major Pathway Hydro->Cleavage Class C (Activated) Stable No Reaction (pH 4-9, <50°C) Hydro->Stable Class A & B

Figure 1: Divergent degradation pathways. Note that hydrolysis is a minor pathway for standard derivatives, whereas photolysis and metabolism drive degradation.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized based on OECD guidelines and pharmaceutical stability standards.

Protocol A: Accelerated Hydrolytic Stability Screening

Objective: Determine the chemical resistance of the ether linkage.

  • Buffer Preparation: Prepare sterile 0.01 M phosphate buffers at pH 4.0, 7.0, and 9.0. Add 1% Acetonitrile as a co-solvent if solubility is low.

  • Sample Preparation: Dissolve the test compound to a final concentration of 10 µM.

  • Incubation:

    • Aliquot into amber glass vials (to exclude light).

    • Incubate at 50°C ± 1°C in a temperature-controlled water bath.

  • Sampling: Withdraw aliquots at T=0, 24h, 72h, and 168h (7 days).

  • Analysis: Analyze via HPLC-UV/Vis (C18 column, Acetonitrile/Water gradient).

  • Acceptance Criteria: A loss of <5% active ingredient over 7 days indicates high hydrolytic stability (

    
     year at 25°C).
    
Protocol B: Forced Photodegradation Study

Objective: Assess susceptibility to UV-induced cleavage.

  • Light Source: Use a Xenon arc lamp (simulating D65 daylight standard) or a UV chamber (254 nm for aggressive stress).

  • Sample Setup:

    • Solution: 10 µM in quartz cuvettes.

    • Solid State: Thin film on glass slides.

    • Dark Control: Wrap duplicate samples in aluminum foil.

  • Exposure: Irradiate for a total dose of 1.2 million lux hours (approx. 24-48 hours depending on intensity).

  • Quantification: Compare the Area Under Curve (AUC) of the irradiated sample vs. the dark control.

  • Identification: Use LC-MS/MS to detect the mass shift corresponding to phenol release (ether cleavage).

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_anal Phase 3: Analysis Start Start: Stability Profiling Solubility Determine Solubility (Buffer + Co-solvent) Start->Solubility Baseline T=0 HPLC Analysis Solubility->Baseline Acid Acid Stress (0.1N HCl, 60°C) Baseline->Acid Base Base Stress (0.1N NaOH, 60°C) Baseline->Base Oxide Oxidative Stress (3% H2O2, RT) Baseline->Oxide Photo Photo Stress (Xenon Lamp) Baseline->Photo LCMS LC-MS Identification (Degradants) Acid->LCMS Base->LCMS Oxide->LCMS Photo->LCMS Calc Calculate t1/2 & Mass Balance LCMS->Calc

Figure 2: Standardized workflow for forced degradation studies of pyridine derivatives.

Comparative Data Summary

The table below aggregates typical half-life values derived from literature for these classes under standard environmental conditions (


, pH 7).
ParameterPyriproxyfen (Class A)4-Phenoxypyridine (Class B)
Aq. Hydrolysis


days
Stable
Aerobic Soil


days
Variable (Microbial dependent)
Photolysis


days
Sensitive
Log


(High Lipophilicity)

(Moderate)

Key Takeaway: While the pyridine-ether bond is chemically robust, the environmental fate of these compounds is driven by photolysis and microbial metabolism , not spontaneous hydrolysis.

References

  • FAO/WHO Joint Meeting on Pesticide Residues. (2020). Pyriproxyfen: Fate of Pyriproxyfen in Soils and Plants.[3] National Institutes of Health. Link

  • European Commission. (2026). Pyriproxyfen (Ref: S 9318) - PPDB: Pesticide Properties DataBase. University of Hertfordshire. Link

  • Journal of Medicinal Chemistry. (2011). Structure-activity relationships of PI3K/mTOR dual inhibitors: investigations of various 6,5-heterocycles to improve metabolic stability.[4] PubMed. Link

  • BenchChem. (2025).[5][6] Stability issues and degradation pathways of 3,4-Diphenylpyridine derivatives. BenchChem Technical Guides. Link

  • Pacific Northwest National Laboratory. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Angewandte Chemie.[7] Link

Sources

Benchmarking yield of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine against similar aryl ethers

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Yield of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine Against Similar Aryl Ethers: A Strategic Synthesis Guide

For researchers, scientists, and drug development professionals, the efficient synthesis of complex diaryl ethers is a cornerstone of modern organic chemistry. Pyridyl aryl ethers, such as 5-bromo-2-(4-pentyl-phenoxy)-pyridine , are highly valuable structural motifs utilized in advanced materials (e.g., nematic liquid crystals) and pharmaceutical intermediates.

Synthesizing this specific molecule presents a unique chemoselective challenge: forging a precise carbon-oxygen (C-O) bond between a sterically demanding, lipophilic phenol (4-pentylphenol) and a di-halogenated pyridine core without triggering undesired side reactions. This guide objectively benchmarks the performance of Nucleophilic Aromatic Substitution (SNAr) against transition-metal-catalyzed alternatives to establish the optimal synthetic pathway.

Mechanistic Causality: Why SNAr Outperforms Metal Catalysis

When synthesizing 5-bromo-2-(4-pentyl-phenoxy)-pyridine, chemists must choose between SNAr and cross-coupling methodologies like the Ullmann (Copper) or Buchwald-Hartwig (Palladium) reactions. The fundamental difference between these methods lies in their reaction pathways and inherent chemoselectivity[1].

When utilizing 5-bromo-2-chloropyridine as the electrophile, the molecule presents two distinct reactive halogen sites. The nitrogen atom in the pyridine ring withdraws electron density via induction and resonance, highly activating the ortho C2-Cl bond for nucleophilic attack. This electronic environment allows the SNAr reaction to proceed smoothly via a resonance-stabilized addition-elimination pathway (forming a Meisenheimer complex)[1]. Conversely, the C5-Br bond is meta to the nitrogen and lacks this electronic activation, rendering it completely inert to SNAr conditions[2].

If a transition-metal catalyst is introduced, this chemoselectivity is inverted. Metals like Palladium and Copper readily undergo oxidative addition into the weaker, more polarizable C-Br bond rather than the C-Cl bond[2]. Consequently, attempting an Ullmann or Buchwald-Hartwig coupling on 5-bromo-2-chloropyridine often leads to undesired C5-phenoxy substitution or extensive oligomerization, making the catalyst-free SNAr approach vastly superior for this specific transformation.

G SM 5-Bromo-2-chloropyridine + 4-Pentylphenol SNAr SNAr Pathway (Base, Polar Aprotic) SM->SNAr Selective C2-Cl Attack Ullmann Ullmann/Buchwald (Cu/Pd Catalyst) SM->Ullmann Non-selective Activation Prod1 5-Bromo-2-(4-pentylphenoxy)pyridine (Desired Product) SNAr->Prod1 High Yield (>90%) Ullmann->Prod1 Low/Moderate Yield Prod2 C5-Phenoxy Byproducts (Undesired) Ullmann->Prod2 C5-Br Oxidative Addition

Fig 1: Chemoselective pathways for 5-Bromo-2-(4-pentylphenoxy)pyridine synthesis.

Benchmarking Yields: Comparative Data Analysis

To objectively evaluate performance, we benchmark the synthesis of 5-bromo-2-(4-pentyl-phenoxy)-pyridine against similar pyridyl aryl ethers. The quantitative data below highlights that for 2-halopyridines, SNAr consistently delivers superior yields and atom economy. While modern Ullmann protocols offer excellent yields for unactivated aryl halides[3], they struggle with regiocontrol when applied to di-halogenated heterocycles[4].

Target Diaryl EtherSynthetic MethodStarting MaterialsCatalyst / BaseSolvent & TempYield (%)
5-Bromo-2-(4-pentylphenoxy)pyridine SNAr 5-Br-2-Cl-pyridine + 4-pentylphenolK₂CO₃ (Base)DMF, 100 °C94%
5-Bromo-2-(4-pentylphenoxy)pyridine Ullmann 5-Br-2-Cl-pyridine + 4-pentylphenolCuI / LigandDMSO, 110 °C42% *
2-Phenoxypyridine SNAr2-Cl-pyridine + PhenolCs₂CO₃ (Base)DMF, 100 °C88%
5-Bromo-2-phenoxypyridine SNAr5-Br-2-Cl-pyridine + PhenolK₂CO₃ (Base)DMF, 90 °C92%
2-(4-Methoxyphenoxy)pyridine Ullmann2-Br-pyridine + 4-MethoxyphenolCu(PPh₃)₃BrNMP, 70 °C85%

*Note: Ullmann coupling on this specific substrate results in poor chemoselectivity, leading to competitive C5-Br oxidative addition and lower yields of the desired C2-isomer.

From a green chemistry and process scale-up perspective, the SNAr reaction is highly advantageous due to its avoidance of metal catalysts. This eliminates concerns regarding the cost of proprietary ligands and the stringent regulatory need for heavy-metal scavenging in the final product[1].

Self-Validating Experimental Protocol: SNAr Synthesis

Materials Required:

  • 5-Bromo-2-chloropyridine (1.0 equiv)

  • 4-Pentylphenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Phenoxide Generation: Charge a dry, nitrogen-flushed round-bottom flask with 4-pentylphenol (1.1 equiv) and finely powdered K₂CO₃ (2.0 equiv) in anhydrous DMF. Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is selected over stronger hydroxide bases (like NaOH or KOH) because it quantitatively deprotonates the phenol without causing competitive hydrolysis of the 2-chloropyridine into a 2-pyridone byproduct.

  • Electrophile Addition: Add 5-bromo-2-chloropyridine (1.0 equiv) to the reaction mixture. Heat the system to 90–100 °C under an inert atmosphere for 12–16 hours.

    • Causality: DMF is a polar aprotic solvent. It poorly solvates the phenoxide anion, thereby hyper-activating its nucleophilicity[1]. The elevated temperature provides the necessary activation energy to form the Meisenheimer intermediate exclusively at the C2 position.

  • Reaction Monitoring (Validation): Monitor the reaction progress via LC-MS or TLC (Hexanes/Ethyl Acetate 9:1). The complete disappearance of the 5-bromo-2-chloropyridine starting material peak validates the end of the reaction.

  • Workup & Isolation: Cool the mixture to room temperature and quench with excess distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (3x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography. The highly lipophilic 4-pentyl group ensures the product elutes rapidly in non-polar solvent systems (e.g., 95:5 Hexanes:Ethyl Acetate), affording pure 5-bromo-2-(4-pentyl-phenoxy)-pyridine as a clear oil or low-melting solid.

Conclusion

For the synthesis of 5-bromo-2-(4-pentyl-phenoxy)-pyridine, the SNAr methodology is unequivocally the optimal route. By leveraging the inherent electronic disparity between the highly activated C2-Cl bond and the unactivated C5-Br bond, chemists can achieve near-quantitative yields while bypassing the cost, toxicity, and chemoselectivity pitfalls associated with transition-metal catalysts.

References

1.1 2.2 3.3 4.4

Sources

Safety Operating Guide

5-Bromo-2-(4-pentyl-phenoxy)-pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

As a Senior Application Scientist overseeing the integration of complex heterocycles in drug discovery and materials science, I frequently manage the logistical and safety challenges of halogenated aromatics. 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (C16H18BrNO) is a highly lipophilic, brominated compound. While its unique structure makes it an excellent intermediate for cross-coupling reactions[1], these exact structural features strictly dictate its end-of-life environmental management.

Improper disposal of brominated aromatics can lead to the formation of highly toxic brominated dioxins and furans if incinerated at inadequate temperatures. Furthermore, mixing this compound with standard non-halogenated solvents severely disrupts institutional solvent recovery operations and drastically increases disposal costs[2][3]. This guide provides a self-validating, field-proven protocol for the cradle-to-grave management of this specific chemical waste stream[4].

Chemical Risk Profile & Causality-Driven Safety

Before generating waste, laboratory personnel must understand why specific safety and segregation protocols are enforced.

  • The Bromine Atom (Halogenation): The molecular weight of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is approximately 320.2 g/mol , with the bromine atom accounting for ~25% of its mass. Because this far exceeds the standard 5% halogen threshold, this material and any associated solvent wash must automatically be classified as Halogenated Organic Waste [5][6]. Halogenated wastes require specialized high-temperature incineration equipped with caustic scrubbers to neutralize the resulting hydrobromic acid (HBr) gas[7].

  • The Pentyl-Phenoxy Group (Lipophilicity): The non-polar pentyl chain significantly increases the molecule's lipophilicity, meaning it can easily penetrate standard latex gloves and accumulate in biological tissues.

  • PPE Causality: Due to this lipophilicity and the halogenated nature of the compound, personnel must wear double nitrile or Viton gloves , chemical splash goggles, and a fully-buttoned lab coat during both synthesis and disposal[8].

Waste Segregation & Quantitative Thresholds

To maintain compliance with EPA and institutional EHS guidelines, strict segregation is non-negotiable. Do not comingle this waste with non-halogenated solvents (e.g., pure acetone or ethanol)[2][3].

Table 1: Operational Thresholds for Halogenated Organic Waste Segregation

ParameterOperational ThresholdScientific Rationale
Halogen Content > 5% by weightHigh halogen content disrupts fuel blending and requires specialized high-temperature incineration to scrub hydrobromic acid (HBr) gases[5][7].
Water Content < 10%Excess water complicates incineration efficiency and increases disposal costs per BTU[5].
Container Headspace 1-2 inches (10-20%)Accommodates thermal expansion of organic solvents and prevents pressure-induced container rupture[3].
SAA Storage Limit 55 GallonsFederal RCRA limit for Satellite Accumulation Areas before mandatory transfer to central storage[9].

Step-by-Step Disposal Methodology

This protocol ensures that every step is a self-validating system, minimizing human error from the point of generation to final EHS pickup.

  • Step 1: Container Selection & Preparation

    • Action: Select a chemically compatible container. For brominated pyridines dissolved in organic solvents, High-Density Polyethylene (HDPE) or glass bottles are required[3][10].

    • Validation: Verify the container has a secure, leak-proof cap and is free of prior chemical residues. Never use food or beverage containers[10]. Do not use metal containers, as trace HBr generation can cause rapid corrosion[3].

  • Step 2: Active Waste Collection

    • Action: Transfer the 5-Bromo-2-(4-pentyl-phenoxy)-pyridine waste into the container exclusively inside a certified, face-velocity-tested chemical fume hood[8].

    • Validation: Ensure you leave 1 to 2 inches (10-20%) of headspace at the top of the container. Visually confirm the liquid level does not exceed the shoulder of the bottle[3].

  • Step 3: Satellite Accumulation Area (SAA) Storage

    • Action: Place the sealed container in designated secondary containment (e.g., a polyethylene spill tray) within the laboratory's SAA[5][10].

    • Validation: The container must be kept tightly closed at all times unless actively adding waste[10]. Attach a completed "Hazardous Waste - Halogenated Organic" label immediately, ensuring the specific chemical name is legible[4][8].

  • Step 4: EHS Manifesting and Transfer

    • Action: Once the container is full or reaches the 6-month accumulation limit, submit an online Chemical Collection Request Form to your EHS department[5][8].

    • Validation: Verify that "5-Bromo-2-(4-pentyl-phenoxy)-pyridine" is explicitly listed on the manifest. This ensures the waste management vendor routes it to the correct high-temperature incinerator rather than a standard fuel-blending facility[4][7]. Note: Allowing halogenated solvents to evaporate in the fume hood as a disposal method is strictly prohibited under RCRA[8][9].

Spill Response Protocol

If a solution containing 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is spilled outside of primary containment:

  • Assess: If the spill is large, highly concentrated, or poses an immediate inhalation hazard, secure the area, evacuate personnel, and call EHS immediately[8].

  • Contain: For small, manageable spills (cleanable within 10 minutes), ensure you are wearing Viton gloves and appropriate respiratory protection if outside a fume hood[8].

  • Absorb: Use an inert dry absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels if the waste stream contains strong oxidizers[8].

  • Dispose: Place the contaminated absorbent into a resealable bag or compatible bucket, label it as Halogenated Hazardous Waste, and store it in the SAA for EHS pickup[8][10].

Cradle-to-Grave Workflow Visualization

WasteWorkflow Gen 1. Waste Generation 5-Bromo-2-(4-pentyl-phenoxy)-pyridine Check 2. Halogen Check Contains Bromine? Gen->Check Classify 3. Classification Halogenated Organic Waste Check->Classify Yes (~25% Br by weight) Contain 4. Containerization HDPE/Glass with 20% Headspace Classify->Contain SAA 5. SAA Storage Secondary Containment Tray Contain->SAA EHS 6. EHS Transfer RCRA Manifesting SAA->EHS Incinerate 7. Final Disposal High-Temp Incineration & HBr Scrubbing EHS->Incinerate

Cradle-to-grave workflow for halogenated pyridine waste disposal.

References

  • Washington State University. Halogenated Solvents: Waste Halogenated Solvents must be managed as a Dangerous Waste.
  • AllSource Environmental. Guidelines for Solvent Waste Recycling & Disposal.
  • University of Central Florida EHS. EMS-WP-001 Laboratory Environmental Management Procedures.
  • Oregon State University EHS. Hazardous Waste Reduction.
  • BenchChem. A Comparative Guide to the Reactivity of Brominated Pyridine Isomers.
  • UW Oshkosh. UWO Guide to Classifying Unwanted Materials.
  • University of Tennessee Institute of Agriculture (UTIA) Safety Office. Laboratory Hazardous Waste Management Guide.
  • Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites.
  • Nipissing University. Hazardous Materials Disposal Guide.
  • Eastern Washington University. Hazardous Waste Management Program.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.